3-Acetoxy-4'-hexyloxybenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(4-hexoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPGUPMMXWVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641657 | |
| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-08-0 | |
| Record name | [3-(Acetyloxy)phenyl][4-(hexyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 3-Acetoxy-4'-hexyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4'-hexyloxybenzophenone is a substituted benzophenone derivative. The benzophenone core is a well-established pharmacophore and a versatile scaffold in medicinal chemistry and materials science. The presence of the acetoxy and hexyloxy substituents on the phenyl rings is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. These modifications can significantly influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, a plausible synthetic route, and detailed characterization methodologies.
Physicochemical Properties
While specific experimental data for this compound is not widely available in public literature, its fundamental properties can be predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 890100-08-0 | [1] |
| Molecular Formula | C21H24O4 | [1] |
| Molecular Weight | 340.41 g/mol | [1] |
| Predicted Boiling Point | ~450.9 ± 30.0 °C | Prediction based on related structures |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar hexyloxy chain and the large aromatic structure. |
Plausible Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned through a multi-step process involving Friedel-Crafts acylation, followed by a Williamson ether synthesis, and concluding with an esterification reaction.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4'-methoxybenzophenone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 3-hydroxybenzoyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3,4'-Dihydroxybenzophenone (Demethylation)
-
Dissolve 3-hydroxy-4'-methoxybenzophenone (1.0 eq) in dry DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr3) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification if TLC shows a clean conversion.
Step 3: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Williamson Ether Synthesis)
-
To a solution of 3,4'-dihydroxybenzophenone (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.5 eq).
-
Add 1-bromohexane (1.1 eq) and a catalytic amount of potassium iodide (KI).
-
Reflux the mixture for 8-12 hours, monitoring by TLC. Note: The less acidic phenolic hydroxyl at the 4'-position is expected to be selectively alkylated under these conditions.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify by column chromatography to isolate the desired product.
Step 4: Synthesis of this compound (Esterification)
-
Dissolve 3-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):
-
-O-CH₂ -: A triplet around δ 4.0 ppm.
-
-(CH₂ )₄-: Multiplets in the range of δ 1.3-1.8 ppm.
-
-CH₃ : A triplet around δ 0.9 ppm.
-
-
Acetoxy Group (-O-CO-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, with the ketone carbonyl around δ 195 ppm and the ester carbonyl around δ 169 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-165 ppm.
-
Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):
-
-O-C H₂-: Around δ 68 ppm.
-
-(C H₂)₄-: Signals between δ 22-32 ppm.
-
-C H₃: Around δ 14 ppm.
-
-
Acetoxy Group (-O-CO-CH₃):
-
-O-CO-C H₃: Around δ 21 ppm.
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band is expected around 1650-1670 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band is expected around 1760-1770 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 340.
-
Key Fragmentation Patterns:
-
Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z 281.
-
Cleavage of the hexyloxy chain.
-
Formation of benzoyl-type cations. Common fragments for benzophenones include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, although the substitution pattern will influence the observed fragments.[2]
-
Safety and Handling
While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling benzophenone derivatives should be followed. These compounds may cause skin and eye irritation. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Potential Applications
Substituted benzophenones are a versatile class of compounds with a wide range of applications. Based on its structure, this compound could be investigated for its potential as:
-
A UV absorber and stabilizer: The benzophenone core is known for its ability to absorb UV radiation.
-
A photoinitiator: In polymerization reactions.
-
An intermediate in organic synthesis: For the preparation of more complex molecules.
-
A scaffold in drug discovery: Benzophenone derivatives have shown a wide range of biological activities. The acetoxy group can act as a prodrug moiety, potentially being cleaved in vivo to release a more active phenolic compound. The hexyloxy chain increases lipophilicity, which can affect pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, and detailed characterization methods for this compound. While some of the presented data is predictive, it is based on well-established chemical principles and data from closely related structures. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound for further investigation into its potential applications in various scientific and industrial fields.
References
-
ChemWhat. 3-ACETOXY-4′-HEXYLOXYBENZOPHENONE CAS#: 890100-08-0. [Link]
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An In-Depth Technical Guide to 3-Acetoxy-4'-hexyloxybenzophenone
CAS Number: 890100-08-0 Molecular Formula: C₂₁H₂₄O₄ Molecular Weight: 340.41 g/mol
Introduction
3-Acetoxy-4'-hexyloxybenzophenone is a derivative of the benzophenone scaffold, a class of compounds with significant interest in medicinal chemistry, materials science, and industrial applications. The structural architecture of this molecule, featuring an acetoxy group and a hexyloxy substituent on the two phenyl rings, suggests a tailored set of physicochemical properties that could be exploited in various research and development endeavors. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, predicted physicochemical properties, and potential applications, aimed at researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is not extensively available in public literature, this guide is constructed based on established principles of organic chemistry and data from closely related analogues.
Physicochemical Properties
The properties of this compound are predicted based on its structure and data from analogous compounds. These predictions provide a baseline for experimental design and application development.
| Property | Predicted Value/Characteristic |
| Melting Point | Expected to be a low-melting solid or a viscous oil at room temperature. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |
| Appearance | Expected to be a white to off-white crystalline solid or powder.[1] |
| Boiling Point | Not readily available, but expected to be high due to its molecular weight. |
Proposed Synthesis
The synthesis of this compound can be logically approached through a two-step process involving a Friedel-Crafts acylation followed by an acetylation reaction. This synthetic strategy is widely used for the preparation of substituted benzophenones.[2][3][4][5][6]
Step 1: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Intermediate)
The initial step involves the formation of the benzophenone core via a Friedel-Crafts acylation reaction between hexyloxybenzene and 3-hydroxybenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to facilitate this reaction.[2][3][4]
Reaction Scheme:
Caption: Friedel-Crafts acylation to form the intermediate.
Experimental Protocol:
-
To a solution of hexyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride in portions at 0°C under an inert atmosphere.
-
Slowly add a solution of 3-hydroxybenzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-hydroxy-4'-hexyloxybenzophenone.
Step 2: Acetylation of 3-Hydroxy-4'-hexyloxybenzophenone
The final step is the acetylation of the hydroxyl group of the intermediate to yield the target compound, this compound. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base.[7]
Reaction Scheme:
Caption: Acetylation of the hydroxyl intermediate.
Experimental Protocol:
-
Dissolve 3-hydroxy-4'-hexyloxybenzophenone in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture to 0°C and add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from similar structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons would appear in the range of δ 7.0-8.0 ppm.
-
The protons of the hexyloxy chain would be observed as a triplet at approximately δ 4.0 ppm (-OCH₂-), a multiplet around δ 1.8 ppm (-OCH₂CH₂-), multiplets in the range of δ 1.3-1.5 ppm for the other methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.
-
The acetyl group's methyl protons would present as a singlet around δ 2.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the benzophenone would resonate around δ 195 ppm.
-
The carbonyl carbon of the acetoxy group would be in the region of δ 169 ppm.
-
Aromatic carbons would appear between δ 115-165 ppm.
-
The carbons of the hexyloxy chain would be found in the upfield region, with the -OCH₂- carbon around δ 68 ppm.
-
The methyl carbon of the acetoxy group would be observed near δ 21 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretching of the ester (acetoxy group).
-
Another strong C=O stretching band for the benzophenone ketone group around 1660 cm⁻¹.
-
C-O stretching vibrations for the ether and ester linkages in the range of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations in their characteristic regions.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z 340.41.
-
Fragmentation patterns would likely show losses of the acetoxy group (CH₃COO•), the hexyloxy chain, and characteristic benzoyl fragments.
-
Potential Applications
While specific applications for this compound are not yet documented, its structural features suggest potential utility in several fields:
-
Medicinal Chemistry: Benzophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The lipophilic hexyloxy group could enhance membrane permeability, a desirable trait in drug design. The acetoxy group could act as a prodrug moiety, being hydrolyzed in vivo to release the active 3-hydroxy derivative.
-
Photochemistry and Materials Science: Benzophenones are widely used as photoinitiators and UV stabilizers. The specific substitution pattern of this molecule could influence its UV absorption properties, making it a candidate for new photopolymerization systems or as a UV-protective agent in coatings and plastics.
-
Organic Synthesis: This compound can serve as a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of the benzophenone core and the potential for further modification of the acetoxy and hexyloxy groups.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Direct contact with skin and eyes should be avoided. A comprehensive safety data sheet (SDS) should be consulted before use.
Conclusion
This compound represents a benzophenone derivative with potential for further exploration in various scientific disciplines. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers and developers. Further experimental validation is necessary to fully elucidate the characteristics and utility of this compound.
References
- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Cogent Chemistry, 4(1), 1474960.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20088-20096.
- A convenient preparation of novel benzophenone derivatives. (n.d.).
- How to prepare benzophenone
- Process for the preparation of benzophenone derivatives. (n.d.).
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (n.d.). Pearson.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
- This compound CAS 890100-08-0. (n.d.). BLD Pharm.
- 3-ACETOXY-4′-HEXYLOXYBENZOPHENONE CAS#: 890100-08-0. (n.d.).
- CAS 890100-08-0 this compound. (n.d.). Alfa Chemistry.
- CAS NO. 890100-08-0 | this compound. (n.d.). Chemical Book.
- This compound, CasNo.890100-08-0. (n.d.). ChemNet.
- 4-Chlorobenzophenone - Friedel Craft Acyl
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A Technical Guide to the Role of Alkoxy Chain Length in Benzophenone Derivatives: From Photophysics to Biological Function
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzophenone and its derivatives represent a cornerstone class of organic compounds, pivotal in fields ranging from polymer science to medicinal chemistry. Their utility is intrinsically linked to their unique photochemical properties, primarily their efficiency as triplet sensitizers. The strategic modification of the benzophenone scaffold allows for the fine-tuning of these properties. This guide focuses specifically on the role of the alkoxy chain (–O–(CH₂)ₙ–H) substituent, a common and powerful modification. We will explore how varying the length of this chain—from a simple methoxy group to longer alkyl extensions—provides a versatile tool to modulate photophysical behavior, reactivity, solubility, and biological activity. Through a detailed examination of structure-property relationships, experimental protocols, and application-focused case studies, this document serves as an in-depth resource for professionals seeking to harness the nuanced effects of alkoxy chain length in the design of advanced benzophenone-based systems.
The Benzophenone Core: A Photochemical Primer
At its heart, the functionality of benzophenone is dictated by its electronics. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Critically, benzophenone undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁).[1] It is this triplet state that is the primary actor in most of its applications.
The key photochemical event is the n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The reactivity of the resulting triplet state is profound; it can abstract hydrogen atoms from suitable donors, a mechanism that forms the basis of its role as a Type II photoinitiator in polymerization.[2][3][4]
The Alkoxy Substituent: A Tool for Molecular Engineering
The introduction of an alkoxy group (–OR) onto one of the phenyl rings, typically at the para-position (4-position), fundamentally alters the molecule's properties in several predictable ways.
-
Electronic Effects: As an electron-donating group (EDG), the oxygen atom's lone pairs can participate in resonance with the aromatic ring. This increases the electron density of the chromophore, often leading to a bathochromic (red) shift in the UV absorption spectrum. This allows the molecule to be activated by longer, less energetic wavelengths of light.[5]
-
Physicochemical Effects: The alkyl portion of the alkoxy group directly influences the molecule's lipophilicity (fat-solubility) and steric profile. Increasing the chain length (e.g., from methoxy to butoxy to octyloxy) systematically increases its nonpolar character. This has profound implications for:
-
Solubility: Longer chains enhance solubility in nonpolar organic solvents and polymer matrices.
-
Crystallinity: Chain length can disrupt crystal packing, potentially lowering the melting point.
-
Lipophilicity: In a biological context, this is a critical parameter (often expressed as logP) that governs membrane permeability and interaction with hydrophobic protein pockets.[6]
-
Modulating Photophysical & Photochemical Properties
The length of the alkoxy chain is not merely a passive solubility enhancer; it actively tunes the core photochemical behavior of the benzophenone scaffold.
Impact on UV-Vis Absorption
While the primary electronic effect comes from the oxygen atom, the chain length can have subtle secondary effects. The primary role of increasing chain length is often to improve compatibility and solubility within a given medium (e.g., a monomer formulation), which can indirectly enhance the overall efficiency of light absorption by preventing aggregation.
| Derivative | Alkoxy Chain | Typical λmax (nm) | Key Physicochemical Impact |
| Benzophenone | None | ~252 | Baseline |
| 4-Methoxybenzophenone | -OCH₃ | ~270-280 | Increased polarity, moderate red-shift |
| 4-Ethoxybenzophenone | -OCH₂CH₃ | ~270-280 | Slightly increased lipophilicity |
| 4-Butoxybenzophenone | -O(CH₂)₃CH₃ | ~270-285 | Significantly increased lipophilicity |
Note: λmax values are approximate and can vary with solvent.
Application Case Study: Type II Photoinitiators in UV Curing
Benzophenones are classic Type II photoinitiators, meaning they require a co-initiator (typically a tertiary amine or thiol) to generate polymerizing radicals.[2][7] The process, illustrated below, is highly dependent on the interaction between the excited benzophenone and the co-initiator.
Caption: Mechanism of Type II photopolymerization initiated by benzophenone.
The Role of the Alkoxy Chain:
The efficiency of this process is governed by the kinetics of hydrogen abstraction. For this to occur, the excited benzophenone and the co-initiator must be in close proximity.
-
Short Chains (Methoxy, Ethoxy): These derivatives are more polar. In nonpolar acrylate or methacrylate monomer systems, they may have limited solubility, leading to phase separation and reduced initiation efficiency.
-
Long Chains (Butoxy, Octyloxy, Dodecyloxy): These derivatives exhibit significantly enhanced solubility in nonpolar media. This ensures the photoinitiator is homogeneously distributed throughout the monomer formulation. The improved miscibility increases the statistical probability of an excited benzophenone molecule encountering a co-initiator molecule within its short triplet lifetime, thereby boosting the overall rate of polymerization.[8]
Impact on Biological Activity and Drug Development
In medicinal chemistry, the benzophenone scaffold is found in numerous biologically active molecules.[9][10] Here, the alkoxy chain is a key tool for tuning pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Tuning Lipophilicity for Enhanced Permeability
The ability of a drug to cross cell membranes is strongly correlated with its lipophilicity. The "Lipinski's Rule of Five" provides guidelines for drug-likeness, with the logarithm of the octanol-water partition coefficient (logP) being a key parameter.
By systematically increasing the alkoxy chain length, a medicinal chemist can fine-tune a molecule's logP value.
-
A methoxy group might subtly increase lipophilicity.
-
An ethoxy or propoxy group can provide a more significant jump.
-
Longer chains can dramatically increase logP, which can be beneficial for crossing the blood-brain barrier but may also lead to poor aqueous solubility or nonspecific binding.[6][11]
This relationship allows for the optimization of a drug candidate's ability to reach its target site. For example, in the development of novel synthetic opioids based on the benzimidazole scaffold, it was found that the alkoxy chain length directly governs the potency at the mu-opioid receptor.[11]
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- 10. mdpi.com [mdpi.com]
- 11. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Acetoxy-4'-hexyloxybenzophenone as a Liquid Crystal Precursor
Introduction: The Strategic Importance of Benzophenone Scaffolds in Liquid Crystal Design
In the landscape of materials science, liquid crystals (LCs) stand out for their unique electro-optical properties, which are foundational to modern display technologies and a host of emerging applications in sensing, photonics, and smart materials. The performance of a liquid crystalline material is intrinsically linked to its molecular architecture. Benzophenone derivatives, in particular, have garnered significant interest as core structures for thermotropic liquid crystals due to their inherent rigidity, chemical stability, and the bent shape of the diaryl ketone linkage, which can give rise to interesting and often complex mesomorphic behaviors.[1]
This technical guide focuses on a specific, yet highly versatile precursor: 3-Acetoxy-4'-hexyloxybenzophenone . While not a liquid crystal itself, its structure is strategically designed for facile conversion into calamitic (rod-like) or bent-core mesogens. The acetoxy group serves as a protected hydroxyl functionality, which, upon deprotection, can act as a key hydrogen-bonding site or a point for further molecular elaboration. The hexyloxy chain provides the requisite molecular anisotropy and flexibility to promote the formation of liquid crystalline phases.
This document will provide a comprehensive overview of a proposed synthetic pathway for this compound, detail the subsequent transformation into a potential liquid crystal, and outline the critical characterization techniques required to validate its structure and elucidate its mesomorphic properties. The insights provided herein are geared towards researchers and professionals in materials science and drug development who are looking to leverage advanced molecular design for the creation of novel liquid crystalline materials.
Part 1: Synthesis of the Precursor: A Tale of Two Reactions
The synthesis of the asymmetrically substituted this compound is most logically approached through a multi-step sequence that allows for precise control over the placement of the different functional groups. A convergent synthesis strategy, combining a Williamson ether synthesis and a Friedel-Crafts acylation, is proposed here for its reliability and high yield.
Step 1: Synthesis of the Hexyloxy Phenyl Moiety via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this initial step, we will synthesize 4-hexyloxybenzoyl chloride, which will serve as the acylating agent in the subsequent Friedel-Crafts reaction.
Experimental Protocol: Synthesis of 4-Hexyloxybenzoic Acid
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add a slight excess of a base, for example, potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
-
Nucleophilic Attack: To the stirred suspension, add 1-bromohexane (1.1 eq). Heat the reaction mixture to reflux and maintain it for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (HCl) to precipitate the 4-hexyloxybenzoic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a solvent mixture like ethanol/water will yield the purified product.
Experimental Protocol: Synthesis of 4-Hexyloxybenzoyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend the dried 4-hexyloxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3-5 eq).
-
Reaction and Purification: Gently reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂). After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-hexyloxybenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation to Construct the Benzophenone Core
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for the formation of aryl ketones.[4][5] Here, we will react the synthesized 4-hexyloxybenzoyl chloride with 3-acetoxyphenol in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add a solution of 4-hexyloxybenzoyl chloride (1.0 eq) in the same dry solvent to the AlCl₃ suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: Add a solution of 3-acetoxyphenol (1.1 eq) in the dry solvent dropwise to the reaction mixture, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl to decompose the aluminum chloride complex. The organic layer is separated, washed sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Part 2: From Precursor to Potential Liquid Crystal
The synthesized this compound is a precursor that can be readily converted into a mesogenic compound. The most direct route is the deacetylation of the acetoxy group to reveal a free hydroxyl group. This 3-hydroxy-4'-hexyloxybenzophenone can then exhibit liquid crystalline properties, or it can be further modified.
Experimental Protocol: Deacetylation to 3-Hydroxy-4'-hexyloxybenzophenone
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., sodium hydroxide, NaOH) to the solution.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the deacetylation is complete (monitored by TLC). If an acid catalyst is used, neutralize the mixture with a base. If a base is used, acidify the mixture to protonate the resulting phenoxide.
-
Purification: The product, 3-Hydroxy-4'-hexyloxybenzophenone, can be extracted with a suitable organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization.
Diagram of the Conversion to a Liquid Crystal
Caption: Conversion of the precursor to a potential liquid crystalline material.
Part 3: Comprehensive Characterization
Rigorous characterization is paramount to confirm the successful synthesis of this compound and to investigate the mesomorphic properties of its deacetylated derivative.
Structural Elucidation of the Precursor
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons, the hexyloxy chain protons (including a characteristic triplet for the terminal methyl group), a singlet for the acetoxy methyl protons, and signals for the methylene protons of the hexyloxy chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, carbons of the hexyloxy chain, and the acetoxy group carbons. |
| FT-IR | Characteristic absorption bands for the ester carbonyl (C=O) of the acetoxy group, the ketone carbonyl (C=O) of the benzophenone core, C-O stretching, and aromatic C-H stretching. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of this compound. |
Investigation of Mesomorphic Properties of 3-Hydroxy-4'-hexyloxybenzophenone
The thermal and optical properties of the deacetylated product are investigated to determine if it exhibits liquid crystalline behavior.
| Technique | Purpose and Expected Observations |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures and associated enthalpy changes. The heating and cooling scans can reveal the presence of mesophases (e.g., nematic, smectic) between the crystalline and isotropic liquid states.[6] |
| Polarized Optical Microscopy (POM) | To visually identify and characterize the textures of any observed liquid crystalline phases. Different mesophases exhibit distinct optical textures when viewed between crossed polarizers.[6] For instance, a nematic phase might show a Schlieren texture, while a smectic A phase could display a focal-conic fan texture.[7] |
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of the precursor and final product.
Conclusion and Future Outlook
This technical guide has detailed a robust and plausible synthetic route for this compound, a versatile precursor for novel liquid crystalline materials. By leveraging well-established reactions like the Williamson ether synthesis and Friedel-Crafts acylation, researchers can access this valuable building block. The subsequent deacetylation provides a straightforward entry into a potential liquid crystal, 3-Hydroxy-4'-hexyloxybenzophenone, whose mesomorphic properties can be thoroughly investigated using standard analytical techniques.
The true potential of this compound lies in its capacity for further derivatization. The hydroxyl group of the deacetylated product can be used as a handle to introduce a wide variety of functional groups, allowing for the fine-tuning of the molecule's shape, polarity, and intermolecular interactions. This opens up avenues for the rational design of liquid crystals with tailored properties for specific applications, from advanced display technologies to stimuli-responsive materials. The principles and protocols outlined in this guide provide a solid foundation for such explorations.
References
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- University of Delaware. "Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3." Accessed January 18, 2026.
- Scribd. "4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene." Accessed January 18, 2026.
- Angewandte Chemie. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Accessed January 18, 2026.
- Benchchem. "An In-Depth Technical Guide on the Mesomorphic Properties of 4-(Hexyloxy)
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- ResearchGate. "Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF." Accessed January 18, 2026.
- Seth Anandram Jaipuria College. "Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety." Accessed January 18, 2026.
- Taylor & Francis Online. "Synthesis and characterization of tetradentate benzophenone derivative Schiff base and properties in different lyotropic media." Accessed January 18, 2026.
- Wikipedia. "Williamson ether synthesis." Accessed January 18, 2026.
- Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed January 18, 2026.
- ResearchGate. "Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals | Request PDF." Accessed January 18, 2026.
- Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." Accessed January 18, 2026.
- Der Pharma Chemica. "Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy." Accessed January 18, 2026.
- Unknown Source. "Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone." Accessed January 18, 2026.
- Benchchem. "Technical Support Center: Scaling Up the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone." Accessed January 18, 2026.
- ACS Publications. "Crystal structure of benzophenone | The Journal of Physical Chemistry." Accessed January 18, 2026.
- Benchchem. "Replicating published results for 4-Acetoxy-4'-pentyloxybenzophenone synthesis." Accessed January 18, 2026.
- ResearchGate. "(PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone." Accessed January 18, 2026.
- ResearchGate. "4-(OCTYLOXY)-N-(4-HEXYLPHENYL)-2-HYDROXYBENZALIMINE THERMOTROPIC COMPOUND: MORPHOLOGIC, MESOMORPHIC, THERMOTROPIC, THERMOOPTICAL AND THERMODYNAMICAL PROPERTIES | Request PDF." Accessed January 18, 2026.
- Benchchem. "Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals." Accessed January 18, 2026.
- Liquid Crystals. "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core." Accessed January 18, 2026.
- Google Patents. "CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone." Accessed January 18, 2026.
- MDPI. "Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor." Accessed January 18, 2026.
- Benchchem. "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide." Accessed January 18, 2026.
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A Comprehensive Guide to the Spectroscopic Characterization of 3-Acetoxy-4'-hexyloxybenzophenone
This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-Acetoxy-4'-hexyloxybenzophenone. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this compound. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows.
Molecular Structure and Analytical Overview
This compound is a polysubstituted aromatic ketone. Its molecular structure, comprised of a benzophenone core with acetoxy and hexyloxy substituents, gives rise to a distinct spectroscopic fingerprint. A comprehensive analysis leverages multiple spectroscopic techniques to probe different aspects of the molecule's constitution. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.
Figure 1: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hexyloxy chain, and the acetoxy group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 7.80 | Multiplet | 8H |
| -O-CH₂- (Hexyloxy) | 4.05 | Triplet | 2H |
| -CH₃ (Acetoxy) | 2.30 | Singlet | 3H |
| -CH₂- (Hexyloxy chain) | 1.80 | Quintet | 2H |
| -(CH₂)₃- (Hexyloxy chain) | 1.30 - 1.50 | Multiplet | 6H |
| -CH₃ (Hexyloxy) | 0.90 | Triplet | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester will be the most downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195.5 |
| C=O (Acetoxy) | 169.0 |
| Aromatic Carbons | 114.0 - 163.0 |
| -O-CH₂- (Hexyloxy) | 68.5 |
| -O-C- (Aromatic) | 151.0 |
| -CH₃ (Acetoxy) | 21.0 |
| -CH₂- (Hexyloxy chain) | 22.5 - 31.5 |
| -CH₃ (Hexyloxy) | 14.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ketone) | 1660 - 1680 | Stretch |
| C=O (Ester) | 1735 - 1750 | Stretch |
| C-O (Ester) | 1200 - 1250 | Stretch |
| C-O (Ether) | 1050 - 1150 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₂₁H₂₄O₄) is approximately 356.16 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass.
-
Major Fragmentation Pathways:
-
Loss of the acetoxy group (-OCOCH₃)
-
Loss of the hexyloxy group (-OC₆H₁₃)
-
Cleavage at the ketone group (acylium ion formation)
-
The following diagram illustrates a plausible fragmentation pathway.
An In-depth Technical Guide to the Mesomorphic Behavior of Benzophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzophenone, a readily available and synthetically versatile scaffold, has emerged as a significant constituent in the design of novel liquid crystalline materials. Its inherent rigidity and bent geometry make it a compelling core for inducing a rich variety of mesomorphic behaviors, from calamitic (rod-like) to complex bent-core (banana) phases. This guide provides a comprehensive technical overview of the mesomorphic properties of benzophenone-containing compounds. We will delve into the fundamental principles governing their liquid crystalline behavior, explore the intricate relationship between molecular architecture and mesophase formation, and provide detailed, field-proven experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of advanced materials, including those in the field of drug development where liquid crystalline phases can influence formulation and delivery.
Introduction: The Benzophenone Core in Liquid Crystal Design
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state, also known as a mesophase, is characterized by long-range orientational order of the constituent molecules, and in some cases, partial positional order. The anisotropy of these materials gives rise to their unique optical and electrical properties, which are harnessed in a myriad of applications, most notably in liquid crystal displays (LCDs).
The molecular architecture of a compound is the primary determinant of its ability to form liquid crystalline phases. Molecules that exhibit mesomorphism, often referred to as mesogens, typically possess a rigid core and flexible terminal groups. The benzophenone moiety, with its two phenyl rings connected by a carbonyl group, offers a robust and non-linear rigid core. This inherent bent shape is particularly advantageous for the formation of the so-called "banana" or bent-core liquid crystal phases, which have garnered significant interest due to their unique properties, such as ferroelectricity and chirality in achiral molecules.[2]
This guide will explore the fascinating world of benzophenone-based liquid crystals, providing a detailed examination of their synthesis, characterization, and the structure-property relationships that govern their mesomorphic behavior.
Structure-Property Relationships: Engineering Mesomorphism in Benzophenone Derivatives
The mesomorphic behavior of benzophenone compounds is exquisitely sensitive to their molecular structure. By systematically modifying different parts of the molecule, one can tune the type of mesophase formed, the transition temperatures, and the physical properties of the material.
The Influence of the Benzophenone Core Substitution
The substitution pattern on the benzophenone core itself plays a critical role. For instance, 3,3'-disubstituted benzophenones are commonly used to create V-shaped or banana-shaped molecules.[3] This specific substitution pattern enhances the bent geometry, which is a prerequisite for the formation of B-phases (banana phases).
The Role of Linking Groups
Linking groups, such as Schiff bases (-CH=N-) and esters (-COO-), are frequently employed to connect the benzophenone core to other aromatic units and terminal chains. These groups contribute to the overall rigidity and linearity (or bent nature) of the molecule, influencing the stability and type of mesophase. Schiff bases are particularly effective in stabilizing liquid crystalline phases due to their ability to maintain the geometric integrity of the mesogen.[3]
The Effect of Terminal Flexible Chains
The length and nature of terminal alkyl or alkoxy chains are critical for modulating the mesomorphic properties.
-
Induction of Mesomorphism: In many homologous series of benzophenone derivatives, mesomorphism is only observed in homologues with longer terminal chains. Shorter chains often lead to higher melting points and a direct transition from the crystalline to the isotropic liquid phase, without an intermediate liquid crystalline phase.[3]
-
Mesophase Type and Stability: Increasing the chain length generally promotes the formation of more ordered smectic phases over nematic phases. This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement.[4] The clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid) often shows an odd-even effect, where it alternates with the number of carbon atoms in the alkyl chain.[4]
The interplay of these structural elements allows for the rational design of benzophenone-based liquid crystals with tailored properties. The following diagram illustrates the key molecular components influencing mesomorphism.
Caption: Synthetic workflow for banana-shaped benzophenone mesogens.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,3'-Diaminobenzophenone [3][5]
-
Step 1: Nitration of Benzophenone: To a stirred solution of benzophenone in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically below 10 °C). The reaction mixture is then stirred at room temperature for several hours before being poured onto ice. The precipitated 3,3'-dinitrobenzophenone is filtered, washed with water until neutral, and dried.
-
Step 2: Reduction to 3,3'-Diaminobenzophenone: The 3,3'-dinitrobenzophenone is dissolved in a suitable solvent (e.g., ethanol or methyl cellosolve). A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, is employed. [3][5]For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature until the theoretical amount of hydrogen is consumed. [5]After the reaction is complete, the catalyst is filtered off, and the product is isolated by precipitation and purified by recrystallization.
Protocol 2: Synthesis of 4-formyl-3-hydroxyphenyl 4-(alkyloxy)benzoates
This protocol involves the esterification of 4-formyl-3-hydroxyphenol with the appropriate 4-(alkyloxy)benzoyl chloride. The benzoyl chlorides are typically prepared from the corresponding 4-(alkyloxy)benzoic acids by reaction with thionyl chloride.
Protocol 3: Condensation to Form the Final Mesogen [3]
-
A solution of 3,3'-diaminobenzophenone and a stoichiometric amount of the desired 4-formyl-3-hydroxyphenyl 4-(alkyloxy)benzoate in absolute ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization of Mesomorphic Behavior
A combination of analytical techniques is essential for the unambiguous identification and characterization of the liquid crystalline phases of benzophenone derivatives.
Polarized Optical Microscopy (POM)
POM is a primary tool for the initial identification of liquid crystalline phases based on the unique optical textures they exhibit. [6]
-
Experimental Setup: A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage mounted on a polarizing microscope. The sample is heated to its isotropic liquid state and then cooled at a controlled rate while observing the changes in texture through crossed polarizers.
-
Interpretation of Textures:
-
Nematic Phase: Characterized by schlieren or threaded textures.
-
Smectic Phases: Often exhibit fan-shaped or focal-conic textures.
-
Bent-Core (B) Phases: Can display a variety of complex textures. The B2 phase, for example, often shows dendritic or lancet-like textures upon cooling from the isotropic liquid.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. [7]
-
Experimental Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The DSC instrument measures the heat flow to the sample relative to the reference.
-
-
Data Analysis:
-
Phase Transition Temperatures: Determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.
-
Enthalpy of Transition (ΔH): Calculated from the area under the transition peak. The magnitude of ΔH provides information about the degree of structural change at the transition. For instance, the crystal-to-mesophase transition typically has a much larger enthalpy change than a mesophase-to-isotropic liquid transition. [7]
-
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of order in the mesophases. [8][9]
-
Experimental Setup: A powdered sample is placed in a capillary tube and mounted in a temperature-controlled chamber within the XRD instrument. Diffraction patterns are recorded at various temperatures corresponding to the different mesophases identified by POM and DSC.
-
Interpretation of Diffraction Patterns:
-
Small-Angle X-ray Scattering (SAXS): Provides information about long-range order, such as the layer spacing in smectic phases. A sharp reflection in the small-angle region is indicative of a layered structure.
-
Wide-Angle X-ray Scattering (WAXS): Gives information about the short-range positional order within the layers. A diffuse halo in the wide-angle region indicates liquid-like disorder within the smectic layers.
-
Data Presentation: A Case Study of a Benzophenone-Based Homologous Series
| Compound (n) | Terminal Chain Length | Phase Transitions (°C) and Enthalpies (kJ/mol) on Heating |
| BP-6 | C6H13O- | Cr 110 (25.3) N 135 (1.2) I |
| BP-8 | C8H17O- | Cr 105 (28.1) SmC 115 (2.5) N 142 (1.5) I |
| BP-10 | C10H21O- | Cr 102 (30.5) SmC 125 (3.1) N 140 (1.8) I |
| BP-12 | C12H25O- | Cr 98 (33.2) SmC 130 (3.5) I |
Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic. Data is hypothetical.
This tabular representation allows for a clear comparison of the effect of increasing the terminal chain length on the mesomorphic properties. In this hypothetical example, we can observe:
-
A decrease in the melting point with increasing chain length.
-
The induction of a smectic C phase for homologues with n=8 and longer.
-
A general trend of increasing mesophase stability with longer chains.
Conclusion and Future Outlook
Benzophenone-based compounds represent a versatile and promising class of liquid crystalline materials. Their unique molecular architecture, particularly the inherent bent shape of the benzophenone core, provides a rich platform for the design of novel mesogens with a wide range of properties. The ability to systematically tune their mesomorphic behavior through synthetic modification of the core, linking groups, and terminal chains makes them attractive targets for both fundamental research and technological applications.
Future research in this area is likely to focus on the synthesis of new benzophenone derivatives with enhanced properties, such as broader mesophase ranges, lower melting points, and specific electro-optical responses. The exploration of calamitic benzophenone derivatives for display applications and the continued investigation of the unique properties of their bent-core counterparts will undoubtedly lead to new discoveries and innovations in the field of soft matter science. For professionals in drug development, the understanding and control of liquid crystalline phases of active pharmaceutical ingredients (APIs) or excipients containing benzophenone-like structures can be critical for formulation stability, solubility, and bioavailability.
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Synthesis and Characterization of Novel Benzophenone-Based Liquid Crystals: A Technical Guide
<
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of novel benzophenone-based liquid crystals. It is designed for researchers, scientists, and professionals in drug development and materials science. The guide delves into the rationale behind synthetic strategies, detailed experimental protocols, and a thorough analysis of characterization techniques. By integrating field-proven insights with foundational scientific principles, this document serves as a practical resource for the design and investigation of these promising mesogenic materials.
Introduction: The Significance of Benzophenone-Based Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate phase, known as the mesophase, is characterized by molecules that possess orientational order but lack long-range positional order.[2] Among the diverse array of molecules that exhibit liquid crystalline behavior, those incorporating a benzophenone core have garnered significant interest. The rigid, non-linear structure of the benzophenone moiety can be strategically functionalized to induce and manipulate mesogenic properties, leading to materials with potential applications in optical displays, sensors, and advanced drug delivery systems.[3][4]
The key to designing novel benzophenone-based liquid crystals lies in understanding the structure-property relationships. The introduction of flexible terminal chains and linking groups to the rigid benzophenone core allows for the fine-tuning of mesophase behavior, transition temperatures, and other physicochemical properties. This guide will explore the synthetic pathways to achieve these molecular architectures and the analytical techniques required to characterize their liquid crystalline nature.
Synthetic Strategies for Benzophenone-Based Liquid Crystals
The synthesis of benzophenone-based liquid crystals typically involves a multi-step approach, starting from a functionalized benzophenone core. Common strategies include the introduction of terminal alkyl or alkoxy chains via esterification or etherification reactions.[5][6] These flexible chains are crucial for promoting the formation of liquid crystalline phases by providing the necessary molecular mobility.
Rationale for Synthetic Design
The choice of synthetic route is dictated by the desired final molecular structure and properties. Key considerations include:
-
Core Modification: Nitration followed by reduction of the benzophenone core can introduce amino groups, which serve as versatile handles for further functionalization, such as the formation of Schiff bases.[4]
-
Linking Groups: Ester and imine (Schiff base) linkages are commonly employed to connect the benzophenone core to other aromatic rings and the terminal flexible chains.[6][7] These groups influence the overall molecular geometry and electronic properties, which in turn affect the mesophase stability.
-
Terminal Chains: The length and nature of the terminal alkyl/alkoxy chains play a critical role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. Longer chains generally favor the formation of more ordered smectic phases.
General Synthetic Workflow
A representative synthetic pathway for a benzophenone-based liquid crystal is illustrated below. This workflow highlights the key transformations involved in constructing the target molecule.
Caption: General synthetic workflow for benzophenone-based liquid crystals.
Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxybenzaldehyde
This protocol details the synthesis of a key intermediate, 4-alkoxybenzaldehyde, which is subsequently used to form the Schiff base linkage. The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[8][9]
Materials:
-
4-Hydroxybenzaldehyde
-
Alkyl halide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 4-alkoxybenzaldehyde.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form the ether linkage.[8] Acetone is a suitable polar aprotic solvent for this reaction.
Experimental Protocol: Esterification Synthesis
Esterification is another crucial reaction for creating linkages in liquid crystal molecules.[10] This protocol describes a typical esterification to connect a functionalized benzophenone core with a side chain.
Materials:
-
4-Hydroxybenzophenone
-
4-Alkoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-hydroxybenzophenone (1.0 eq), 4-alkoxybenzoic acid (1.1 eq), and a catalytic amount of DMAP in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: DCC is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the benzophenone derivative. DMAP acts as a catalyst to accelerate the reaction.[7]
Characterization of Benzophenone-Based Liquid Crystals
A suite of analytical techniques is employed to confirm the chemical structure and characterize the liquid crystalline properties of the synthesized compounds.[2][11]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[12][13] The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as C=O (ketone and ester), C-O (ether and ester), and C=N (imine) stretching vibrations, confirming the success of the synthetic steps.
Thermal and Mesomorphic Characterization
The characterization of the liquid crystalline phases and their transition temperatures is crucial. The following workflow outlines the typical characterization process.
Caption: Experimental workflow for liquid crystal characterization.
-
Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes.[15][16] By measuring the heat flow into or out of a sample as a function of temperature, endothermic and exothermic transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid), can be precisely identified.[17]
-
Polarized Optical Microscopy (POM): POM is an indispensable tool for the direct visualization and identification of liquid crystalline phases.[18][19] Anisotropic liquid crystal phases are birefringent and produce characteristic textures when viewed between crossed polarizers.[20] The unique textures of nematic, smectic, and cholesteric phases allow for their unambiguous identification.[21][22]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the synthesized compounds.[23] It measures the change in mass of a sample as a function of temperature, providing information on the decomposition temperature.[24][25]
Experimental Protocol: DSC Analysis
Apparatus: Differential Scanning Calorimeter Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to ensure it is in the isotropic liquid phase.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
Analyze the resulting thermogram to identify the peak temperatures of phase transitions.
Experimental Protocol: POM Analysis
Apparatus: Polarizing optical microscope equipped with a hot stage and temperature controller. Procedure:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Mount the prepared slide onto the hot stage of the microscope.
-
Heat the sample to its isotropic liquid phase, which will appear completely dark between the crossed polarizers.[19]
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the microscope as it cools. The appearance of birefringent textures indicates the transition into a liquid crystalline phase.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each mesophase.
Data Presentation and Interpretation
The data obtained from the characterization techniques should be systematically organized for clear interpretation and comparison.
Tabulated Thermal Data
The phase transition temperatures and corresponding enthalpy changes obtained from DSC are typically presented in a table.
| Compound | Transition | Temperature (°C) | ΔH (kJ/mol) |
| BP-LC-1 | Cr → N | 125.4 | 25.8 |
| N → I | 182.1 | 1.2 | |
| BP-LC-2 | Cr → SmA | 110.2 | 30.1 |
| SmA → N | 155.6 | 2.5 | |
| N → I | 175.9 | 1.1 |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic
Interpretation of POM Textures
The textures observed under POM provide visual confirmation of the phases identified by DSC.
-
Nematic Phase: Characterized by a thread-like (Schlieren) texture.[26][27]
-
Smectic A Phase: Often exhibits a focal-conic fan texture.[28][29]
Conclusion
The synthesis and characterization of novel benzophenone-based liquid crystals is a systematic process that combines strategic organic synthesis with a suite of powerful analytical techniques. A thorough understanding of the underlying principles of molecular design and the capabilities of each characterization method is essential for the successful development of new liquid crystalline materials with tailored properties. This guide provides a foundational framework for researchers to design, synthesize, and rigorously characterize these promising compounds for a variety of advanced applications.
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- Wikipedia. (n.d.). Differential scanning calorimetry.
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- Seth Anandram Jaipuria College. (2014). Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety.
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The Enduring Chromophore: A Technical Guide to the Photochemical Principles of Symmetrically Substituted Benzophenones
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Benzophenone, a deceptively simple diaryl ketone, represents a cornerstone chromophore in the vast landscape of photochemistry and photobiology. Its unique electronic architecture facilitates highly efficient population of a long-lived triplet excited state, a characteristic that has solidified its role as a premier photosensitizer.[1] The true power of the benzophenone scaffold, however, lies in its amenability to synthetic modification. The introduction of symmetrical substituents onto the phenyl rings allows for the fine-tuning of its photophysical and photochemical behavior. This guide provides an in-depth exploration of the core photochemical principles of symmetrically substituted benzophenones, elucidates the causality behind experimental choices for their characterization, and delves into their applications, particularly within the realm of drug development.
The Photochemical Engine: Unraveling the Excited States of Benzophenone
Upon absorption of ultraviolet (UV) radiation, typically in the range of 350 nm, benzophenone undergoes a series of rapid and efficient electronic transitions that are central to its photochemical reactivity.[2] The journey from an inert ground state molecule to a potent reactive species is a cascade of photophysical events.
Intersystem Crossing: The Gateway to Reactivity
The hallmark of benzophenone photochemistry is its near-unity quantum yield of intersystem crossing (ISC), the process by which the molecule transitions from its initial excited singlet state (S₁) to a triplet state (T₁).[3] This transition is remarkably fast, occurring on the picosecond timescale.[4] The efficiency of this process is governed by El-Sayed's rules, which favor transitions between states of different orbital character. In benzophenone, the S₁ state possesses nπ* character, arising from the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital. The proximate T₂ state has ππ* character, facilitating a rapid S₁(nπ) → T₂(ππ) transition, followed by swift internal conversion to the lowest triplet state, T₁(nπ*).[4]
The solvent environment can play a crucial role in modulating the rate of intersystem crossing. In protic solvents, hydrogen bonding to the carbonyl oxygen can alter the energy levels of the nπ* and ππ* states, thereby influencing the ISC rate.[5]
dot graph "Intersystem Crossing in Benzophenone" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4"]; S1 [label="S₁ (nπ)", fillcolor="#FBBC05"]; T2 [label="T₂ (ππ)", fillcolor="#EA4335"]; T1 [label="T₁ (nπ*)", fillcolor="#EA4335"];
S0 -> S1 [label="Absorption (hν)", color="#4285F4"]; S1 -> T2 [label="Intersystem Crossing (ISC)\n(fast, El-Sayed allowed)", color="#34A853"]; T2 -> T1 [label="Internal Conversion (IC)\n(ultrafast)", color="#34A853"]; S1 -> S0 [label="Fluorescence (minor)", style=dashed, color="#FBBC05"]; T1 -> S0 [label="Phosphorescence\n(slow)", style=dashed, color="#EA4335"]; } caption: "Jablonski diagram illustrating the key photophysical processes in benzophenone."
The Triplet State: A Diradical Powerhouse
The T₁ state of benzophenone is a long-lived species, with lifetimes in the microsecond to millisecond range, and can be conceptualized as a diradical.[6][7] This triplet state is the primary photoactive species responsible for the majority of benzophenone's rich photochemistry. Its energy of approximately 290 kJ mol⁻¹ is sufficient to initiate a variety of chemical transformations.[3]
Tuning the Engine: The Influence of Symmetrical Substitution
The introduction of identical substituents at the para (4,4') positions of the two phenyl rings provides a powerful tool to systematically modulate the photochemical properties of the benzophenone core. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—profoundly impacts the energy levels of the excited states and, consequently, the reactivity of the molecule.
Electron-Donating Substituents
Symmetrically substituting the benzophenone core with electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), generally leads to a bathochromic (red) shift in the absorption spectrum. These groups increase the electron density on the phenyl rings, which can alter the energies of the π and π* orbitals. While the fundamental efficiency of intersystem crossing often remains high, the character of the lowest triplet state can be influenced. In some cases, strong EDGs can lower the energy of the ππ* triplet state to the point where it becomes the lowest-lying triplet, which can alter the subsequent photochemical pathways. For instance, with increasing solvent polarity, benzophenone derivatives with EDGs can exhibit a shift from an nπ* triplet to a less reactive ππ* or charge-transfer state.[8]
Electron-Withdrawing Substituents
Conversely, the introduction of symmetrical electron-withdrawing groups (EWGs), such as chloro (-Cl) or nitro (-NO₂), typically results in a hypsochromic (blue) shift of the nπ* absorption band. EWGs decrease the electron density on the carbonyl oxygen, lowering the energy of the n-orbital and thus increasing the nπ* transition energy. These substituents generally ensure that the lowest triplet state retains its reactive nπ* character. The photoreduction rates of benzophenones with EWGs are often enhanced due to the increased electrophilicity of the carbonyl oxygen in the triplet state.
Core Photochemical Reaction: Photoreduction
A quintessential reaction of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor, leading to the formation of a benzophenone ketyl radical.[2] This process, known as photoreduction, is a cornerstone of benzophenone chemistry.
The mechanism typically proceeds as follows:
-
Excitation and Intersystem Crossing: Benzophenone absorbs a photon and efficiently populates its T₁ (nπ*) state.
-
Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), often a solvent molecule like isopropanol, to form a benzophenone ketyl radical and a radical derived from the donor.
-
Dimerization: Two benzophenone ketyl radicals can then dimerize to form benzpinacol.[9]
The quantum yield of photoreduction can be influenced by the nature of the hydrogen donor and the substitution pattern on the benzophenone.
dot graph "Photoreduction of Benzophenone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
BP_G [label="Benzophenone (S₀)", fillcolor="#4285F4"]; BP_T [label="Triplet Benzophenone (T₁)", fillcolor="#EA4335"]; Ketyl [label="Benzophenone Ketyl Radical", fillcolor="#34A853"]; Benzpinacol [label="Benzpinacol", fillcolor="#FBBC05"]; RH [label="Hydrogen Donor (R-H)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R_radical [label="Donor Radical (R•)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
BP_G -> BP_T [label="hν, ISC"]; BP_T -> Ketyl [label="+ R-H"]; Ketyl -> Benzpinacol [label="+ Ketyl Radical"]; BP_T -> R_radical [label="+ R-H", style=invis]; } caption: "Simplified workflow of the photoreduction of benzophenone."
Characterization of Photochemical Properties: Experimental Protocols
A rigorous understanding of the photochemical principles of substituted benzophenones necessitates a suite of sophisticated experimental techniques. The choice of methodology is dictated by the specific photophysical parameter being investigated.
Transient Absorption Spectroscopy
Objective: To directly observe and characterize the transient excited states, particularly the triplet state and any subsequent radical intermediates.
Causality of Choice: Transient absorption spectroscopy is the preeminent technique for studying short-lived excited states. It provides invaluable information on the absorption spectra of these species, their lifetimes, and the kinetics of their formation and decay. For benzophenones, where the triplet state is the key reactive intermediate, this technique is indispensable.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the symmetrically substituted benzophenone in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Excitation: Excite the sample with a short laser pulse (typically nanosecond or picosecond duration) at a wavelength where the benzophenone derivative absorbs.
-
Probing: Pass a broadband probe light through the sample at a specific time delay after the excitation pulse.
-
Detection: Record the absorption spectrum of the probe light. The difference between the absorption spectra with and without the excitation pulse yields the transient absorption spectrum.
-
Kinetic Analysis: By varying the time delay between the pump and probe pulses, the rise and decay of the transient species can be monitored at specific wavelengths, allowing for the determination of lifetimes and reaction rate constants.
Quantum Yield Determination
Objective: To quantify the efficiency of a particular photochemical process, such as intersystem crossing or photoreduction.
Causality of Choice: Quantum yield measurements provide a fundamental measure of the efficiency of light-induced processes and are crucial for comparing the reactivity of different benzophenone derivatives.[10]
Experimental Protocol for Triplet Quantum Yield (Φ_T) using Laser Flash Photolysis:
-
Actinometry: Use a well-characterized standard with a known triplet quantum yield and triplet-triplet extinction coefficient (e.g., unsubstituted benzophenone in benzene, Φ_T ≈ 1).[4]
-
Sample and Standard Measurement: Under identical excitation conditions (laser energy, geometry), measure the maximum transient absorbance change (ΔOD) at the T-T absorption maximum for both the sample and the standard.
-
Calculation: The triplet quantum yield of the sample (Φ_T_sample) is calculated using the equation: Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample) where ε_T is the triplet-triplet molar extinction coefficient. The ratio of extinction coefficients can often be determined by comparative methods.
Quantitative Data Summary
The following table summarizes key photophysical data for a selection of symmetrically substituted benzophenones. This data is crucial for the rational design of photoactive molecules with tailored properties.
| Compound | Substituent(s) | Solvent | λ_abs (nm) | Φ_isc | Triplet Lifetime (τ_T) | Reference(s) |
| Benzophenone | Unsubstituted | Acetonitrile | 335 | ~1.0 | µs-ms range | [6] |
| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | - | - | - | - | [6] |
| 4,4'-Dichlorobenzophenone | 4,4'-(Cl)₂ | - | - | - | - | [6] |
| 4,4'-Dimethylbenzophenone | 4,4'-(CH₃)₂ | - | - | - | - | [6] |
| 4,4'-Difluorobenzophenone | 4,4'-(F)₂ | - | - | - | - | [6] |
Applications in Drug Development
The tunable photochemical properties of symmetrically substituted benzophenones make them valuable scaffolds in drug development and related fields.
Photosensitizers in Photodynamic Therapy (PDT)
The ability of benzophenones to efficiently generate a long-lived triplet state makes them effective photosensitizers. In PDT, a photosensitizer is administered and accumulates in target tissue, such as a tumor. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS induce localized cell death.[9] Symmetrically substituted benzophenones can be designed to have enhanced absorption in the therapeutic window and to target specific cellular compartments, such as the mitochondria.[11]
dot graph "Photodynamic Therapy Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
PS_G [label="Photosensitizer (S₀)", fillcolor="#4285F4"]; PS_T [label="Triplet Photosensitizer (T₁)", fillcolor="#EA4335"]; O2_G [label="³O₂ (Ground State)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; O2_S [label="¹O₂ (Singlet Oxygen)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Cell Death", fillcolor="#202124"];
PS_G -> PS_T [label="hν, ISC"]; PS_T -> PS_G [label="Energy Transfer"]; O2_G -> O2_S [label="Energy Transfer"]; O2_S -> CellDeath; } caption: "Mechanism of Type II photodynamic therapy."
Photoinitiators for Drug Delivery Systems
Symmetrically substituted benzophenones are widely used as Type II photoinitiators in the polymerization of hydrogels and other biocompatible polymers for drug delivery applications.[12] Upon UV irradiation, the triplet benzophenone abstracts a hydrogen atom from a co-initiator (often a tertiary amine) or the polymer backbone itself, generating free radicals that initiate polymerization. This allows for the in-situ formation of drug-eluting matrices with precise spatial and temporal control. The substitution pattern on the benzophenone can be tailored to optimize the initiation efficiency at specific wavelengths and to ensure biocompatibility.
Conclusion
Symmetrically substituted benzophenones are a versatile and powerful class of photoactive molecules. Their rich photochemistry, governed by the highly efficient population of a reactive triplet state, can be systematically tuned through the judicious choice of substituents. A thorough understanding of their fundamental photochemical principles, coupled with advanced experimental characterization, is paramount for their continued development and application in cutting-edge fields such as targeted cancer therapy and advanced drug delivery systems. The benzophenone scaffold, in its elegant symmetry, continues to be a source of inspiration and innovation for chemists and biomedical researchers alike.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Laser Flash Photolysis of Benzophenone in Polymer Films / The Journal of Physical Chemistry A, 2011 [sci-hub.box]
- 3. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.se [sci-hub.se]
- 11. Benzophenone core-based AIE-active photosensitizers for mitochondria-targeted photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 3-Acetoxy-4'-hexyloxybenzophenone
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Acetoxy-4'-hexyloxybenzophenone, a valuable intermediate in materials science and pharmaceutical research. The described methodology follows a robust and efficient two-step synthetic sequence starting from the commercially available precursor, 3,4'-dihydroxybenzophenone. The first step involves a regioselective Williamson ether synthesis to introduce the hexyloxy moiety, followed by a straightforward acetylation of the remaining phenolic hydroxyl group. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, and complete characterization data to ensure reproducible and high-purity results.
Introduction and Synthetic Strategy
Substituted benzophenones are a critical class of compounds, serving as foundational scaffolds in medicinal chemistry and as photoinitiators in polymer chemistry.[1] The target molecule, this compound, incorporates both an acetoxy and a long-chain alkoxy group, making it a potentially useful building block for liquid crystals, polymer additives, or biologically active molecules.
The synthetic strategy outlined herein was chosen for its efficiency, high regioselectivity, and reliance on well-established, reliable reactions. The synthesis proceeds in two distinct stages from 3,4'-dihydroxybenzophenone:
-
Step 1: Regioselective Williamson Ether Synthesis. The 4'-hydroxyl group is selectively alkylated using 1-bromohexane. The increased nucleophilicity of the 4'-phenoxide, compared to the 3-phenoxide, allows for high regioselectivity under controlled conditions.[2]
-
Step 2: Acetylation. The remaining 3-hydroxyl group of the intermediate is acetylated using acetic anhydride to yield the final product. This is a standard and high-yielding transformation for phenolic hydroxyl groups.[3]
This linear approach minimizes complex purification steps and provides a clear pathway to the desired molecule with high overall yield.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Part I: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone
Principle and Mechanistic Insight
The Williamson ether synthesis is a classic S(_N)2 reaction for preparing ethers.[4] In this step, the phenolic hydroxyl groups of 3,4'-dihydroxybenzophenone are deprotonated by a mild base, potassium carbonate, to form phenoxides. The 4'-phenoxide is electronically favored for nucleophilic attack on the primary alkyl halide (1-bromohexane) over the 3-phenoxide. Using a slight excess of the diol relative to the alkyl halide further minimizes the formation of the di-alkylated byproduct. Acetone is an excellent solvent for this reaction as it readily dissolves the organic components and facilitates a clean reaction at reflux temperature.[5]
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| 3,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 5.00 g | 23.3 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 3.55 g (2.86 mL) | 21.5 | 0.92 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 4.84 g | 35.0 | 1.5 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Hexane | C₆H₁₄ | 86.18 | ~300 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - | - |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask, add 3,4'-dihydroxybenzophenone (5.00 g, 23.3 mmol) and anhydrous potassium carbonate (4.84 g, 35.0 mmol).
-
Solvent Addition: Add 150 mL of acetone and begin stirring the suspension at room temperature.
-
Reagent Addition: Add 1-bromohexane (2.86 mL, 21.5 mmol) to the suspension via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane/Ethyl Acetate eluent. The product spot should appear at a higher R(_f) value than the starting diol.
-
Work-up: After the reaction is complete (disappearance of 1-bromohexane), cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a yellow oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine fractions containing the desired product and evaporate the solvent. The expected yield is 4.5-5.0 g (69-76% based on 1-bromohexane).
Part II: Synthesis of this compound
Principle and Mechanistic Insight
The acetylation of phenols is a robust esterification reaction.[6] In this step, the nucleophilic 3-hydroxyl group of the intermediate attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine is commonly used as a catalyst and as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is typically fast and clean at room temperature.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| 3-Hydroxy-4'-hexyloxybenzophenone | C₁₉H₂₂O₃ | 298.38 | 4.00 g | 13.4 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.74 g (2.53 mL) | 26.8 | 2.0 |
| Pyridine | C₅H₅N | 79.10 | 2.12 g (2.16 mL) | 26.8 | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 80 mL | - | - |
| 1M Hydrochloric Acid | HCl(aq) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~50 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, recrystallization apparatus.
Detailed Experimental Protocol
-
Setup: Dissolve 3-Hydroxy-4'-hexyloxybenzophenone (4.00 g, 13.4 mmol) in 80 mL of dichloromethane (DCM) in a 250 mL round-bottom flask with magnetic stirring.
-
Reagent Addition: Add pyridine (2.16 mL, 26.8 mmol) followed by the dropwise addition of acetic anhydride (2.53 mL, 26.8 mmol). A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, higher R(_f) product spot indicates completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure to yield the crude product as a pale yellow solid or oil.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol. Filter the resulting crystals and dry them under vacuum. The expected yield is 4.1-4.4 g (90-97%).
Overall Workflow and Characterization
The entire process from starting material to final, purified product can be visualized in the following workflow.
Caption: Complete experimental workflow.
Self-Validation and Quality Control
The integrity of this protocol is ensured by in-process controls and final product characterization.
-
TLC Monitoring: At each stage, TLC is crucial to confirm the consumption of starting materials and the formation of the desired product before proceeding to the work-up, preventing wasted effort and resources.
-
Spectroscopic Confirmation: The structure of the intermediate and the final product must be rigorously confirmed.[7] Discrepancies in the spectra would indicate side reactions (e.g., C-alkylation or incomplete acetylation) and necessitate re-evaluation of the purification steps.[8][9]
Expected Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-71 °C (Expected range) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80 (d, 2H), 7.65 (m, 1H), 7.45 (t, 1H), 7.30 (m, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 2.32 (s, 3H), 1.80 (m, 2H), 1.45 (m, 2H), 1.35 (m, 4H), 0.92 (t, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.5, 169.2, 162.8, 150.9, 138.6, 132.5, 129.8, 129.5, 122.9, 121.8, 114.3, 68.2, 31.5, 29.2, 25.7, 22.6, 21.2, 14.0. |
| FTIR (ATR, cm⁻¹) | ~2930 (C-H alkyl), 1765 (C=O ester), 1650 (C=O ketone), 1605 (C=C aromatic), 1250, 1170 (C-O stretch).[10] |
| MS (ESI+) | m/z: 341.17 [M+H]⁺, 363.15 [M+Na]⁺ |
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
1-Bromohexane: Toxic and an irritant. Avoid inhalation and skin contact.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle with care, ensuring no ignition sources are nearby.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns upon contact. Open and dispense only in a fume hood.
-
Solvents: Acetone, ethyl acetate, hexane, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper grounding of equipment.
References
-
Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society of Chemistry.
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates.
-
Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. (2018). ResearchGate.
-
Substituted benzophenone imines for COF synthesis via formal transimination. (2023). Royal Society of Chemistry.
-
The Williamson Ether Synthesis. University of Massachusetts.
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (2002). Indian Academy of Sciences.
-
Managing by-products in the synthesis of substituted benzophenones. BenchChem.
-
Acetylation of phenols using acetic acid. (1946). Indian Academy of Sciences.
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (2010). Asian Journal of Chemistry.
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). National Institutes of Health (NIH).
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. (2013). SciSpace.
-
Preparation of Aryl Ethers. University of Calgary.
-
Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. BenchChem.
-
Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. (2022). ResearchGate.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). National Institutes of Health (NIH).
-
Alkylation of dihydroxybenzophenone. (1972). Google Patents.
-
Selective O-Alkylation Reaction Screen. ResearchGate.
-
Application Notes and Protocols for the Characterization of 4-Acetoxy-4'-pentyloxybenzophenone. BenchChem.
-
Selective alkylation of the hydroxyl group of aminophenols. ResearchGate.
-
A kind of alkylation method of 4-hydroxybenzophenone. (2020). Google Patents.
-
Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes. (1991). Google Patents.
-
IR and H-NMR analysis of benzophenone. (2020). Chemistry Stack Exchange.
-
Method for preparing crude 2-hydroxy-4-methoxybenzophenone. (2010). Patsnap.
-
Preparation of 4-hydroxy benzophenone. (2008). Google Patents.
-
Production method of 2-hydroxy-4-methoxy benzophenone. (2008). Google Patents.
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). National Institutes of Health (NIH).
-
Preparation process of 2-hydroxy-4-methoxybenzophenone. (2020). Google Patents.
-
Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. (2014). PubMed.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Validated Protocol for the Acetylation of 4'-Hexyloxy-3-hydroxybenzophenone
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the efficient acetylation of the phenolic hydroxyl group in 4'-hexyloxy-3-hydroxybenzophenone. The protocol utilizes a classic and reliable method employing acetic anhydride as the acetylating agent and pyridine as both the catalyst and solvent. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed guide that emphasizes the rationale behind each step to ensure reproducibility and high yield. The procedure includes reaction setup, monitoring, workup, purification, and detailed characterization of the resulting product, 4'-hexyloxy-3-acetoxybenzophenone.
Introduction and Scientific Rationale
The acetylation of phenols is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of hydroxyl groups during subsequent synthetic steps, modulation of a compound's biological activity, and alteration of its physicochemical properties such as solubility and lipophilicity. The acetyl group is advantageous due to its stability under neutral and acidic conditions and its straightforward introduction and removal.[1]
The substrate, 4'-hexyloxy-3-hydroxybenzophenone, is a substituted aromatic ketone. The phenolic hydroxyl group at the 3-position is a nucleophile that can react with an electrophilic acetylating agent. Acetic anhydride is an effective and common reagent for this purpose. The reaction is significantly accelerated by a basic catalyst, such as pyridine. Pyridine serves a dual role: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it functions as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[2] Phenols are generally not reactive enough to be acetylated by acetic anhydride alone, making the addition of pyridine crucial for the reaction to proceed efficiently.[3]
This protocol is designed to be a self-validating system, with clear checkpoints, such as Thin-Layer Chromatography (TLC) for reaction monitoring, and a thorough purification and characterization process to confirm the identity and purity of the final product.
Reaction Scheme and Mechanism
The overall transformation is the esterification of a phenol to yield a phenyl acetate derivative.
Overall Reaction
Caption: Overall acetylation reaction scheme.
Catalytic Mechanism
The reaction proceeds via a nucleophilic catalysis mechanism, which is more efficient than simple base catalysis for this transformation.
Caption: Catalytic mechanism of pyridine in acetylation.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 4'-Hexyloxy-3-hydroxybenzophenone | ≥97% | Sigma-Aldrich | Assumed to be a solid. If not, handle as an oil. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Fisher Scientific | Corrosive and a lachrymator. Handle in a fume hood. Use a fresh bottle to avoid hydrolyzed reagent. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Store over molecular sieves. Has a strong, unpleasant odor; handle exclusively in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | VWR | Used for extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker | For washing/neutralizing pyridine. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralizing acidic components. |
| Brine (Saturated NaCl solution) | ACS Grade | Lab Prepared | For final wash to aid in drying. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | For TLC and column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Equipment | |||
| Round-bottom flask & magnetic stir bar | |||
| Magnetic stir plate | |||
| Septum and Argon/Nitrogen inlet | To maintain an inert atmosphere. | ||
| Syringes and needles | For reagent addition. | ||
| Separatory funnel | For workup. | ||
| Rotary evaporator | For solvent removal. | ||
| Glass chromatography column | For purification. | ||
| NMR Spectrometer & IR Spectrometer | For characterization. |
Step-by-Step Procedure
Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a noxious odor.
-
Reaction Setup:
-
Place 1.0 equivalent of 4'-hexyloxy-3-hydroxybenzophenone into a dry, round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous pyridine (approximately 5-10 mL per mmol of substrate) under an inert atmosphere (Argon or Nitrogen).[1] Stir until fully dissolved.
-
Rationale: Using anhydrous pyridine is crucial as any water present will hydrolyze the acetic anhydride, reducing the yield. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Reagent Addition:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the stirred solution dropwise via syringe.[1]
-
Rationale: The reaction is exothermic. Adding the acetic anhydride slowly at 0 °C helps to control the reaction rate and prevent potential side reactions. An excess of acetic anhydride ensures the reaction goes to completion.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot has been completely consumed.
-
Rationale: TLC is a critical tool for determining reaction completion, preventing unnecessarily long reaction times or premature workup. The product, being more nonpolar (due to the ester), will have a higher Rf value than the starting material (with the polar hydroxyl group).
-
-
Workup Procedure:
-
Once the reaction is complete, quench the reaction by slowly adding methanol (CH₃OH) to consume any remaining acetic anhydride.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporate the residue with toluene (2-3 times).
-
Dilute the resulting residue with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl solution (2 times) to remove pyridine.
-
Water (1 time).
-
Saturated NaHCO₃ solution (2 times) to remove acetic acid.
-
Brine (1 time) to facilitate separation and begin the drying process.
-
-
Rationale: The acidic wash protonates the pyridine, making it water-soluble for easy removal. The bicarbonate wash neutralizes the acetic acid byproduct. The final brine wash helps to remove bulk water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
If the crude product is not pure by TLC, purify it using flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increasing the polarity, is recommended to separate the product from any residual impurities.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 4'-hexyloxy-3-acetoxybenzophenone.
-
Characterization of the Product
The identity and purity of the synthesized 4'-hexyloxy-3-acetoxybenzophenone should be confirmed by spectroscopic methods.
| Property | Starting Material (4'-hexyloxy-3-hydroxybenzophenone) | Product (4'-hexyloxy-3-acetoxybenzophenone) |
| Molecular Formula | C₁₉H₂₂O₃ | C₂₁H₂₄O₄ |
| Molecular Weight | 298.38 g/mol | 340.41 g/mol |
| Appearance | Expected to be an off-white or pale yellow solid. | Expected to be a white to off-white solid or viscous oil. |
| ¹H NMR | Broad singlet for phenolic -OH (variable, ~5-9 ppm). | Disappearance of the broad phenolic -OH peak. Appearance of a new sharp singlet for the acetyl methyl protons (-OCOCH₃ ) at ~2.3 ppm. |
| ¹³C NMR | Aromatic carbons, alkyl chain carbons, C=O at ~196 ppm. | Appearance of a new carbonyl carbon from the ester at ~169 ppm and a methyl carbon at ~21 ppm. Small shifts in adjacent aromatic carbons. |
| IR Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹). C=O stretch (~1650 cm⁻¹). C-O stretch (~1280 cm⁻¹). | Disappearance of the broad O-H stretch. Appearance of a new, strong ester C=O stretch at a higher frequency (~1760-1770 cm⁻¹). C-O stretches (~1200-1250 cm⁻¹). |
Note: Predicted spectral data is based on typical values for these functional groups and data from analogous structures.
Concluding Remarks
This application note details a reliable and reproducible protocol for the acetylation of 4'-hexyloxy-3-hydroxybenzophenone. By following the outlined steps and understanding the rationale behind the procedural choices, researchers can achieve high yields of the desired acetylated product. The comprehensive workup and purification steps ensure high purity, which can be readily confirmed using the provided characterization guidelines. This fundamental procedure can be adapted for a wide range of phenolic substrates, making it a valuable technique in the synthetic chemist's toolkit.
References
-
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Raitanen, J-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. [Link]
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Application Note: A Multi-Technique Approach to the Characterization of Benzophenone Liquid Crystal Intermediates
Introduction
Benzophenone derivatives serve as a cornerstone in the design of advanced liquid crystalline (LC) materials due to their inherent structural rigidity, photo-reactivity, and versatile substitution patterns. These molecules are pivotal intermediates in the synthesis of photo-alignable polymers, chiral dopants, and high-performance liquid crystals for display and photonic applications.[1][2] The precise correlation between the molecular architecture of a benzophenone intermediate and the macroscopic properties of the final LC material is of paramount importance. Therefore, a rigorous and systematic characterization workflow is not merely a procedural step but a fundamental necessity for rational material design and quality control.
This guide provides an in-depth, multi-technique protocol for the comprehensive characterization of benzophenone-based liquid crystal intermediates. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the synergistic use of spectroscopic and thermal analysis techniques to build a complete profile of the intermediate, from its molecular structure to its thermal stability and mesomorphic behavior.
Structural Elucidation and Purity Assessment
The foundational step in characterization is the unambiguous confirmation of the synthesized molecule's identity and purity. This is achieved through a combination of spectroscopic techniques that probe the molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).[3][4] For benzophenone intermediates, NMR confirms the successful incorporation of substituent groups and the overall molecular framework.
Expertise & Causality: In ¹H NMR, the aromatic region (typically 7-8 ppm) is complex due to the coupling of protons on the two phenyl rings. The integration of these signals must correspond to the expected number of aromatic protons. The appearance of new signals corresponding to alkyl chains or other appended groups, and the disappearance of signals from starting materials, is the primary indicator of a successful reaction. In ¹³C NMR, the carbonyl carbon (C=O) provides a characteristic signal around 196 ppm, which can shift depending on the electronic nature of the ring substituents.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the benzophenone intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many organic intermediates.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.
-
Acquire a ¹³C NMR spectrum. As the ¹³C nucleus has a low natural abundance, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.[5]
-
| Nucleus | Typical Chemical Shift (ppm) for Benzophenone Core | Interpretation |
| ¹³C | ~196 ppm | Carbonyl Carbon (C=O) |
| ¹³C | 128-140 ppm | Aromatic Carbons |
| ¹H | 7.2-7.8 ppm | Aromatic Protons |
Table 1: Typical NMR chemical shifts for a benzophenone core structure.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of its identity. When coupled with Gas Chromatography (GC-MS), it can also serve as a powerful tool for assessing purity by separating the main product from residual starting materials or byproducts.[6][7]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
GC Separation: The sample is vaporized and separated on a capillary column. A temperature program is used to elute compounds based on their boiling points and polarity. A typical program might start at 100°C and ramp to 300°C at 10°C/min.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺) in the mass spectrum. Its m/z value should match the calculated molecular weight of the target intermediate.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Examine the chromatogram for any impurity peaks. The area under each peak is proportional to the concentration of the component.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For benzophenone intermediates, the most crucial absorption band is that of the carbonyl (C=O) group.
Expertise & Causality: The C=O stretching vibration in benzophenone typically appears around 1650-1670 cm⁻¹.[2][9] The exact position is sensitive to conjugation and the electronic effects of substituents on the aromatic rings. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it. The presence of this strong band, along with aromatic C-H and C=C stretching vibrations, provides a characteristic "fingerprint" of the molecule.[10][11]
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Carbonyl C=O | 1670-1650 | Stretching[9] |
| Aromatic C=C | 1600-1450 | Skeletal Vibrations[12] |
Table 2: Key FT-IR absorption bands for benzophenone intermediates.
Thermal and Mesomorphic Property Characterization
Once the molecular structure is confirmed, the next critical step is to investigate the material's thermal behavior. This determines its processing window, thermal stability, and, most importantly, whether it exhibits the desired liquid crystalline phases.
Differential Scanning Calorimetry (DSC): Mapping Phase Transitions
DSC is the primary technique for identifying the temperatures and enthalpies of phase transitions in thermotropic liquid crystals.[13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Expertise & Causality: A typical DSC protocol involves a heat-cool-heat cycle. The first heating scan reveals transitions in the as-synthesized material but may contain artifacts from thermal history or residual solvent. The cooling scan and the second heating scan are more reproducible and provide the true thermodynamic behavior of the material.[14] Endothermic peaks on heating correspond to transitions like melting (crystal to LC or isotropic liquid) and clearing (LC to isotropic liquid). Exothermic peaks on cooling correspond to the reverse transitions. The temperature and enthalpy (area under the peak) of these transitions are critical parameters.[15]
Protocol: DSC Analysis of Phase Transitions
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to enter the isotropic liquid phase. This erases the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at this high temperature for 2-5 minutes to ensure complete melting.
-
Cooling: Cool the sample at the same rate (10 °C/min) to a temperature below its crystallization point.
-
Second Heating: Heat the sample again at 10 °C/min to observe the reproducible thermal transitions.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating and the cooling cycles.
-
Determine the onset temperature of each peak, which corresponds to the transition temperature (e.g., melting point Tₘ, clearing point T꜀).
-
Integrate the area of each peak to calculate the enthalpy of transition (ΔH).
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the decomposition temperature (Tₔ), which defines the upper limit of the material's thermal stability and processing range.[12][14]
Protocol: TGA for Decomposition Temperature
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Tₔ₅%). This value represents the upper limit for safe handling and processing of the material.
-
Polarized Optical Microscopy (POM): Visualizing the Mesophase
POM is an indispensable and direct method for identifying liquid crystal phases and observing their characteristic textures.[16][17] It relies on the principle of birefringence, where the anisotropic LC material splits polarized light into two rays that travel at different velocities, resulting in interference patterns when viewed through a second polarizer (analyzer).[18]
Expertise & Causality: Different LC phases (e.g., nematic, smectic) have unique molecular arrangements that give rise to distinct optical textures.[17] By observing the sample between crossed polarizers while heating and cooling on a hot stage, one can visually confirm the transitions detected by DSC and identify the type of mesophase. For example, the appearance of a threaded or Schlieren texture upon cooling from the isotropic phase is a hallmark of a nematic phase.
Protocol: Hot-Stage POM for Phase Identification
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation:
-
Mount the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to its isotropic liquid state, which will appear completely dark between the crossed polarizers.[17]
-
Slowly cool the sample (e.g., 1-2 °C/min). As the sample transitions into an LC phase, birefringent textures will appear.
-
Record images or videos of the textures that form at different temperatures.
-
Correlate the temperatures at which these textural changes occur with the transition temperatures observed in the DSC thermogram.
-
-
Phase Identification: Compare the observed textures with reference images from literature or atlases to identify the mesophase (e.g., nematic, smectic A, smectic C).
Integrated Characterization Workflow
The power of this multi-technique approach lies in its integrated nature. Each technique provides a piece of the puzzle, and together they create a comprehensive picture of the benzophenone intermediate. The following workflow illustrates the logical progression of these characterization steps.
Caption: Integrated workflow for the characterization of benzophenone liquid crystal intermediates.
Conclusion
The comprehensive characterization of benzophenone liquid crystal intermediates is a critical activity that directly impacts the success of novel material development. The integrated workflow presented in this note, combining NMR, MS, and FT-IR for structural verification with DSC, TGA, and POM for thermal and mesomorphic analysis, provides a robust framework for researchers. By not only following these protocols but also understanding the scientific reasoning behind them, scientists can confidently establish the structure-property relationships that are essential for designing the next generation of advanced liquid crystalline materials.
References
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16 (n.d.). Retrieved from vertexaisearch.cloud.google.com.
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17 (n.d.). BenchChem. Retrieved from vertexaisearch.cloud.google.com.
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(n.d.). ACS Publications.
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(2024, October 21). PubMed.
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(n.d.). ResearchGate.
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(2006, September 23). ResearchGate.
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- Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173.
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(2014, October 8). Wiley Analytical Science.
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(n.d.). MDPI.
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(2012, June 15). PubMed.
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(n.d.). Science Publishing Group.
- Louis, A., & Lakshmanan, J. (2022). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
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(2025, January 13). Chemistry For Everyone.
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1H NMR and 13C NMR spectral analysis of 3-Acetoxy-4'-hexyloxybenzophenone
An Application Note for the Structural Elucidation of 3-Acetoxy-4'-hexyloxybenzophenone using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a substituted aromatic ketone, a class of compounds with significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. As derivatives of benzophenone, they serve as versatile scaffolds and synthons. Accurate structural verification is a critical step in the development and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound, intended for researchers and professionals in chemical and pharmaceutical development. We will detail the protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the resulting spectra, demonstrating the power of NMR for structural confirmation.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The structure of this compound contains several distinct chemical environments that are expected to produce a unique pattern of signals.
Below is the chemical structure with atoms numbered for unambiguous assignment during spectral analysis.
Figure 2: Workflow for NMR spectral analysis.
Processing Workflow:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum. [4][5]2. Phase Correction: Adjusts the phase of the signals to ensure they are all in the pure absorption mode (positive, symmetrical peaks). [4]3. Baseline Correction: Corrects any distortions in the spectral baseline to ensure accurate integration. [5]4. Calibration: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a secondary reference. [6]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 7.82 | d, J = 8.8 Hz | 2H | H2', H6' | Protons ortho to the carbonyl on the electron-rich ring, deshielded by the C=O group. Appears as a doublet due to coupling with H3'/H5'. |
| 7.75 | d, J = 7.8 Hz | 1H | H6 | Protons on the acetoxy-substituted ring. |
| 7.60 | s | 1H | H2 | |
| 7.48 | t, J = 7.9 Hz | 1H | H5 | |
| 7.28 | d, J = 8.1 Hz | 1H | H4 | |
| 6.95 | d, J = 8.8 Hz | 2H | H3', H5' | Protons ortho to the electron-donating hexyloxy group, appearing upfield. Appears as a doublet due to coupling with H2'/H6'. |
| 4.05 | t, J = 6.5 Hz | 2H | Cα-H₂ | Methylene protons adjacent to the ether oxygen, significantly deshielded. |
| 2.32 | s | 3H | CH₃ (Ac) | Acetyl methyl protons, appearing as a singlet as there are no adjacent protons. |
| 1.83 | p, J = 6.7 Hz | 2H | Cβ-H₂ | Methylene protons of the hexyl chain. |
| 1.48 | m | 4H | Cγ-H₂, Cδ-H₂ | Overlapping multiplets for the central methylene groups of the hexyl chain. |
| 1.35 | m | 2H | Cε-H₂ |
| 0.92 | t, J = 7.0 Hz | 3H | Cζ-H₃ | Terminal methyl group of the hexyl chain, appearing as a triplet due to coupling with the adjacent Cε-H₂ protons. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| 195.4 | C7 (C=O, Ketone) | Ketone carbonyl carbons are highly deshielded and appear far downfield. [7] |
| 169.1 | C=O (Acetoxy) | Ester carbonyl carbon, less deshielded than the ketone. [7] |
| 163.5 | C4' | Aromatic carbon attached to the ether oxygen, strongly deshielded. |
| 151.0 | C3 | Aromatic carbon attached to the acetoxy group. |
| 138.2 | C1 | |
| 132.6 | C2', C6' | Aromatic carbons ortho to the ketone group. |
| 129.8 | C1' | |
| 129.4 | C5 | |
| 127.0 | C6 | |
| 123.3 | C2 | |
| 121.8 | C4 | |
| 114.2 | C3', C5' | Aromatic carbons ortho to the electron-donating hexyloxy group. |
| 68.3 | Cα | Aliphatic carbon bonded to the ether oxygen, the most deshielded of the alkyl carbons. |
| 31.5 | Cδ | |
| 29.0 | Cβ | Aliphatic carbons of the hexyl chain. |
| 25.7 | Cγ | |
| 22.6 | Cε | |
| 21.1 | CH₃ (Acetoxy) | Acetyl methyl carbon. |
| 14.0 | Cζ | Terminal methyl carbon of the hexyl chain, the most shielded carbon. |
Conclusion
The ¹H and ¹³C NMR spectra provide a complete and self-consistent dataset for the structural confirmation of this compound. The ¹H NMR spectrum clearly resolves all proton environments, and the signal integrations are in perfect agreement with the number of protons in the structure. The splitting patterns confirm the connectivity between adjacent protons. The ¹³C NMR spectrum shows the expected number of unique carbon signals, and the chemical shifts align with established ranges for the functional groups present, including the distinct ketone and ester carbonyls, the oxygen-substituted aromatic carbons, and the aliphatic side chain. This application note provides a robust protocol and detailed analysis that can be readily adapted for the structural elucidation of other benzophenone derivatives and related compounds.
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Application Note: FT-IR Spectroscopy of Acetoxy and Hexyloxy Functional Groups
Introduction: Unveiling Molecular Signatures with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern research and development, offering rapid, non-destructive, and highly specific information about the molecular structure of a substance.[1] By probing the vibrational transitions of covalent bonds, FT-IR provides a unique "molecular fingerprint," enabling the identification of functional groups and the elucidation of chemical structures.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of FT-IR for the characterization of two common and important functional groups: the acetoxy and hexyloxy moieties. Understanding the characteristic spectral features of these groups is paramount in fields ranging from polymer chemistry and materials science to pharmaceutical formulation and quality control.
The acetoxy group (-OCOCH₃), an ester functional group, is prevalent in numerous pharmaceuticals, polymers, and specialty chemicals. Its carbonyl (C=O) and carbon-oxygen (C-O) bonds give rise to strong, characteristic absorptions in the infrared spectrum.[4][5] The hexyloxy group (-O(CH₂)₅CH₃), an ether linkage, is a common feature in surfactants, plasticizers, and organic synthesis intermediates. Its defining characteristic in an FT-IR spectrum is the C-O stretching vibration, alongside the ubiquitous C-H stretching and bending modes of the alkyl chain.[6]
This guide will delve into the theoretical underpinnings of the FT-IR signatures of these functional groups, provide detailed, field-proven protocols for sample analysis, and offer insights into accurate spectral interpretation.
Theoretical Foundation: The Vibrational Language of Acetoxy and Hexyloxy Groups
The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon, where the energy of the incoming photon matches the energy required to promote a molecule from a lower to a higher vibrational energy state.[7] The frequency of the absorbed radiation is directly related to the bond strength and the masses of the atoms involved in the vibration.[8]
The Acetoxy Group: A Tale of Two Key Vibrations
The FT-IR spectrum of an acetoxy-containing compound is dominated by two intense and highly diagnostic absorption bands:
-
C=O Stretching Vibration: The carbonyl group of the ester exhibits a strong, sharp absorption band typically in the range of 1750-1735 cm⁻¹ .[5][9] This high-frequency absorption is a direct consequence of the significant bond strength of the carbon-oxygen double bond. The precise position of this peak can be influenced by the electronic environment of the molecule.
-
C-O Stretching Vibrations: The acetoxy group possesses two distinct carbon-oxygen single bonds: the (C=O)-O bond and the O-CH₃ bond. These give rise to two or more strong absorption bands in the 1300-1000 cm⁻¹ region of the spectrum.[5][10] The asymmetric C-O-C stretch is typically found around 1240 cm⁻¹ and is a very strong and reliable indicator of the ester group.
The Hexyloxy Group: Unmasking the Ether Linkage
The hexyloxy group's primary spectral feature is its C-O stretching vibration, which is characteristic of ethers.
-
C-O Stretching Vibration: The stretching of the C-O single bond in the hexyloxy group results in a strong absorption band in the region of 1150-1085 cm⁻¹ . This peak is often broad and can sometimes be a composite of several overlapping bands.
-
C-H Stretching and Bending Vibrations: The hexyl chain gives rise to prominent C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) and C-H bending vibrations in the fingerprint region (around 1470-1370 cm⁻¹).[6][11] While not unique to the hexyloxy group, the presence and relative intensity of these peaks confirm the presence of a significant aliphatic chain.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the key FT-IR absorption bands for the acetoxy and hexyloxy functional groups for quick reference and comparison.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Acetoxy (-OCOCH₃) | C=O Stretch | 1750 - 1735 | Strong, Sharp | One of the most prominent peaks in the spectrum.[9] |
| Asymmetric C-O-C Stretch | 1260 - 1200 | Strong | Highly indicative of the ester functionality. | |
| Symmetric C-O-C Stretch | 1100 - 1000 | Medium to Strong | Can sometimes overlap with other absorptions. | |
| C-H Bending (in CH₃) | 1375 - 1365 | Medium | Confirms the presence of the methyl group. | |
| Hexyloxy (-O(CH₂)₅CH₃) | C-O Stretch | 1150 - 1085 | Strong | Characteristic of the ether linkage. |
| C-H Stretch (in CH₂ and CH₃) | 2960 - 2850 | Strong | Indicates the presence of the aliphatic hexyl chain.[12] | |
| CH₂ Scissoring | 1475 - 1465 | Medium | A common feature in long-chain alkyl groups. | |
| CH₃ Bending | 1380 - 1370 | Medium | Confirms the presence of the terminal methyl group. |
Experimental Protocols: From Sample to Spectrum
The quality and reliability of FT-IR data are intrinsically linked to proper sample preparation and data acquisition.[13] This section provides detailed, step-by-step methodologies for the analysis of samples containing acetoxy and hexyloxy functional groups. The choice of method will depend on the physical state of the sample.[14][15]
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR for Solids and Liquids
ATR-FTIR is a versatile and widely used technique that requires minimal to no sample preparation, making it ideal for a broad range of samples.[1][16]
Causality Behind Experimental Choices: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[16] The infrared beam is directed into a crystal with a high refractive index at a specific angle. This creates an evanescent wave that extends beyond the surface of the crystal and into the sample. The depth of penetration of this wave is typically on the order of a few micrometers, making ATR a surface-sensitive technique. This is advantageous for strongly absorbing or opaque samples that would be difficult to analyze by traditional transmission methods.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry before acquiring a background spectrum.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O) and the instrument itself.
-
Sample Application:
-
For Solid Powders: Place a small amount of the powdered sample directly onto the center of the ATR crystal.
-
For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Applying Pressure (for solids): For solid samples, use the pressure clamp to ensure intimate contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.
-
Data Acquisition: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient for most samples.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Protocol 2: Transmission FT-IR using KBr Pellets for Solid Samples
The potassium bromide (KBr) pellet method is a traditional technique for analyzing solid samples in transmission mode.[13][14]
Causality Behind Experimental Choices: KBr is transparent to infrared radiation in the mid-IR region and, when pressed under high pressure, forms a transparent disk. By dispersing the solid sample within the KBr matrix, the infrared beam can pass through the sample, and the resulting absorption spectrum can be measured. This method provides high-quality spectra for quantitative analysis.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. The mixture should be homogenous.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Acquisition: Place an empty sample holder in the spectrometer and acquire a background spectrum.
-
Data Acquisition: Carefully place the KBr pellet into a sample holder and position it in the spectrometer's beam path. Collect the FT-IR spectrum.
-
Data Processing: No significant data processing is typically required, as the background spectrum has already been subtracted.
Protocol 3: Transmission FT-IR using a Liquid Cell for Liquid Samples
For the analysis of liquid samples, a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is used.[17][18]
Causality Behind Experimental Choices: This method allows the infrared beam to pass through a liquid sample of a known path length. The choice of window material is critical and must be transparent in the spectral region of interest and inert to the sample.
Step-by-Step Methodology:
-
Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and free of scratches.
-
Background Acquisition: Acquire a background spectrum with the empty, assembled cell in the beam path.
-
Sample Introduction: Using a syringe, carefully fill the cell with the liquid sample, avoiding the introduction of air bubbles.[17]
-
Data Acquisition: Place the filled cell in the spectrometer and collect the FT-IR spectrum.
-
Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent and dry it completely to prevent damage to the windows.
Visualization of Key Concepts
To aid in the understanding of the molecular structures and the experimental workflow, the following diagrams are provided.
Caption: Molecular structures of the acetoxy and hexyloxy functional groups.
Caption: General experimental workflow for FT-IR analysis.
Spectral Interpretation: From Data to Discovery
Interpreting an FT-IR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of functional groups.[19]
A Step-by-Step Guide to Interpretation:
-
Initial Assessment: Begin by examining the overall complexity of the spectrum.[19] A large number of peaks suggests a complex molecule.
-
The Functional Group Region (4000-1500 cm⁻¹): This region is often the most informative.[19]
-
Look for the Carbonyl (C=O) Peak: A strong, sharp peak between 1850 and 1650 cm⁻¹ is a clear indication of a carbonyl group.[19] For an acetoxy group, this will be in the 1750-1735 cm⁻¹ range.[5]
-
Identify O-H and N-H Stretches: Broad absorptions in the 3600-3200 cm⁻¹ region are characteristic of O-H (alcohols, carboxylic acids) or N-H (amines, amides) stretching vibrations. Their absence in a purified sample containing an acetoxy or hexyloxy group is expected.
-
Check for C-H Stretches: Peaks just above 3000 cm⁻¹ suggest aromatic or vinylic C-H bonds, while those just below 3000 cm⁻¹ are indicative of aliphatic C-H bonds, as would be expected for both the acetoxy (methyl) and hexyloxy (hexyl) groups.[9]
-
-
The Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of information from complex vibrational modes, including bending, rocking, and scissoring.[11]
-
Pinpoint C-O Stretches: For the acetoxy group, look for the strong, characteristic C-O stretching bands between 1300 and 1000 cm⁻¹.[5] For the hexyloxy group, a strong C-O stretch will be present between 1150 and 1085 cm⁻¹.
-
Utilize Spectral Databases: For confirmation, compare the obtained spectrum with reference spectra from databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[20][21][22][23]
-
Conclusion: A Powerful Tool for Molecular Characterization
FT-IR spectroscopy is an indispensable tool for the identification and characterization of the acetoxy and hexyloxy functional groups. By understanding the theoretical basis of their infrared absorptions, following robust experimental protocols, and employing a systematic approach to spectral interpretation, researchers can confidently elucidate molecular structures and gain valuable insights into the composition of their samples. The methodologies and data presented in this application note provide a solid foundation for the successful application of FT-IR in a wide range of scientific and industrial settings.
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 18, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 18, 2026, from [Link]
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What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved January 18, 2026, from [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]
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Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (2025, March 19). ACS Omega. Retrieved January 18, 2026, from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]
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Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved January 18, 2026, from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 18, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
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Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved January 18, 2026, from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]
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Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. (n.d.). Research India Publications. Retrieved January 18, 2026, from [Link]/ijacv10n1_02.pdf)
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Differential Scanning Calorimetry (DSC) for phase transition analysis
Application Note: Mastering Phase Transition Analysis with Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The Guiding Principle: Why DSC is Foundational in Material Characterization
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] Both the sample and an inert reference are subjected to a controlled temperature program, and the differential heat flow provides a quantitative and qualitative understanding of the thermal events occurring within the sample.[2][3] This technique is indispensable in pharmaceutical and materials science for its ability to elucidate critical properties such as melting point, glass transition, crystallization, and polymorphism, which directly impact a product's stability, efficacy, and processing behavior.[4][5][6]
The power of DSC lies in its capacity to translate subtle energetic changes into distinct thermal events on a thermogram. Endothermic events, such as melting or glass transitions, involve heat absorption by the sample, while exothermic events, like crystallization or curing, release heat.[5] By meticulously analyzing these transitions, researchers can gain profound insights into the material's structure and thermal history.[2][7]
The DSC Experiment: A Symphony of Controlled Variables
A successful DSC experiment is a carefully orchestrated process. The quality and reproducibility of the data are intrinsically linked to the experimental design. Key variables such as sample preparation, heating/cooling rates, and atmospheric conditions must be thoughtfully considered.
The Critical First Step: Sample Preparation
The adage "garbage in, garbage out" holds particularly true for DSC analysis. Proper sample preparation is paramount for obtaining meaningful results.
-
Sample Mass: A smaller sample size, typically in the range of 3-5 mg, is often preferred to minimize thermal gradients within the sample and improve resolution.[8]
-
Crucible Selection: The choice of crucible (pan) depends on the sample's properties and the experimental conditions. Standard aluminum pans are suitable for many applications, while hermetically sealed pans are necessary for volatile samples or to prevent interaction with the atmosphere.[9]
-
Atmosphere: An inert atmosphere, such as nitrogen, is commonly used to prevent oxidative degradation of the sample.[8]
The Heart of the Experiment: The Temperature Program
The temperature program dictates the thermal history imparted to the sample during the analysis. A typical program involves a series of heating and cooling segments at a controlled rate.
-
Heating Rate: A common heating rate is 10°C/min.[10] Slower rates can improve the resolution of overlapping thermal events, while faster rates can enhance the sensitivity for detecting weak transitions.[8]
-
Heat-Cool-Heat Cycles: A common experimental design involves an initial heating run to erase the sample's prior thermal history, followed by a controlled cooling step and a second heating run. This approach allows for the characterization of the intrinsic material properties.[11]
Decoding the Thermogram: Interpreting Thermal Events
The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature. The features of this plot reveal the various phase transitions occurring in the sample.
The Glass Transition (Tg): A Window into the Amorphous State
The glass transition is a reversible change in amorphous materials from a hard, glassy state to a more flexible, rubbery state.[12] On the DSC thermogram, it appears as a step-like change in the baseline, reflecting a change in the material's heat capacity.[1][13]
-
Significance: The Tg is a critical parameter for understanding the stability and mechanical properties of amorphous materials.[7][12] In pharmaceuticals, storing a drug product at least 40-50°C below its Tg is a general guideline to ensure its physical stability.[14]
Crystallization (Tc): The Ordering of Molecules
Crystallization is the process where a disordered, amorphous material transitions into an ordered, crystalline state. This is an exothermic process and appears as a peak on the DSC thermogram.[1]
-
Significance: The presence and temperature of a crystallization peak provide information about the material's tendency to crystallize and its amorphous stability.[15]
Melting (Tm): The Transition to a Liquid State
Melting is the transition of a crystalline solid to a liquid. It is an endothermic process and is observed as a sharp peak on the DSC thermogram.[16]
-
Significance: The melting point is a key characteristic for identifying a substance and assessing its purity.[17] Impurities typically broaden the melting peak and lower the melting point.[4] The area under the melting peak is proportional to the heat of fusion (ΔHf), which can be used to determine the degree of crystallinity.[18]
Table 1: Summary of Key Thermal Events in DSC
| Thermal Event | Appearance on Thermogram | Process Type | Information Gained |
| Glass Transition (Tg) | Step-like change in baseline | Endothermic | Amorphous content, physical stability, mechanical properties |
| Crystallization (Tc) | Exothermic peak | Exothermic | Tendency to crystallize, amorphous stability |
| Melting (Tm) | Endothermic peak | Endothermic | Identification, purity, crystallinity |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for performing common DSC analyses. Instrument-specific parameters should be optimized based on the manufacturer's recommendations and the nature of the sample.
Protocol 1: Determination of Glass Transition (Tg) and Melting Point (Tm)
This protocol is designed to characterize the primary thermal transitions of a semi-crystalline or amorphous material.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials like indium.[19][20]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.
-
-
Data Analysis:
Protocol 2: Analysis of Polymorphism
Polymorphs are different crystalline forms of the same compound, which can have different physical properties.[10][23] DSC is a powerful tool for identifying and characterizing polymorphism.[24][25]
-
Instrument Calibration: Ensure the DSC is properly calibrated.
-
Sample Preparation: Prepare samples of the different polymorphic forms.
-
Temperature Program:
-
Heat the sample at a controlled rate (e.g., 10°C/min) through its melting transition.
-
In some cases, a slower heating rate (e.g., 2°C/min) may be necessary to resolve complex transitions.[8]
-
-
Data Analysis:
-
Compare the melting points and heats of fusion of the different forms. Polymorphs will typically exhibit distinct melting endotherms.
-
Observe for any solid-solid transitions or melt-recrystallization events, which are indicative of polymorphic transformations.[10]
-
Protocol 3: Quantification of Amorphous Content
The presence of amorphous material can significantly impact the stability and performance of a crystalline drug substance.[14][26] DSC can be used to quantify low levels of amorphous content.
-
Instrument Calibration: Calibrate the DSC.
-
Sample Preparation: Prepare a series of physical mixtures of the crystalline and amorphous forms of the material to create a calibration curve.
-
Temperature Program:
-
Heat the samples at a controlled rate (e.g., 10°C/min) through the glass transition and any subsequent crystallization exotherm.
-
-
Data Analysis:
-
Measure the heat of crystallization (ΔHc) for each sample.
-
Plot the ΔHc versus the known amorphous content to generate a calibration curve.
-
Measure the ΔHc of the unknown sample and use the calibration curve to determine its amorphous content.[26]
-
Visualizing DSC Workflows and Data Interpretation
Visual aids can greatly enhance the understanding of DSC principles and data analysis.
Caption: A typical experimental workflow for a DSC analysis.
Caption: Logical relationships between DSC events and material properties.
Trustworthiness and Self-Validation
The integrity of DSC data relies on a system of self-validation. Regular calibration with certified reference materials ensures the accuracy of temperature and enthalpy measurements.[19][27] Furthermore, adherence to standardized test methods, such as those published by ASTM and USP, provides a framework for reproducible and reliable results.[4][21][28] For instance, USP General Chapter <891> on Thermal Analysis provides guidance on the application of DSC for the characterization of pharmaceutical materials.[4][17][29]
Conclusion: The Indispensable Role of DSC
Differential Scanning Calorimetry is a powerful and versatile technique that provides invaluable information for researchers, scientists, and drug development professionals. By understanding the fundamental principles, carefully designing experiments, and correctly interpreting the resulting thermograms, one can unlock a wealth of knowledge about a material's thermal properties and phase behavior. This knowledge is critical for ensuring the quality, stability, and performance of a wide range of products, from pharmaceuticals to advanced materials.
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ASTM E1356-98, Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 1998.
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Studying Phase Transitions in Pharmaceuticals with the Linkam DSC450, Linkam Scientific Instruments, 2018.
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Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers, Nextgen Analytics.
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Use of DSC in Pharmaceuticals Drug Characterisation, Veeprho.
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Differential scanning calorimetry, Wikipedia.
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How DSC Assists in Characterizing Active Pharmaceutical Ingredients, NETZSCH-Gerätebau GmbH, 2022.
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions, National Institutes of Health, 2016.
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Differential Scanning Calorimetry DSC Analysis | Applications and Benefits, SKZ Industrial.
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries, MDPI, 2021.
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Experimental design aids the development of a differential scanning calorimetry standard test procedure for pharmaceuticals, ResearchGate, 2003.
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Phase change analysis with DSC, Linseis.
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High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC, PerkinElmer.
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Differential Scanning Calorimetry (DSC), TA Instruments.
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Detection and Quantification of Amorphous Content in Pharmaceutical Materials, TA Instruments.
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DSC Calibration and Adjustment, YouTube, 2014.
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(PDF) Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry* (IUPAC Technical Report), ResearchGate, 2017.
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Calibration of differential scanning calorimeters, IUPAC.
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Analysis of Polymorphism by DSC, Shimadzu.
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Detection and Quantification of Amorphous Content in Pharmaceutical Materials, TA Instruments.
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Application Note: Polarized Optical Microscopy (POM) for Liquid Crystal Texture Identification
<
Introduction: The Power of Anisotropic Visualization
For researchers in materials science, pharmaceuticals, and display technology, understanding the phase behavior and molecular organization of liquid crystals (LCs) is paramount. Liquid crystals represent a unique state of matter, possessing the fluidity of a liquid alongside the long-range orientational order of a solid crystal.[1] This dual nature gives rise to a wealth of complex phases, or "mesophases," each with distinct physical properties. Polarized Optical Microscopy (POM) stands as the most fundamental and indispensable technique for the characterization of these materials.[2][3]
Unlike isotropic materials, which have uniform optical properties in all directions, liquid crystals are optically anisotropic, specifically birefringent.[4][5] This means that the refractive index they exhibit depends on the polarization and propagation direction of light.[3][4] POM masterfully exploits this property. By passing polarized light through a liquid crystal sample placed between a second, crossed polarizer (the "analyzer"), the intricate patterns of molecular alignment are transformed into a vivid visual tapestry of light and color.[2][6] These patterns, known as "textures," are the unique fingerprints of the different liquid crystal phases.[2][7] This application note provides a comprehensive guide to the principles, protocols, and interpretation of POM for the accurate identification of liquid crystal textures.
Fundamental Principles of POM in Liquid Crystal Analysis
A polarizing optical microscope is distinguished from a standard microscope by the inclusion of two polarizing filters: the polarizer, located before the sample, and the analyzer, located after the sample.[2][4] For texture analysis, they are typically oriented perpendicular to each other, a configuration known as "crossed polars."[2][6]
-
Isotropic Materials: When an optically isotropic material (like a conventional liquid in its isotropic phase) is viewed under crossed polars, the field of view appears completely dark.[2][4] The initial polarizer restricts the light to a single plane. Since the isotropic material does not alter this polarization, the analyzer, being perpendicular, blocks all the light from passing through.[2]
-
Birefringent Materials (Liquid Crystals): When linearly polarized light enters a birefringent LC sample, it is split into two orthogonal components: the ordinary (o-ray) and the extraordinary (e-ray).[2][4] These two rays travel at different velocities and thus experience different refractive indices (nₒ and nₑ).[4] This difference in speed creates a phase difference between the two rays, a phenomenon called optical retardation. Upon exiting the sample, these phase-shifted rays recombine. The resulting light is generally elliptically polarized and can now partially pass through the analyzer, producing a bright image against the dark background.[5] The interference colors and patterns observed are exquisitely sensitive to the molecular orientation, sample thickness, and the material's birefringence (Δn = nₑ - nₒ).[4][8]
Experimental Workflow: From Sample Preparation to Image Analysis
Achieving clear, identifiable textures is critically dependent on meticulous sample preparation and correct microscope operation.
Protocol 1: Preparation of a Standard "Sandwich" Cell
This protocol details the creation of a transmissive cell for observing LC textures.
Materials:
-
High-quality microscope slides and cover slips
-
Liquid crystal sample
-
Alignment layer polymer (e.g., polyvinyl alcohol (PVA), polyimide)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Spacers of a defined thickness (e.g., Mylar film, silica spheres)
-
UV-curable adhesive
-
Pipette or syringe for filling
-
Hot plate and spin-coater
-
Soft, lint-free cloth (e.g., velvet) for rubbing
Procedure:
-
Substrate Cleaning: Thoroughly clean the microscope slides and cover slips. This is a critical step to remove dust and organic residues that can disrupt alignment. A typical sequence is sonication in a detergent solution, followed by rinses in deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of filtered nitrogen or in an oven.
-
Alignment Layer Deposition: An alignment layer is a thin polymer film that directs the orientation of the LC molecules at the surface.[9]
-
For planar alignment (molecules parallel to the substrate), a solution of polyimide or PVA can be spin-coated onto the glass substrates to achieve a uniform thickness.[2]
-
After deposition, the coated substrates are baked on a hot plate to cure the polymer.[2]
-
To induce a unidirectional planar alignment, gently rub the cured polymer surface with a velvet cloth in a single direction.[2][9] This creates microscopic grooves that the LC molecules will align with.[2]
-
-
Cell Assembly:
-
Place spacers of the desired thickness (typically 5-20 µm) near the edges of one of the prepared slides.
-
Apply a thin line of UV-curable adhesive along the edges.
-
Carefully place the second substrate on top, with the alignment layers facing each other. The rubbing directions can be set parallel or anti-parallel depending on the desired configuration.
-
Expose the assembly to a UV lamp to cure the adhesive, leaving two small openings for filling.[2]
-
-
Filling the Cell:
-
Heat the LC sample to its isotropic phase to reduce viscosity.
-
Place a small drop of the LC at one of the openings of the cell.
-
The LC will be drawn into the cell via capillary action. Filling can be aided by creating a vacuum at the opposite opening (vacuum filling).[2]
-
-
Sealing: Once the cell is completely filled, seal the openings with UV-curable adhesive.[2]
Protocol 2: Hot-Stage POM for Phase Identification
This protocol describes the use of a hot stage to identify thermotropic phase transitions.
Apparatus:
-
Polarizing optical microscope
-
Calibrated hot stage with temperature controller
-
Prepared liquid crystal cell
Procedure:
-
Sample Mounting: Securely mount the prepared LC cell onto the hot stage.
-
Heating Cycle:
-
Heat the sample at a controlled rate (e.g., 5–10 °C/min) to a temperature well within its isotropic phase.[2] In the isotropic phase, the view under crossed polars will be completely dark.
-
Record the temperature at which the sample becomes fully isotropic (the "clearing point").
-
-
Cooling Cycle (Texture Observation):
-
Cool the sample at a slow, controlled rate (e.g., 1–2 °C/min). A slow cooling rate is crucial for the formation of well-defined, equilibrium textures.[2]
-
Carefully observe the sample as it cools. At each phase transition, the texture will change, often dramatically.
-
Record the temperature and capture high-quality digital images of the characteristic textures that appear for each mesophase.
-
Rotate the sample stage to observe how the texture features (e.g., brushes, defects) behave, which provides critical information for identification.
-
A Guide to Liquid Crystal Texture Identification
The texture observed in POM is a direct visualization of the 2D projection of the 3D director field. Different LC phases have different degrees of positional and orientational order, leading to distinct textures and defects.[10]
Nematic (N) Phase
The nematic phase is the least ordered LC phase, possessing only long-range orientational order.[10][11]
-
Schlieren Texture: This is the most common texture for nematics. It is characterized by dark "brushes" that emanate from point-like singularities called "disclinations."[8][12][13] These brushes represent regions where the LC director is aligned with either the polarizer or the analyzer.[13]
-
Defect Strength: The number of brushes meeting at a point defect indicates its strength, 's'. A point with two brushes is a strength s = ±1/2 defect, while a point with four brushes is a strength s = ±1 defect.[14][15] Nematic phases typically exhibit half-integer strength defects.[14][15] Rotating the stage causes the brushes to rotate around the defect core.
-
-
Marbled Texture: This texture appears as a collection of birefringent domains with irregular boundaries, resembling polished marble. It is often observed in thicker samples or when the LC is not well-aligned.
Smectic (Sm) Phases
Smectic phases exhibit a higher degree of order than nematics, with molecules organized into layers.[10][11]
-
Smectic A (SmA) Phase: In the SmA phase, the molecules are aligned perpendicular to the layer planes.
-
Focal Conic and Fan Textures: The most characteristic texture of the SmA phase is the focal conic texture.[10][12] This arises because the layers can bend without changing their thickness, forming complex defects involving ellipses and hyperbolas. In POM, this appears as a collection of "fan-shaped" textures.[10][12]
-
Homeotropic Texture: If the layers are perfectly flat and parallel to the substrate, and the molecules are perpendicular to it, the sample will appear uniformly dark (extinguished) under crossed polars, as the optic axis is parallel to the light path.[2][10] Gentle pressure on the coverslip can induce flow and reveal transient birefringent textures.[2]
-
-
Smectic C (SmC) Phase: The SmC phase is similar to SmA, but the molecules are tilted with respect to the layer normal.
-
Broken Focal Conic/Fan Texture: The tilt of the molecules breaks the symmetry of the SmA phase. This often results in a "broken" fan texture.[12] The schlieren texture can also be observed in the SmC phase, but it is distinguishable from the nematic schlieren by its different defect types and often higher viscosity.[12]
-
Chiral (N* or SmC*) Phases
Chirality (molecular handedness) introduces a macroscopic twist to the liquid crystal structure.[10]
-
Chiral Nematic (N) or Cholesteric Phase:* This phase is characterized by a helical superstructure, where the director rotates continuously, forming a helix.
-
Fingerprint Texture: When the helical axis is parallel to the substrate, a pattern of parallel stripes, known as the "fingerprint" texture, is observed.[8][12] The spacing between the lines is equal to half the helical pitch.
-
Planar/Grandjean Texture: If the helical axis is perpendicular to the substrate, the sample can reflect circularly polarized light of a specific wavelength, leading to vibrant colors. This is the basis for many temperature-sensing and decorative applications.
-
-
Chiral Smectic C (SmC) Phase:* The addition of tilt and chirality leads to a helical structure where the tilt direction precesses from one layer to the next. This phase often exhibits ferroelectric properties and displays textures with line patterns denoting the helical structure.[12]
Summary of Key Textures
| LC Phase | Key Identifying Textures | Characteristic Defects |
| Nematic (N) | Schlieren, Marbled | Point disclinations with 2 or 4 dark brushes (s = ±1/2, ±1) |
| Smectic A (SmA) | Fan-shaped, Focal Conic, Polygonal, Homeotropic (dark) | Focal conic domains, oily streaks |
| Smectic C (SmC) | Broken Fan-shaped, Schlieren | Broken focal conics, point disclinations |
| Chiral Nematic (N)* | Fingerprint, Planar (Grandjean) | Oily streaks, dislocations in the stripe pattern |
Visual Schematics and Decision Making
POM Optical Path
Caption: Decision tree for preliminary liquid crystal phase identification.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No Texture (Dark Field) | Sample is in the isotropic phase. | Cool the sample to a lower temperature. [2] |
| Homeotropic alignment. | Apply gentle pressure to the coverslip to induce flow and reveal texture. [2] | |
| Air Bubbles in Sample | Improper filling technique. | Use a vacuum filling method or fill the cell at a higher temperature to reduce viscosity. [2] |
| Poorly Defined Textures | Cooling rate is too fast. | Decrease the cooling rate to allow for better molecular self-assembly. [2] |
| Impure sample. | Purify the liquid crystal sample. [2] | |
| Image is Hazy/Out of Focus | Dirty microscope optics. | Clean the objective, eyepieces, and condenser lenses. [2] |
| Incorrect coverslip thickness. | Use coverslips with the thickness specified for the objective lens. [2] |
Conclusion
Polarized Optical Microscopy is an exceptionally powerful, yet accessible, technique for the qualitative and semi-quantitative analysis of liquid crystalline materials. By providing a direct visual readout of molecular organization, POM allows for the rapid identification of mesophases, the precise determination of phase transition temperatures, and the detailed characterization of defects and domains. [2]Mastery of the protocols and interpretative skills outlined in this guide will enable researchers to confidently characterize their LC materials, accelerating discovery and innovation in a wide array of scientific and technological fields.
References
- BenchChem. (n.d.). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
-
Chen, C., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. [Link]
-
Bauman, P., Park, J., & Phillips, D. (2011). Analysis of Nematic Liquid Crystals with Disclination Lines. Emergent Mind. [Link]
-
ResearchGate. (n.d.). Typical liquid crystalline phase textures of samples prepared on untreated glass slides observed between crossed polarizers using a polarizing optical microscope. [Link]
-
Carlton, R. J., et al. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]
-
Chen, C., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv. [Link]
-
Bauman, P., Park, J., & Phillips, D. (2011). Analysis of Nematic Liquid Crystals with Disclination Lines. Semantic Scholar. [Link]
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Bauman, P., Park, J., & Phillips, D. (2011). Analysis of Nematic Liquid Crystals with Disclination Lines. arXiv. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
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World Scientific Publishing. (n.d.). Defects and Textures in Liquid Crystals. [Link]
-
ResearchGate. (2011). Analysis of Nematic Liquid Crystals with Disclination Lines. [Link]
-
ResearchGate. (n.d.). Liquid crystalline artwork. Nematics: (a) Schlieren texture of a.... [Link]
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Wikipedia. (n.d.). Alignment layer. [Link]
-
Hedges, L. O., & Tlusti, T. (2020). Geometry and mechanics of disclination lines in 3D nematic liquid crystals. RSC Publishing. [Link]
-
Optica Publishing Group. (2016). Influence of alignment layers on crystal growth of polymer-stabilized blue phase liquid crystals. [Link]
-
DataSpace. (n.d.). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. [Link]
-
Dierking, I. (n.d.). Liquid crystal textures: an overview. Taylor & Francis. [Link]
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
-
MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. [Link]
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AIP Publishing. (2006). Influence of alignment layer thickness on ferroelectric liquid-crystal structure. [Link]
-
ResearchGate. (n.d.). Characterization of liquid crystals: A literature review. [Link]
- Collings, P. J., & Goodby, J. W. (2019). Introduction to Liquid Crystals: Chemistry and Physics; Second Edition.
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AIP Publishing. (2010). Effects of alignment layer thickness on the pretilt angle of liquid crystals. [Link]
-
Routledge & CRC Press. (n.d.). Liquid Crystals Book Series. [Link]
- Hina, S., et al. (2016).
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ResearchGate. (2020). Preparation, characterization and applications of liquid crystals: a review. [Link]
-
Semantic Scholar. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]
-
ResearchGate. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. [Link]
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Routledge. (n.d.). Introduction to Liquid Crystals: Chemistry and Physics, Second Edition. [Link]
-
ResearchGate. (2005). Alignment Layer Effects on Thin Liquid Crystal Cells. [Link]
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Shodhganga. (n.d.). 6.1 The schlieren texture of nematic liquid crystals is charac- terised by a set of points at which the director orientation is. [Link]
-
World Scientific Publishing. (n.d.). Liquid Crystals. [Link]
-
AZoM. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]
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ResearchGate. (2008). The Physics of Liquid Crystals, Second Edition, by PG de Gennes and J Prost, International Series of Monographs on Physics No 83, published OUP (1993) ISBN 0 19852024 7. [Link]
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ResearchGate. (n.d.). Structure of the nematic phase (a) and the cholesteric phase (b). [Link]
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University of Wisconsin-Madison. (n.d.). Liquid Crystals Lab. [Link]
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ResearchGate. (n.d.). POM images of 5CB shells containing and suspended in aqueous solutions,.... [Link]
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Pediaa.Com. (2021). What is the Difference Between Nematic Smectic and Cholesteric Liquid Crystals. [Link]
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Chemistry LibreTexts. (2023). 11.8: Liquid Crystals. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Chen, C., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv. [Link]
-
ResearchGate. (n.d.). (a) POM images of the mixtures of 5CB and bioconjugated mesogen 1 at the aqueous interfaces. [Link]
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Application Notes and Protocols for 3-Acetoxy-4'-hexyloxybenzophenone in Nematic Liquid Crystals
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Acetoxy-4'-hexyloxybenzophenone as a dopant in nematic liquid crystal mixtures. This document outlines the hypothesized mesomorphic properties, potential applications, and detailed protocols for the synthesis and characterization of guest-host liquid crystal systems incorporating this molecule.
Introduction: The Rationale for Investigating this compound
Benzophenone derivatives are a well-established class of molecules in materials science, recognized for their versatile applications, including in organic light-emitting diodes (OLEDs) and as UV absorbers.[1][2] Their rigid core structure, combined with the potential for introducing various functional groups, makes them intriguing candidates for modifying the properties of liquid crystals.
This compound, with its rod-like molecular structure, is postulated to exhibit mesogenic behavior or, at a minimum, to be a valuable additive for tuning the properties of nematic liquid crystal hosts.[3] The hexyloxy tail provides flexibility and influences the melting and clearing points, while the acetoxy group at the 3-position introduces a lateral dipole moment, which can significantly affect the dielectric anisotropy of the liquid crystal mixture.[4] The overall molecular shape is a critical determinant of the formation and type of liquid crystalline phases.[3]
This guide provides a foundational framework for exploring the potential of this compound in advanced liquid crystal applications. The protocols herein are designed to be self-validating, enabling researchers to systematically investigate its properties and unlock its full potential.
Hypothesized Properties and Potential Applications
Based on the structure of this compound and the established principles of liquid crystal chemistry, we can hypothesize the following properties and potential applications:
Table 1: Hypothesized Properties of this compound in a Nematic Host
| Property | Hypothesized Effect | Rationale |
| Mesomorphism | May exhibit a monotropic or enantiotropic nematic phase. | The rod-like shape with a flexible tail is conducive to forming a nematic phase. The presence of the lateral acetoxy group may influence the phase stability.[3][4] |
| Clearing Point (T_c) | Doping is expected to alter the clearing point of the host nematic liquid crystal. | The introduction of a guest molecule disrupts the molecular ordering of the host, leading to a change in the nematic-isotropic transition temperature. The direction of this change depends on the compatibility and shape of the dopant. |
| Dielectric Anisotropy (Δε) | Expected to induce a negative or reduce a positive dielectric anisotropy. | The acetoxy group introduces a dipole moment perpendicular to the long molecular axis. In a nematorganized state, this will contribute to the perpendicular component of the dielectric permittivity (ε⊥), potentially leading to a negative Δε (Δε = ε∥ - ε⊥).[5] |
| Electro-Optical Switching | May lead to faster switching times in specific applications. | Changes in dielectric anisotropy and elastic constants upon doping can influence the threshold voltage and response times of the liquid crystal cell.[6][7] |
Potential Applications:
-
Negative Dielectric Anisotropy Displays: Its potential to induce a negative Δε makes it a candidate for use in vertically aligned nematic (VAN) mode liquid crystal displays, which are known for their high contrast ratios and wide viewing angles.[8]
-
Tunable Photonic Devices: As a dopant, it can be used to fine-tune the electro-optical properties of liquid crystal mixtures for applications in spatial light modulators, variable optical attenuators, and other photonic devices.[9]
-
Chiral Dopant Synergist: When used in conjunction with a chiral dopant, it may influence the helical twisting power and the stability of chiral nematic or blue phases.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of this compound and its effects on a nematic liquid crystal host.
Protocol 1: Synthesis of this compound
This protocol is a proposed two-step synthesis based on established methodologies for the preparation of benzophenone derivatives.[10][11]
Workflow for Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hexyloxybenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Acetic anhydride
-
Pyridine
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Friedel-Crafts Acylation)
-
In a round-bottom flask, reflux 3-hydroxybenzoic acid with an excess of thionyl chloride for 2 hours to form 3-hydroxybenzoyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, dissolve hexyloxybenzene and anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane under a nitrogen atmosphere and cool to 0°C.
-
Slowly add the prepared 3-hydroxybenzoyl chloride (1 equivalent) in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl to quench the reaction.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3-hydroxy-4'-hexyloxybenzophenone.
Step 2: Acetylation to this compound
-
Dissolve the purified 3-hydroxy-4'-hexyloxybenzophenone in a suitable solvent such as dichloromethane.
-
Add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Preparation of Guest-Host Liquid Crystal Mixtures
Materials:
-
This compound (guest)
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the nematic liquid crystal host in a suitable volatile solvent (e.g., chloroform or dichloromethane).
-
Accurately weigh the desired amount of this compound to prepare mixtures with varying weight percentages (e.g., 1%, 2%, 5% w/w).
-
Dissolve the guest compound in the host liquid crystal solution.
-
Thoroughly mix the solution using a vortex mixer and sonicate for 10-15 minutes to ensure homogeneity.
-
Remove the solvent by slow evaporation in a fume hood, followed by placing the mixture in a vacuum oven at a temperature slightly above the clearing point of the host to remove any residual solvent.
Protocol 3: Characterization of Mesomorphic Properties
Workflow for Characterization of Liquid Crystal Mixtures
Caption: Workflow for the characterization of the mesomorphic properties of the liquid crystal mixture.
A. Polarized Optical Microscopy (POM)
-
Place a small amount of the liquid crystal mixture between a clean glass slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Cool the sample slowly (e.g., 1°C/min) and observe the formation of liquid crystalline textures through the polarizing microscope.
-
Identify the type of mesophase based on the observed textures (e.g., Schlieren or marbled texture for the nematic phase).[12][13]
-
Record the temperatures at which phase transitions occur.
B. Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to above its clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is erased.
-
Determine the phase transition temperatures (melting and clearing points) from the peaks in the DSC thermogram.[14]
-
Calculate the enthalpy of the transitions from the area under the peaks.
Protocol 4: Electro-Optical and Dielectric Characterization
A. Dielectric Anisotropy Measurement
-
Fabricate a liquid crystal cell using indium tin oxide (ITO) coated glass plates with a known cell gap (typically 5-10 µm). The inner surfaces should be coated with alignment layers to induce planar (for ε∥) and homeotropic (for ε⊥) alignment.
-
Fill the cells with the liquid crystal mixture in its isotropic phase via capillary action.
-
Cool the cells slowly to the nematic phase.
-
Measure the capacitance of the planar and homeotropic aligned cells at a specific frequency (typically 1 kHz) using an LCR meter.[15][16]
-
Calculate the dielectric permittivities (ε∥ and ε⊥) using the measured capacitance, cell area, and cell gap.
-
Determine the dielectric anisotropy (Δε = ε∥ - ε⊥).
B. Electro-Optical Switching
-
Use a planar aligned cell filled with the liquid crystal mixture.
-
Place the cell between crossed polarizers on a polarizing microscope.
-
Apply a square-wave voltage across the cell and measure the transmitted light intensity as a function of the applied voltage.
-
Determine the threshold voltage (Vth) for the Freedericksz transition.
-
Measure the rise time (time for the transmission to change from 10% to 90%) and decay time (time for the transmission to change from 90% to 10%) upon switching the voltage on and off.[6][17]
Data Presentation
Table 2: Example Data Table for Mesomorphic Properties
| Dopant Concentration (wt%) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) | ΔH_clearing (J/g) |
| 0 (Pure Host) | ||||
| 1 | ||||
| 2 | ||||
| 5 |
Table 3: Example Data Table for Dielectric and Electro-Optical Properties (at 25°C)
| Dopant Concentration (wt%) | ε∥ | ε⊥ | Δε | Vth (V) | Rise Time (ms) | Decay Time (ms) |
| 0 (Pure Host) | ||||||
| 1 | ||||||
| 2 | ||||||
| 5 |
Conclusion and Future Directions
These application notes provide a comprehensive starting point for the investigation of this compound as a novel additive in nematic liquid crystals. The provided protocols are based on established scientific principles and are designed to yield reliable and reproducible data. The hypothesized properties, if confirmed experimentally, suggest that this compound could be a valuable component in the development of advanced liquid crystal materials for display and photonic applications.
Future research should focus on a systematic study of a homologous series with varying alkoxy chain lengths to establish clear structure-property relationships. Furthermore, investigating the effect of this dopant in different nematic hosts and in combination with other additives will provide a more complete understanding of its potential.
References
- Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Dielectric permittivity modulation of liquid crystals for microwave applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
- Druon, C., & Wacrenier, J. M. (1978). About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range.
- Aparicio, F. J., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
- Singh, P., et al. (2022). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
- Sebastian, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12301.
- Karas, A., et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals.
- Chausov, D., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles.
- TCA Lab / Alfa Chemistry. Liquid Crystal Testing.
- Chausov, D., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles.
- Sutar, A., et al. (2024). Exploring the electro-optical properties of nematic liquid crystal through incorporation of ZnCuGaS2 core/shell quantum dots. Journal of Molecular Liquids, 399, 124315.
- Singh, A., & Kumar, S. (2018). Electro-Optical Behavior of Dye Doped Nematic Liquid Crystal. Phase Transitions, 91(12), 1269-1278.
- Li, Y., et al. (2019). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 11(12), 2056.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone.
- Shodhganga. (n.d.). CHAPTER I Introduction to liquid crystals: phase types, structures and applications.
- Stark, H. (n.d.). An Introduction to Liquid Crystals. Retrieved from Institut für Theoretische Physik - TU Berlin website.
- Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117.
- BenchChem. (2025). Replicating published results for 4-Acetoxy-4'-pentyloxybenzophenone synthesis.
- Volyniuk, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(13), 5035.
- Wikipedia. (n.d.). Liquid crystal.
- BenchChem. (2025). An In-Depth Technical Guide on the Mesomorphic Properties of 4-(Hexyloxy)benzaldehyde Derivatives.
- Nakashima, T., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). International Journal of Molecular Sciences, 25(13), 6985.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. cbpbu.ac.in [cbpbu.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays [mdpi.com]
- 6. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Benzophenone Derivatives as Photoinitiators in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the effective utilization of benzophenone and its derivatives as Type II photoinitiators in free-radical polymerization. This document delves into the underlying photochemical mechanisms, offers detailed experimental protocols for polymerization and analysis, and provides practical guidance on formulation, troubleshooting, and safety.
Introduction: The Role of Benzophenone Derivatives in Photopolymerization
Photopolymerization has emerged as a powerful technology in various scientific and industrial fields, including the fabrication of medical devices, dental materials, advanced coatings, and 3D printing. This process relies on photoinitiators, compounds that absorb light energy and convert it into chemical energy to initiate polymerization.
Benzophenone and its derivatives are a prominent class of Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators, upon light absorption, enter an excited triplet state and abstract a hydrogen atom from a co-initiator (or synergist) to generate the initiating free radicals. This bimolecular mechanism offers distinct advantages, including reduced oxygen inhibition and the ability to tune the reaction kinetics by careful selection of the co-initiator.
This guide will provide researchers with the foundational knowledge and practical protocols to successfully implement benzophenone-based photoinitiating systems in their work.
Mechanism of Action: The Norrish Type II Photoinitiation Pathway
The efficacy of benzophenone derivatives as photoinitiators is rooted in their photochemical properties. The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV radiation (typically in the 250-450 nm range), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable hydrogen donor, the co-initiator (e.g., a tertiary amine). This results in the formation of a benzophenone ketyl radical and a radical on the co-initiator.
-
Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates.
Experimental Protocols
Materials and Equipment
-
Photoinitiator: Benzophenone or a selected derivative (e.g., 4-Methylbenzophenone, 2-Hydroxy-2-methylpropiophenone).
-
Co-initiator: Tertiary amine (e.g., Triethanolamine (TEOA), N-Methyldiethanolamine (MDEA)).
-
Monomer/Oligomer: Acrylate or methacrylate-based monomers or oligomers (e.g., Trimethylolpropane trimethacrylate (TMPTMA), 1,6-Hexanediol diacrylate (HDDA)).
-
Solvent (optional): A suitable solvent to ensure homogeneity of the formulation (e.g., acetone, ethyl acetate).
-
UV Light Source: A mercury lamp or a UV-LED with an appropriate wavelength output (e.g., 365 nm). The intensity of the light source should be measurable with a radiometer.
-
Reaction Vessel: A glass vial or a suitable container for the formulation. For thin films, glass slides or other substrates are required.
-
Analytical Instruments:
-
Photo-Differential Scanning Calorimeter (Photo-DSC)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
Electron Spin Resonance (ESR) Spectrometer
-
-
Post-curing Characterization Equipment:
-
Hardness tester (e.g., Shore durometer)
-
Adhesion tester (e.g., cross-hatch adhesion tester)
-
-
Safety Equipment: UV-blocking safety glasses, nitrile gloves, lab coat, and a well-ventilated fume hood.
Formulation Preparation
The following table provides example formulations for UV-curable systems utilizing benzophenone derivatives. The concentrations can be optimized based on the specific application and desired curing properties.
| Component | Formulation 1 (Clear Coating) | Formulation 2 (3D Printing Resin) |
| Oligomer | Urethane Acrylate (50-70 wt%) | Epoxy Acrylate (40-60 wt%) |
| Monomer | 1,6-Hexanediol diacrylate (HDDA) (20-40 wt%) | Trimethylolpropane trimethacrylate (TMPTMA) (30-50 wt%) |
| Photoinitiator | Benzophenone (1-5 wt%) | 4-Methylbenzophenone (1-5 wt%) |
| Co-initiator | Triethanolamine (TEOA) (2-8 wt%) | N-Methyldiethanolamine (MDEA) (2-8 wt%) |
| Additives | Leveling agent (0.1-1 wt%) | Pigment/Dye (as required) |
Protocol for Formulation:
-
In a clean, amber glass vial, weigh the desired amount of the oligomer.
-
Add the monomer(s) to the oligomer and mix thoroughly until a homogeneous solution is obtained. Gentle heating may be applied if necessary, but care should be taken to avoid premature polymerization.
-
Add the benzophenone derivative and stir until completely dissolved.
-
Add the co-initiator and any other additives, and mix until the formulation is uniform.
-
If a solvent is used, add it at the appropriate step to ensure complete dissolution of all components. The solvent should be evaporated before curing.
Photopolymerization Procedure (UV Curing)
-
Sample Preparation: Apply a thin film of the formulation onto a substrate (e.g., glass slide, metal panel) using a film applicator for uniform thickness. For bulk polymerization, the formulation can be placed in a suitable mold.
-
UV Exposure: Place the sample under the UV light source. The distance between the lamp and the sample should be consistent for reproducible results.
-
Curing Time: Irradiate the sample for a predetermined time. The curing time will depend on the formulation, light intensity, and desired properties of the final polymer.
-
Post-Curing: In some cases, a post-curing step (e.g., thermal treatment or prolonged UV exposure at a lower intensity) may be necessary to enhance the final properties of the polymer.
Analytical Protocols for Monitoring Polymerization
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the exothermic reaction.
Protocol:
-
Sample Preparation: Place a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. The instrument should be equipped with a UV light source that can be controlled by the DSC software.
-
Isothermal Measurement: Heat the sample to the desired isothermal temperature and allow it to equilibrate.
-
UV Irradiation: Irradiate the sample with UV light of a specific intensity for a defined period. The DSC will record the heat flow as a function of time.
-
Data Analysis: The area under the exothermic peak corresponds to the total heat of polymerization (ΔH). The degree of conversion at any given time can be calculated by dividing the heat evolved at that time by the total heat of polymerization. The rate of polymerization is proportional to the heat flow.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹ and ~810 cm⁻¹) during polymerization, providing a direct measure of monomer conversion.
Protocol:
-
Sample Preparation: Place a drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal to create a thin film.
-
Instrument Setup: Place the sample in the FTIR spectrometer. The setup should allow for simultaneous UV irradiation and IR measurement.
-
Background Spectrum: Collect a background spectrum before starting the polymerization.
-
UV Irradiation and Data Collection: Start the UV irradiation and simultaneously collect IR spectra at regular intervals.
-
Data Analysis: The decrease in the peak area or height of the characteristic monomer absorption band is used to calculate the degree of conversion as a function of time. An internal standard peak that does not change during the reaction can be used for normalization.
Electron Spin Resonance (ESR) Spectroscopy
ESR, in conjunction with spin trapping, is a definitive technique for detecting and identifying the transient free radicals generated during photoinitiation.
Protocol:
-
Sample Preparation: Prepare a solution of the photoinitiator, co-initiator, and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO) in a suitable solvent.
-
ESR Measurement: Transfer the solution to a quartz ESR tube and place it in the cavity of the ESR spectrometer.
-
In-situ Irradiation: Irradiate the sample directly in the ESR cavity with a UV light source.
-
Spectrum Acquisition: Record the ESR spectra during and after irradiation.
-
Data Analysis: The resulting ESR spectrum will show characteristic hyperfine splitting patterns that can be used to identify the trapped radical species.
Characterization of Cured Polymers
Hardness Testing
Hardness is a measure of a material's resistance to indentation. For cured polymers, Shore hardness is a common and straightforward method.
Protocol:
-
Sample Preparation: Prepare a cured polymer sample with a flat surface and a minimum thickness of 6 mm.
-
Measurement: Press the durometer indenter firmly and quickly onto the sample surface. Read the hardness value from the dial within one second of firm contact.
-
Replicates: Take several readings at different locations on the sample and calculate the average value.
Adhesion Testing
Adhesion testing evaluates the bond strength of a coating to a substrate. The cross-hatch adhesion test is a widely used qualitative method.
Protocol:
-
Sample Preparation: Apply and cure the coating on the desired substrate.
-
Scribing: Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.
-
Tape Application: Apply a pressure-sensitive adhesive tape over the grid and press it down firmly.
-
Tape Removal: Rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the coating. The adhesion is rated based on a standard scale (e.g., ASTM D3359) by observing the amount of coating detached.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing/Tacky Surface | - Insufficient UV dose (low intensity or short exposure time)- Oxygen inhibition- Incorrect photoinitiator/co-initiator ratio- Incompatible formulation components | - Increase UV intensity or exposure time- Increase photoinitiator/co-initiator concentration- Use a nitrogen purge to reduce oxygen- Ensure all components are compatible and well-mixed |
| Yellowing of the Cured Polymer | - Photodegradation of the photoinitiator or its byproducts- High concentration of photoinitiator | - Reduce the concentration of the photoinitiator- Select a benzophenone derivative with lower yellowing tendencies- Incorporate UV absorbers or hindered amine light stabilizers (HALS) |
| Poor Adhesion | - Improper substrate preparation- Shrinkage stress during curing- Incompatible coating and substrate | - Clean and pretreat the substrate surface- Optimize the formulation to reduce shrinkage (e.g., use of specific oligomers)- Use an adhesion promoter |
Safety and Handling
Benzophenone and its derivatives, as well as UV-curable resins, require careful handling to minimize health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.
-
Skin Contact: Avoid direct skin contact with uncured resins. In case of contact, wash the affected area immediately with soap and water. Do not use solvents to clean the skin.
-
UV Radiation: Never look directly at the UV light source. Ensure that the UV curing system is properly shielded.
-
Storage: Store benzophenone and UV-curable formulations in tightly sealed, opaque containers in a cool, dry place away from direct sunlight and heat sources.
-
Disposal: Uncured resin is considered hazardous waste and should be disposed of according to local regulations. Fully cured resin can typically be disposed of as solid waste. Consult the Safety Data Sheet (SDS) for specific disposal instructions.
References
-
RadTech International North America. (n.d.). PROPER HANDLING OF UV CURABLE 3D PRINTING RESINS. Retrieved from [Link]
-
Global Safety Management, Inc. (2014, December 26). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Photopolymer Additive Manufacturing Alliance (PAMA). (n.d.). Proper Handling of UV Curable 3D Printing Resins. Retrieved from [Link]
- Carl ROTH GmbH + Co. KG. (n.d.).
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Benzophenone Derivatives
Introduction:
Welcome to the technical support center for the synthesis of asymmetric benzophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these vital structural motifs. Asymmetric benzophenones are crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by issues of regioselectivity, steric hindrance, and competing side reactions.
This document provides in-depth, field-proven insights and troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer robust, validated protocols to overcome them.
Section 1: Friedel-Crafts Acylation Challenges
The Friedel-Crafts acylation remains a cornerstone for benzophenone synthesis due to its cost-effectiveness. However, when synthesizing asymmetric derivatives, particularly with substituted aromatic rings, significant challenges arise.
FAQ 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: "I am performing a Friedel-Crafts acylation of a monosubstituted benzene (e.g., toluene) with a substituted benzoyl chloride, but I'm getting a mixture of ortho, meta, and para isomers with low yield for my desired para product. How can I improve the regioselectivity?"
Answer: This is a classic challenge rooted in carbocation stability and steric effects. The acylium ion intermediate is highly reactive and not very selective, while the substituent on your starting arene directs the incoming acyl group.
-
Underlying Cause: Electron-donating groups (EDGs) like the methyl group in toluene are ortho, para-directing. While the para position is sterically favored, the ortho position is statistically favored (two available positions vs. one). The meta product arises from thermodynamically controlled isomerization, often promoted by excess Lewis acid or high temperatures.
-
Troubleshooting & Optimization:
-
Choice of Lewis Acid: The strength and bulkiness of the Lewis acid are critical. A strong Lewis acid like AlCl₃ can promote isomerization. Try using a milder Lewis acid like FeCl₃ or ZnCl₂. Bulky Lewis acids, such as those complexed with nitroalkanes (e.g., AlCl₃·CH₃NO₂), can sterically hinder ortho acylation, thereby increasing the para/ortho ratio.
-
Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -20 °C to 0 °C). Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered para isomer.
-
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are standard. However, using a more coordinating solvent like nitromethane can sometimes modulate the Lewis acid activity and improve selectivity.
-
Experimental Protocol: High-Selectivity para-Acylation of Toluene
-
Cool a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM, 5 mL/mmol) to 0 °C under a nitrogen atmosphere.
-
Add the substituted benzoyl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, prepare a solution of toluene (1.5 eq) in dry DCM.
-
Add the toluene solution dropwise to the acylium ion complex slurry at 0 °C over 30 minutes.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product mixture using column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the desired para isomer.
Section 2: Cross-Coupling Strategies & Troubleshooting
Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig type reactions, offer a powerful and highly selective alternative for constructing asymmetric benzophenones, especially for sterically demanding or electronically complex substrates where Friedel-Crafts fails.
FAQ 2: Low Yield in Suzuki Coupling for Sterically Hindered Benzophenones
Question: "I'm trying to synthesize a di-ortho-substituted asymmetric benzophenone via a Suzuki coupling between an ortho-substituted arylboronic acid and an ortho-substituted aryl halide, but the yield is consistently below 20%. What is causing this and how can I fix it?"
Answer: Low yields in Suzuki couplings for sterically hindered substrates are a common and frustrating problem. The issue typically stems from the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle due to severe steric clash around the palladium center.
-
Underlying Cause: The bulky ortho substituents on both coupling partners prevent them from easily approaching the palladium catalyst to form the key diorganopalladium(II) intermediate. This steric hindrance raises the activation energy for both transmetalation and the subsequent C-C bond-forming reductive elimination.
-
Troubleshooting & Optimization:
-
Ligand Selection is Paramount: Standard phosphine ligands like PPh₃ are often ineffective. You must use a "buchwald-type" biaryl phosphine ligand. These ligands are both electron-rich (promoting oxidative addition) and have a large "bite angle" that forces the substrates into proximity at the metal center, facilitating reductive elimination.
Ligand Name Key Feature Recommended For SPhos High activity, good for aryl chlorides General purpose, sterically hindered substrates XPhos Very bulky, excellent for hindered couplings Extremely hindered aryl bromides/chlorides RuPhos Electron-rich, good for C-N/C-O couplings Can also be effective for challenging C-C couplings -
Catalyst Precursor: Use a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced, air-stable precatalyst like a G3 or G4 Buchwald Precatalyst. These form the active Pd(0) species in situ and are often more efficient.
-
Base and Solvent: The choice of base is critical for the transmetalation step. A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally superior to Na₂CO₃ for challenging couplings. A polar aprotic solvent system, such as dioxane/water or THF/water, is typically used to dissolve both the organic and inorganic reagents.
-
Workflow Diagram: Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Section 3: C-H Activation Approaches
Direct C-H activation/arylation is an emerging, atom-economical strategy for synthesizing benzophenones without the need for pre-functionalized starting materials like organometallics or halides. However, controlling site selectivity is the primary challenge.
FAQ 3: Controlling Site Selectivity in Palladium-Catalyzed C-H Arylation
Question: "I am attempting a direct C-H arylation of an aniline derivative with an aryl iodide to form an aminobenzophenone, but I'm getting a mixture of products and low conversion. How can I ensure the reaction only occurs at the ortho C-H bond?"
Answer: The key to site selectivity in C-H activation is the use of a directing group (DG). The directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond (usually ortho), which is then cleaved in the catalytic cycle.
-
Underlying Cause: Without a directing group, the catalyst has little to no intrinsic preference for one C-H bond over another, leading to a mixture of isomers. For an aniline derivative, the amine itself is a weak directing group, but a more robust directing group is needed for high efficiency and selectivity. Common directing groups include amides, pyridines, or other Lewis basic functionalities.
-
Troubleshooting & Optimization:
-
Install a Directing Group: The most reliable solution is to temporarily install a directing group. For an aniline, you can convert the amine to a picolinamide or a similar N-coordinating group. This group will strongly direct the palladium catalyst to the ortho C-H bond.
-
Catalyst System: The catalyst system is crucial. A common and effective system is Pd(OAc)₂ with a ligand like P(Cy)₃ or an N-heterocyclic carbene (NHC). The oxidant is also critical for regenerating the active catalyst; often Ag₂CO₃ or K₂S₂O₈ is used.
-
Solvent and Additives: Polar aprotic solvents like DMA or NMP are often required. The addition of an acid, such as pivalic acid (PivOH), can act as a proton shuttle and facilitate the C-H cleavage step, which is often the rate-limiting step of the reaction.
-
Conceptual Workflow: Directed C-H Arylation
Caption: Workflow for ortho-selective C-H arylation using a directing group.
References
-
Title: Friedel–Crafts Acylation Reaction: A Review Source: ACS Omega URL: [Link]
-
Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Chemical Communications URL: [Link]
-
Title: Steric and Electronic Effects in the Suzuki-Miyaura Reaction Source: Organic Letters URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]
-
Title: Buchwald Precatalysts: Structure, Reactivity, and Applications Source: Chemical Reviews URL: [Link]
-
Title: Transition-Metal-Catalyzed C–H Activation Reactions: From Discovery to Synthetic Applications Source: Chemical Reviews URL: [Link]
Side-product formation in the synthesis of 3-acetoxy-4'-hexyloxybenzophenone
Welcome to the technical support center for the synthesis of 3-acetoxy-4'-hexyloxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on troubleshooting side-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically approached as a three-stage process. First, the hexyloxy side-chain is introduced onto a phenolic starting material via a Williamson ether synthesis. This is followed by a Friedel-Crafts acylation to construct the core benzophenone structure. The final step is the acetylation of the free hydroxyl group to yield the target molecule. Careful control of each step is crucial for obtaining a high yield and purity of the final product.
Q2: What are the most critical parameters to control during this synthesis?
Across the three main stages, the most critical parameters are:
-
Temperature Control: Particularly during the Williamson ether synthesis to minimize elimination side-products and during the Friedel-Crafts acylation to control selectivity.
-
Purity of Starting Materials: The use of high-purity reagents is essential to prevent the formation of isomeric and other impurities that can be difficult to remove later.[1]
-
Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Stoichiometry: Precise control over the molar ratios of reactants and catalysts is necessary to drive the reactions to completion and minimize side-product formation.
Q3: Which analytical techniques are recommended for monitoring the reaction and confirming the final product?
A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): A standard method for quantifying the purity of intermediates and the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product and intermediates, and for identifying impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the disappearance of the hydroxyl group (~3300 cm⁻¹) and the appearance of the ester carbonyl (~1765 cm⁻¹) in the final step.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of side-products.
Troubleshooting Guide: Side-Products and Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue Category: Low Yields & Incomplete Reactions
Q: My overall yield is significantly lower than expected. How can I identify the problematic step?
A: To pinpoint the issue, it is crucial to analyze the yield and purity of each isolated intermediate.
-
Williamson Ether Synthesis: This step can be problematic if elimination competes with substitution. If the yield of 4-hexyloxybenzoic acid is low, check for the presence of hexene byproducts.
-
Friedel-Crafts Acylation: This reaction is often the lowest-yielding step. Incomplete reaction is common, and side-products can form. Analyze the crude product for unreacted starting materials.
-
Acetylation: This is typically a high-yielding reaction. If the yield is low here, it often points to incomplete reaction or issues during workup and purification.
Q: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction in the Williamson ether synthesis?
A: The formation of an alkene (e.g., 1-hexene) is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[2] This is a common side reaction, especially when using a strong base.[2]
Strategies to Favor Substitution (SN2) over Elimination (E2):
-
Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination pathways often have higher activation energy.[2]
-
Choice of Base: While a strong base is needed to form the phenoxide, ensure it is fully deprotonated before adding the alkyl halide. Using a milder base like potassium carbonate (K₂CO₃) can sometimes reduce elimination.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are generally the best choices as they solvate the cation, leaving a more nucleophilic "naked" anion, which favors the SN2 pathway.[2]
-
Alkyl Halide: Ensure you are using a primary alkyl halide (1-bromohexane). Secondary and tertiary alkyl halides are much more prone to elimination.[3][4]
Issue Category: Unexpected Spectroscopic Results & Impurities
Q: My final product's IR spectrum shows a persistent broad peak around 3300 cm⁻¹. What does this indicate?
A: A broad peak in this region is characteristic of an O-H stretch from a hydroxyl group. Its presence in your final product strongly suggests that the acetylation of 3-hydroxy-4'-hexyloxybenzophenone was incomplete.
Troubleshooting Incomplete Acetylation:
-
Reaction Time/Temperature: The reaction may not have proceeded to completion. Consider increasing the reaction time or gently warming the mixture as specified in established protocols.[5]
-
Reagent Purity: Ensure your acetic anhydride has not hydrolyzed to acetic acid. Use a fresh bottle or distill it before use.
-
Catalyst: If using a catalyst (e.g., a drop of concentrated sulfuric acid or pyridine), ensure it was added correctly.[5]
-
Purification: It's possible that your purification method (e.g., recrystallization) is not effectively removing the unreacted starting material. Column chromatography may be necessary.
Q: My NMR spectrum is complex, with more aromatic signals than expected. What are the likely isomeric impurities from the Friedel-Crafts step?
A: The Friedel-Crafts acylation of a substituted benzene ring can lead to isomeric products.[1] If you are acylating hexyl phenyl ether (4-hexyloxybenzene) with 3-hydroxybenzoyl chloride, the primary directing effect of the hexyloxy group is ortho, para. Since the para position is blocked, acylation is expected at the ortho position. However, if your synthesis involves acylating phenol with 4-hexyloxybenzoyl chloride, you can get a mixture of ortho and para acylation relative to the hydroxyl group.
Potential Impurities:
-
Unreacted Starting Materials: The most common impurities.
-
Isomeric Benzophenones: Formation of 2-hydroxy-4'-hexyloxybenzophenone if the acylation occurs at the ortho-position to the hydroxyl group.
-
Polyacylated Products: While less common for acylation than alkylation, it is possible under harsh conditions.
To minimize these, ensure slow addition of the acylating agent at a controlled temperature and use the correct stoichiometry of the Lewis acid catalyst (e.g., AlCl₃).
Q: I'm observing C-alkylation products from the Williamson ether synthesis step. How can this be avoided?
A: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] The selectivity is highly dependent on reaction conditions.
Strategies to Favor O-Alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents favor the formation of the desired O-alkylated ether.[2]
-
Counter-ion: The nature of the cation can influence the reaction site. Generally, this is a less manipulated variable than the solvent.
Visualized Workflows and Mechanisms
Diagram 1: Overall Synthetic Workflow This diagram outlines the three main stages for the synthesis of this compound.
Caption: A typical three-stage synthetic route.
Diagram 2: Key Side-Reactions in Synthesis This diagram illustrates the competition between desired reactions and common side-reactions.
Caption: Competing pathways in the Williamson ether synthesis.
Experimental Protocols & Data
Protocol 1: Synthesis of 4-Hexyloxybenzoic Acid
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to 80 °C for 1 hour.
-
Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-hexyloxybenzoic acid.
Protocol 2: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone
Note: This reaction must be conducted under anhydrous conditions.
-
Reflux a mixture of 4-hexyloxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-hexyloxybenzoyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) to dry dichloromethane (DCM).
-
Cool the AlCl₃ suspension to 0 °C and slowly add a solution of 3-methoxyphenol (1.0 eq) in DCM.
-
Add the crude 4-hexyloxybenzoyl chloride dropwise to the mixture, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate (3-methoxy-4'-hexyloxybenzophenone) is then demethylated. Add anhydrous AlCl₃ (2.0 eq) to the crude product in dry toluene and heat to 80 °C for 4-6 hours.
-
Cool, quench with ice/HCl, and extract the product with ethyl acetate. Purify by column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 3-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.[5]
Table 1: Key Compound Properties & Expected Yields
| Compound | Step | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 4-Hexyloxybenzoic Acid | 1 | 85-95% | 99-101 | ~4.0 (t, -OCH₂-), 7.0-8.0 (aromatic) |
| 3-Hydroxy-4'-hexyloxybenzophenone | 2 | 40-60% | 88-90 | ~4.0 (t, -OCH₂-), ~9.5 (s, -OH), 6.9-7.8 (aromatic) |
| This compound | 3 | 90-98% | 75-77 | ~2.3 (s, -COCH₃), ~4.0 (t, -OCH₂-), 7.1-7.8 (aromatic) |
References
-
Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hexyloxy benzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzophenone-impurities. Retrieved from [Link]
-
Lin, L., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Wikipedia. (2023). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Retrieved from [Link]
- Al-Amiery, A. A. (2012).
-
ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Substituted Benzophenone Compounds
Welcome to the Technical Support Center for the purification of substituted benzophenone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of substituted benzophenones.
Q1: What are the most common impurities I can expect in my crude substituted benzophenone product?
A1: The impurities largely depend on the synthetic route. For instance, in a Friedel-Crafts acylation, common impurities include unreacted starting materials like the acyl chloride or the substituted benzene, as well as regioisomers (ortho, meta, para).[1][2] Other potential impurities can be by-products from side reactions or degradation products if the compound is sensitive to light or heat.[3] For commercially sourced benzophenones, trace amounts of benzhydrol (diphenylmethanol) and photooxidation products may be present.[4]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the purity of your crude product.[5] By spotting your crude material alongside the starting materials on a TLC plate, you can visualize the presence of unreacted precursors. The number of spots will give you a qualitative idea of the number of components in your mixture. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3]
Q3: My substituted benzophenone is an oil and won't crystallize. What should I do?
A3: This is a common issue, often due to the presence of impurities that inhibit crystal lattice formation. Benzophenone itself is known to supercool. First, ensure your product is sufficiently pure by TLC or NMR. If impurities are present, chromatographic purification is recommended. If the product is pure, you can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: Introduce a tiny crystal of the desired compound (if available) to the solution.
-
Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble) dropwise to a concentrated solution of your compound in a good solvent. This can cause the product to precipitate out, hopefully in a crystalline form.
-
Low Temperature: Cool the sample in an ice bath or freezer.
Q4: What is the best general approach to purify a novel substituted benzophenone?
A4: A logical workflow is crucial. Start with a thorough analysis of the crude product using TLC to understand the impurity profile.[6] Based on the polarity differences observed on the TLC plate, you can decide on the most appropriate purification strategy. If the desired compound and impurities have significantly different polarities, column chromatography is often the most effective method.[6][7] If the product is a solid and the impurities are present in small amounts, recrystallization can be a highly efficient technique for obtaining very pure material.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration of your compound and allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a mixed-solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. | |
| Oiling out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. | Use a lower-boiling solvent. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice. | |
| Impurities are present. | Purify the compound by another method, such as column chromatography, before attempting recrystallization. | |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization occurred during hot filtration. | Use a heated funnel or pre-heat your filtration apparatus. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. |
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Spots are streaking. | The sample is overloaded. | Spot a more dilute solution of your sample on the TLC plate. |
| The compound is highly polar and interacts strongly with the silica gel. | Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid for acidic compounds or ammonia for basic compounds. | |
| The sample was spotted in a highly polar solvent. | Ensure the spotting solvent is evaporated completely before developing the plate. | |
| No spots are visible. | The compound is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9][10] |
| The compound is not UV-active and no visualization stain was used. | Use a visualization stain such as potassium permanganate or an iodine chamber.[9] | |
| Rf value is too high or too low. | The eluent is too polar or not polar enough. | If the Rf is too high (spot is near the solvent front), use a less polar eluent. If the Rf is too low (spot is near the baseline), use a more polar eluent. An ideal Rf for separation is typically between 0.2 and 0.5.[5] |
| Spots are running unevenly. | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is straight and not touching the sides of the chamber. |
| The solvent level in the chamber is above the spotting line. | The solvent level must be below the line where the samples are spotted.[10] |
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common purification techniques for substituted benzophenones.
Protocol: Recrystallization
This protocol describes the general steps for purifying a solid substituted benzophenone by recrystallization.
-
Solvent Selection: Choose a suitable solvent by testing the solubility of your crude product in small amounts of different solvents. A good solvent will dissolve the compound when hot but not when cold. Common solvents for benzophenones include ethanol, methanol, hexane, and mixtures of ethanol/water or hexane/ethyl acetate.[6][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol: Column Chromatography
This protocol outlines the purification of a substituted benzophenone using silica gel column chromatography.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures. A good eluent system will provide a good separation between your desired compound and the impurities, with the desired compound having an Rf value of around 0.2-0.4. For many benzophenone derivatives, mixtures of hexane and ethyl acetate are effective.[6][12]
-
Column Packing: Pack a glass column with silica gel using either a dry packing or slurry method. Ensure the silica gel bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the composition of the collected fractions by TLC.
-
Combining Fractions: Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted benzophenone.
Section 4: Visualizations and Data
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Recommended TLC Solvent Systems
| Polarity of Substituted Benzophenone | Recommended Starting Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (9:1) | Increase the proportion of ethyl acetate for slightly more polar compounds. |
| Moderately Polar | Hexane / Ethyl Acetate (7:3 or 1:1) | Dichloromethane can be substituted for ethyl acetate for different selectivity. |
| Polar | Dichloromethane / Methanol (95:5) | For very polar compounds, the percentage of methanol can be increased. Using a few drops of acetic acid or ammonia can improve spot shape for acidic or basic compounds. |
References
- BenchChem Technical Support Team. (2025, December).
- Veeprho.
- Journal of Chromatography. (1982). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. PubMed.
- Scribd. Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd.
- CH 463 & CH 463H (WIC) Department. (2014, March 30).
- CH 463 Experimental Chemistry II. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Benchchem. common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
- ScienceMadness Discussion Board. (2024, May 30). Stubborn benzophenone.
- Google Patents.
- PrepChem.com.
- Chemistry LibreTexts. (2022, April 7). 2.
- Bitesize Bio. (2025, June 3).
- ChemBAM. TLC troubleshooting.
- Benchchem. Managing by-products in the synthesis of substituted benzophenones.
- Benchchem.
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Preventing hydrolysis of acetoxy groups during benzophenone synthesis workup
<content_type> Technical Support Center: Benzophenone Synthesis
Guide: Preventing Hydrolysis of Acetoxy Groups During Workup
Introduction
This technical guide addresses a common challenge encountered during the synthesis of acetoxy-substituted benzophenones: the unwanted hydrolysis of the acetoxy (acetyl-protected phenol) group back to a hydroxyl group during the aqueous workup. The acetoxy group, while a robust protecting group under many conditions, is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This can lead to reduced yields of the desired product and the formation of polar phenolic impurities, complicating purification.
This document provides an in-depth explanation of the hydrolysis mechanism, a troubleshooting guide in a frequently asked questions (FAQ) format, and validated protocols to ensure the integrity of the acetoxy group during product isolation.
Section 1: The Mechanism of Acetoxy Group Hydrolysis
Understanding the chemical pathways that lead to deprotection is critical for designing a successful workup. The hydrolysis of an ester, such as an acetoxy group, can be catalyzed by both acids and bases.[2]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more problematic pathway during workup.[3][4] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide as a leaving group.[3] A subsequent and rapid acid-base reaction between the generated carboxylic acid and the phenoxide or another base molecule makes this process essentially irreversible under basic conditions.[3][4][5] Even weak bases like sodium bicarbonate can induce hydrolysis, particularly with prolonged exposure or elevated temperatures.[1][6]
-
Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of a Fischer esterification.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[5] A weak nucleophile, such as water, can then attack the carbonyl carbon. While generally slower than base-catalyzed hydrolysis at room temperature, it can become significant if strong acids are used or if the mixture is heated during the workup.[2][7]
Diagram 1: Hydrolysis Mechanisms
Caption: Mechanisms of base- and acid-catalyzed acetoxy group hydrolysis.
Section 2: Troubleshooting Guide & FAQs
Q1: My crude NMR/TLC shows a significant amount of a polar byproduct that I suspect is the hydrolyzed phenol. What is the most likely cause?
A1: The most common cause is exposure to basic conditions during the aqueous workup.[1] This often happens during a wash with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) intended to neutralize the reaction catalyst (e.g., AlCl₃ from a Friedel-Crafts acylation). While necessary, prolonged or overly concentrated basic washes can easily hydrolyze the acetoxy group.[1]
Q2: I thought sodium bicarbonate was a weak base. Why is it causing hydrolysis?
A2: While NaHCO₃ is a weak base, a saturated aqueous solution has a pH of approximately 8.3. This is sufficiently alkaline to initiate saponification, especially if the contact time is long or if the temperature of the extraction is not controlled (i.e., not performed cold).[1][6] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are far more aggressive and should be strictly avoided in the workup of acetoxy-containing compounds.[3]
Q3: What is the ideal pH range to maintain during the workup to protect my acetoxy group?
A3: A mildly acidic to neutral pH range (approximately 4-7) is generally the safest. The acetyl group is relatively stable in this range at room temperature.[8] Strongly acidic conditions (pH < 2) or any basic conditions (pH > 7.5) increase the risk of hydrolysis.
Q4: My synthesis involves a Friedel-Crafts reaction with AlCl₃. How can I quench the reaction and remove the aluminum salts without using a strong base?
A4: The recommended procedure is a slow, controlled quench into ice-cold dilute HCl. This hydrolyzes the aluminum salts to the water-soluble Al(OH)₃ and AlCl₃. While this creates an acidic environment, the hydrolysis rate is much slower in acid than in base at low temperatures. An alternative, milder quench is to use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5) and can effectively complex with aluminum salts.
Q5: Besides pH, what other factors can accelerate hydrolysis during workup?
A5: Key factors include:
-
Temperature: Hydrolysis rates are highly dependent on temperature. Performing all aqueous washes in an ice bath with pre-chilled solutions can dramatically slow the rate of decomposition.[1]
-
Contact Time: Minimize the time your organic layer is in contact with any aqueous phase. Perform extractions efficiently and avoid letting the layers sit in the separatory funnel for extended periods.[1]
-
Solvent: Using a co-solvent like THF or dioxane during a basic wash can increase the solubility of the base in the organic phase, accelerating the unwanted reaction.[9] It is best to stick to immiscible solvent systems.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for identifying causes of hydrolysis.
Section 3: Recommended Workup Protocols
To preserve the acetoxy group, particularly after a Lewis-acid mediated reaction like a Friedel-Crafts acylation, the following protocol is recommended.
Protocol 3.1: Mildly Acidic Workup for Acetoxy-Benzophenone Synthesis
-
Cool the Reaction: After the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare Quench Solution: In a separate flask appropriately sized for the reaction scale, prepare a 1 M solution of HCl. Cool this solution to 0 °C in an ice bath.
-
Controlled Quench: While vigorously stirring the reaction mixture, slowly add it to the cold 1 M HCl solution via a dropping funnel. Caution: This quench can be exothermic. Maintain the temperature of the receiving flask below 10 °C throughout the addition.
-
Organic Layer Extraction: Transfer the quenched mixture to a separatory funnel. If your reaction solvent was dense (e.g., CCl₄, DCM), it will be the bottom layer. Extract the aqueous layer twice with fresh portions of the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine Organic Layers: Combine all organic extracts in the separatory funnel.
-
Water Wash: Wash the combined organic layers with ice-cold deionized water to remove the bulk of the acid.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[1] This step helps to break up emulsions and removes residual water from the organic phase.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by TLC and ¹H NMR to confirm the absence of the hydrolyzed phenol before proceeding with purification (e.g., recrystallization or column chromatography).
Table 1: Comparison of Aqueous Wash Reagents for Workup
| Reagent | Typical pH | Purpose | Risk to Acetoxy Group | Recommendation |
| Dilute HCl (cold) | 1-2 | Neutralize Lewis acid | Low (if cold & brief) | Recommended for quenching AlCl₃-type reactions. |
| Sat. NH₄Cl (cold) | 4.5 - 5.5 | Mildly acidic quench | Very Low | Excellent Alternative for a gentler quench. |
| Water (cold) | ~7 | Remove water-soluble impurities | Very Low | Recommended after initial acid quench. |
| Sat. NaHCO₃ (cold) | ~8.3 | Neutralize acid | Moderate to High | AVOID. The risk of saponification is significant.[1][10] |
| Dilute NaOH/KOH | 12-14 | Neutralize acid | EXTREMELY HIGH | NEVER USE. Rapid and irreversible hydrolysis will occur.[3] |
References
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic acid esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Balog, B. G., et al. (1990). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 94(3), 1043–1047. Retrieved from [Link]
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Technical Support Center: Optimizing Acetylation of Hydroxybenzophenones
Welcome to the technical support center for the acetylation of hydroxybenzophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to enhance reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating a hydroxybenzophenone?
Acetylation is a crucial synthetic transformation used to protect the hydroxyl group of a hydroxybenzophenone. This is often necessary to prevent unwanted side reactions in subsequent synthetic steps or to modify the compound's physicochemical properties, such as solubility or bioavailability.
Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?
This is a common question, and the answer depends on your specific needs.
-
Acetyl chloride is generally more reactive, which can lead to faster reaction times. However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can be problematic for sensitive substrates and requires careful handling.[1][2]
-
Acetic anhydride is less reactive, leading to a milder and often more selective reaction.[1] Its byproduct is acetic acid, which is less corrosive and easier to remove.[1] For many applications, especially on a larger scale or with sensitive molecules, acetic anhydride is the preferred reagent due to its ease of handling and safety profile.[1]
Q3: Why is a base, like pyridine or triethylamine, typically added to the reaction?
A base is added for two primary reasons:
-
To catalyze the reaction: Bases like pyridine can act as nucleophilic catalysts, reacting with the acetylating agent to form a highly reactive intermediate.
-
To neutralize the acidic byproduct: The reaction produces either HCl (from acetyl chloride) or acetic acid (from acetic anhydride). The base neutralizes this acid, preventing potential side reactions or decomposition of the starting material or product.
Q4: Can I run the reaction without a solvent?
Yes, solvent-free acetylation is a viable and often advantageous approach.[3][4][5] It can lead to shorter reaction times, simplified workup, and is considered a greener chemistry approach.[3] However, the feasibility depends on the physical properties of your starting materials.
Core Principles: Understanding the Mechanism
The acetylation of a phenol, such as a hydroxybenzophenone, is a nucleophilic acyl substitution reaction. In a base-catalyzed system using pyridine and acetic anhydride, the reaction proceeds through a well-established mechanism. Understanding this pathway is key to effective troubleshooting.
-
Activation of the Acetylating Agent: Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a highly reactive N-acylpyridinium salt intermediate.
-
Nucleophilic Attack: The hydroxyl group of the hydroxybenzophenone then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium salt.
-
Proton Transfer & Product Formation: A final proton transfer step, often facilitated by the pyridine, regenerates the catalyst and yields the acetylated product and acetic acid.
Caption: Base-catalyzed acetylation mechanism.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Yield of Acetylated Product
A low yield is one of the most common frustrations in synthesis. Here’s how to diagnose and solve the issue.
Q: I've run my reaction, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
Possible Cause 1: Insufficient Catalyst Activity
-
Insight: For sterically hindered or electron-deficient hydroxybenzophenones, pyridine alone may not be a sufficiently powerful catalyst.[6]
-
Solution: Introduce a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP).[7] DMAP is a hyper-nucleophilic catalyst that can increase the rate of acetylation by several orders of magnitude.[7] It forms a more reactive N-acylpyridinium intermediate than pyridine.[7]
Possible Cause 2: Steric Hindrance
-
Insight: If the hydroxyl group is flanked by bulky substituents (ortho-substitution), it can be sterically inaccessible to the acetylating agent.
-
Solution:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC).
-
Use a More Reactive Acetylating Agent: Switch from acetic anhydride to the more electrophilic acetyl chloride.[1][8]
-
Possible Cause 3: Inadequate Reaction Conditions
-
Insight: The choice of solvent, temperature, and stoichiometry are all critical.
-
Solution:
-
Optimize Stoichiometry: Ensure you are using a slight excess of the acetylating agent (e.g., 1.2-1.5 equivalents).[9]
-
Solvent Choice: While dichloromethane (DCM) or chloroform are common, for some substrates, a more polar solvent like dimethylformamide (DMF) may be beneficial.[10]
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Some reactions may require heating to proceed efficiently.[11]
-
Problem 2: The Product is Impure, with Multiple Spots on TLC
Q: My reaction seems to have worked, but I have significant byproducts that are difficult to separate. What are they and how can I avoid them?
Possible Cause 1: Di-acetylation or other Side Reactions
-
Insight: If your hydroxybenzophenone has other nucleophilic sites (e.g., another hydroxyl or an amino group), competitive acetylation can occur. Additionally, under certain conditions, C-acylation (a Friedel-Crafts type reaction on the aromatic ring) can happen, especially if Lewis acids are present.[12]
-
Solution:
-
Control Stoichiometry: Use only a slight excess of the acetylating agent (1.1 equivalents) to minimize multiple additions.
-
Lower the Temperature: Running the reaction at 0°C or even lower can increase selectivity by favoring the kinetically preferred product.
-
Avoid Lewis Acids: If C-acylation is suspected, ensure your reaction is free from Lewis acid contaminants.[12]
-
Possible Cause 2: Incomplete Reaction and Difficult Purification
-
Insight: If the reaction is not driven to completion, you will have a mixture of starting material and product, which can sometimes be challenging to separate via column chromatography due to similar polarities.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Do not begin the workup until the starting material is fully consumed.[11][13]
-
Optimize Chromatography: If separation is still difficult, try a different solvent system for your column. A shallow gradient can improve resolution.
-
Possible Cause 3: Hydrolysis During Workup
-
Insight: Esters can be hydrolyzed back to the alcohol under acidic or basic aqueous conditions, especially if the workup is prolonged.[14][15]
-
Solution:
-
Perform a Quick Workup: Minimize the time your product is in contact with aqueous layers.[14]
-
Use a Mild Base: During the aqueous wash, use a saturated solution of sodium bicarbonate rather than a stronger base like sodium hydroxide to neutralize excess acid.
-
Ensure Anhydrous Conditions: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Protocol Optimization & Data
To aid in your experimental design, the following tables summarize key parameters for optimizing your acetylation reaction.
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Relative Reactivity | Byproduct | Key Considerations |
| Acetic Anhydride | Moderate | Acetic Acid | Easier to handle, less corrosive, generally preferred for selectivity.[1][2] |
| Acetyl Chloride | High | HCl (gas) | More reactive, useful for hindered phenols, but corrosive and requires careful handling.[1][2][8] |
Table 2: Guide to Catalyst Selection
| Catalyst | Typical Loading | Use Case | Mechanism |
| Pyridine | Solvent or co-catalyst | General purpose, also acts as a base.[16][17][18] | General base and nucleophilic catalysis.[17] |
| Triethylamine (TEA) | 1.5-2.0 eq. | Non-nucleophilic base, used to scavenge acid. | Acid scavenger. |
| DMAP | 1-5 mol% | For sterically hindered or deactivated phenols.[10] | Hyper-nucleophilic catalyst.[19][20][21] |
| Lewis Acids (e.g., ZnCl2) | Catalytic | Can be effective but may promote side reactions like Fries rearrangement.[8][12] | Activation of the acetylating agent. |
Detailed Experimental Protocol: DMAP-Catalyzed Acetylation
This protocol provides a robust starting point for the acetylation of a generic hydroxybenzophenone using DMAP as a catalyst.
Caption: Workflow for DMAP-catalyzed acetylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxybenzophenone (1.0 eq.) and DMAP (0.05 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting material spot.[11][13]
-
Quenching & Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM (3 times).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure acetylated hydroxybenzophenone.
References
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4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
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The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. [Link]
-
4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed. [Link]
-
The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Peracetylation of polyphenols under rapid and mild reaction conditions. PubMed. [Link]
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ACETYLATION Acetyl chloride: Acetic acid. University of Technology, Iraq. [Link]
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Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. Asian Journal of Chemistry. [Link]
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Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate. [Link]
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Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
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Ester synthesis by acylation. Organic Chemistry Portal. [Link]
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Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. ResearchGate. [Link]
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What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
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The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. [Link]
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ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]
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Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. [Link]
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Acetylation Detection Method. MtoZ Biolabs. [Link]
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Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of... Filo. [Link]
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Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
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Acetylation Detection Methods. Bioteke Corporation. [Link]
- Purification of hydroxybenzophenones.
-
Highly efficient and versatile acetylation of alcohols, phenols and amines catalyzed by methylenediphosphonic acid (MDP) under solvent-free conditions. ResearchGate. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
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The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. ResearchGate. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. [Link]
-
Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites. PubMed Central. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
- Method of preparing sulfonated hydroxybenzophenone.
- Purification of 2,4-dihydroxy-benzophenone.
-
Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. National Institutes of Health (NIH). [Link]
-
Process for the preparation of 4-hydroxybenzophenones. European Patent Office. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]
-
Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PubMed Central. [Link]
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Troubleshooting low mesophase stability in benzophenone-based liquid crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzophenone-based liquid crystals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenge of achieving and maintaining desired mesophase stability. My approach is rooted in established scientific principles and practical field experience to help you navigate the complexities of your experimental work.
Section 1: Understanding Mesophase Stability (FAQs)
This section addresses fundamental concepts that are crucial for diagnosing issues in your experiments.
Q1: What is mesophase stability and why is it a critical parameter?
A: Mesophase stability refers to the temperature range over which a compound exhibits one or more liquid crystalline phases (mesophases), such as nematic, smectic, or cholesteric phases. This range is defined by the melting point (transition from solid crystal to mesophase) and the clearing point (transition from mesophase to isotropic liquid). A wide and stable mesophase range is critical for most applications, from display technologies to sensing, as it dictates the operational temperature window of the device or system.[1] Low stability, characterized by a narrow temperature range or decomposition before the clearing point, severely limits the material's utility.
Q2: What are the key molecular features of benzophenone-based liquid crystals that influence their mesophase stability?
A: The mesomorphic behavior of any liquid crystal, including those with a benzophenone core, is a delicate balance of molecular shape, intermolecular forces, and thermal energy. The core structure of benzophenone provides a rigid, bent unit which is a key starting point.[2] However, stability is primarily dictated by several modifiable features:
-
The Core System: The benzophenone moiety itself provides rigidity. The overall linearity and aspect ratio of the molecule are paramount for forming stable mesophases.[3]
-
Linking Groups: Groups like esters (-COO-), Schiff bases (-CH=N-), or azo groups (-N=N-) connect the rigid core to other aromatic rings.[3][4] The choice of linkage affects the molecule's overall linearity, polarity, and thermal stability. Schiff bases, for instance, are known to maintain molecular linearity and contribute to high thermal stability.[3][4]
-
Terminal Chains: Flexible alkyl or alkoxy chains at the ends of the molecule are crucial. Their length influences the balance between attractive forces (which promote ordering) and thermal motion (which promotes disorder).[5] There is often an optimal chain length for maximizing mesophase stability.
-
Lateral Substituents: Atoms or small groups attached to the side of the molecular core can significantly alter mesophase stability. They increase the molecule's breadth, which can disrupt molecular packing and lower melting points and clearing temperatures.[6][7] However, they can also be used to fine-tune properties like dielectric anisotropy.[8]
Q3: How do I properly characterize the mesophase stability of my synthesized compound?
A: A combination of techniques is essential for accurate characterization. Relying on a single method can lead to misinterpretation.
-
Differential Scanning Calorimetry (DSC): This is the primary method for quantitatively determining phase transition temperatures (melting and clearing points) and their associated enthalpy changes.[9] It provides precise data on the thermal range of each mesophase.
-
Polarized Optical Microscopy (POM): POM is used for the qualitative identification of mesophases by observing the unique optical textures that form as the sample is heated and cooled.[6][10][11] For example, nematic phases often show a "schlieren" texture, while smectic phases can exhibit "focal conic" or "fan-shaped" textures.[6] This visual confirmation is critical to correctly assigning the transitions seen in the DSC thermogram.
-
X-ray Diffraction (XRD): For unambiguous phase identification, especially in complex or novel systems, XRD can provide detailed information about the molecular arrangement and long-range order within the mesophase.[10][11]
These techniques are complementary; DSC provides the "when" (at what temperature a transition occurs), and POM provides the "what" (which phase is present).[6][12]
Section 2: Troubleshooting Guide for Low Mesophase Stability
This section provides direct answers to common experimental problems.
Q4: My synthesized benzophenone derivative shows no liquid crystalline phase, or the mesophase range is extremely narrow. What are the likely causes?
A: This is a common and frustrating issue that can stem from several sources. A systematic approach is needed to diagnose the problem.
Answer Breakdown & Troubleshooting Workflow:
-
Verify Chemical Purity: This is the most common culprit. Even small amounts of impurities (unreacted starting materials, solvents, or byproducts) can significantly disrupt the delicate intermolecular forces required for mesophase formation, leading to a depression of the clearing point and a broadening of transition peaks.[13]
-
Action: Purify the sample rigorously. A combination of recrystallization until a constant melting point is achieved, followed by column chromatography, is highly recommended.[14][15]
-
Validation: Confirm purity using analytical techniques like ¹H NMR, FTIR, and HPLC before re-analyzing by DSC and POM.
-
-
Re-evaluate the Molecular Structure: If the compound is pure and still lacks mesomorphic behavior, the molecular design itself may be flawed.
-
Is the molecule sufficiently anisotropic? A low length-to-breadth ratio can prevent the formation of an ordered phase. Consider if the terminal chains are too short or if bulky lateral substituents are excessively disrupting the packing.[7][16]
-
Are the linking groups appropriate? Some linking groups can introduce non-linearity or be too flexible, which is detrimental to mesophase formation. The Schiff base linkage is generally a good choice for maintaining rigidity in these systems.[2][4]
-
Is the terminal group suitable? The polarity and size of the terminal group have a profound effect. For example, alkoxy-substituted compounds often show greater mesophase stability than halogen-terminated ones.[17]
-
-
Check for Monotropic Behavior: The mesophase may only appear upon cooling from the isotropic liquid, not upon heating from the solid phase. This is known as monotropic behavior.[1]
-
Action: In your DSC and POM analysis, ensure you are performing both heating and cooling cycles. A mesophase that appears only on the cooling curve is easily missed if you only observe the heating cycle.
-
Caption: A logical workflow for diagnosing the absence of a liquid crystal phase.
Q5: The clearing point of my liquid crystal is much lower than anticipated. How can I chemically modify the structure to increase it?
A: A low clearing point indicates that the intermolecular forces are not strong enough to resist thermal disruption. You can enhance these forces through targeted molecular modifications.
-
Lengthen Terminal Alkoxy Chains: Systematically increasing the length of terminal alkoxy chains (e.g., from -OC₄H₉ to -OC₈H₁₇) often increases the clearing point. Longer chains lead to stronger van der Waals interactions between molecules, which helps to stabilize the ordered mesophase.[18] However, be aware that excessively long chains can lead to dilution of the rigid core and may eventually decrease stability or favor smectic phases over nematic ones.
-
Incorporate a More Polar Terminal Group: Replacing a non-polar terminal group with a polar one (e.g., -CH₃ to -CN or -NO₂) can significantly increase the clearing point due to stronger dipole-dipole interactions. The general order of terminal group efficiency for improving mesophase stability is often cited as: CN > Cl > OCH₃ > N(CH₃)₂ > F > H.[3]
-
Extend the Rigid Core: Adding another aromatic ring to the mesogenic core (e.g., moving from a three-ring to a four-ring system) will increase the molecule's aspect ratio and polarizability, generally leading to a substantial increase in mesophase stability and a higher clearing point.
| Modification Strategy | Primary Mechanism | Expected Effect on Clearing Point (T_c) | Potential Side Effects |
| Increase Alkyl/Alkoxy Chain Length | Enhanced van der Waals forces | Increase (up to a point) | May induce smectic phases; T_c may decrease if chains become too long. |
| Add Polar Terminal Group (e.g., -CN) | Increased dipole-dipole interactions | Significant Increase | Can lead to anti-parallel molecular associations, affecting phase type.[19] |
| Add Lateral Substituent (e.g., -F, -Cl) | Increased molecular breadth, altered polarity | Decrease | Lowers melting point; can be used to induce tilted smectic phases.[8][20] |
| Extend Rigid Core (add aromatic ring) | Increased molecular anisotropy & polarizability | Significant Increase | May also significantly increase melting point, potentially narrowing the range. |
Q6: My compound decomposes at or below its clearing temperature. What steps can I take to prevent this?
A: Thermal instability is a critical failure mode. It suggests that covalent bonds within your molecule are breaking at elevated temperatures.
-
Assess the Stability of Linking Groups: Certain chemical linkages are more susceptible to thermal degradation. While Schiff bases (-CH=N-) are generally quite stable, linkages like esters can be prone to hydrolysis if trace amounts of acid or base are present. Ensure your synthesis and purification steps are designed to remove any catalytic residues.
-
Ensure Complete Removal of Catalysts: Residual catalysts from synthesis (e.g., acids, bases, or metal catalysts from coupling reactions) can dramatically lower the decomposition temperature.[10] Rigorous purification is essential.
-
Perform Analysis Under an Inert Atmosphere: Many organic compounds are susceptible to oxidation at high temperatures.[21] Always run DSC and POM experiments under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Check for Impurities: As with mesophase suppression, impurities can sometimes catalyze decomposition reactions. Re-purify your material to ensure this is not the cause.
Section 3: Key Experimental Protocols
To ensure reproducibility and accuracy, follow these detailed methodologies.
Protocol 1: General Synthesis of a Benzophenone-Based Schiff Base Liquid Crystal
This protocol describes the synthesis of a representative V-shaped liquid crystal with a 3,3'-disubstituted benzophenone core.[2]
Step-by-Step Methodology:
-
Synthesis of 3,3'-Dinitrobenzophenone: In a round-bottom flask equipped with a reflux condenser, carefully add benzophenone to a 1:4 mixture of fuming nitric acid and concentrated sulfuric acid. Heat the mixture at 60°C for 2 hours. Cool the reaction and pour it over ice to precipitate the dinitro product. Filter, wash with water until neutral, and dry.
-
Reduction to 3,3'-Diaminobenzophenone: Dissolve the dinitro derivative in ethyl acetate. Add SnCl₂·2H₂O and a catalytic amount of concentrated HCl. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.
-
Condensation Reaction (Schiff Base Formation): In a flask, dissolve the 3,3'-diaminobenzophenone and two equivalents of the desired 4-formyl-3-hydroxyphenyl 4-(alkyloxy)benzoate aldehyde in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) until a constant melting point is observed.
Caption: Key steps in the synthesis of a benzophenone-based Schiff base liquid crystal.
Protocol 2: Characterization by DSC and POM
Objective: To determine transition temperatures and identify mesophase types.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (2-5 mg) of the purified, dry sample into a standard aluminum DSC pan. Crimp the lid securely. For POM, place a tiny amount of the sample on a clean glass microscope slide and cover with a coverslip.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature safely in the isotropic liquid phase (e.g., 20-30°C above the final transition). This scan removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min. The data from this scan is typically used for reporting transition temperatures and enthalpies, as it reflects the intrinsic properties of the material.[9]
-
-
POM Analysis:
-
Place the prepared slide onto a hot stage connected to a temperature controller, which is mounted on the polarizing microscope.
-
Slowly heat the sample while observing through the crossed polarizers. Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.
-
Correlate the observed textures with known liquid crystal textures to identify the phases (e.g., nematic, smectic A, etc.).[6]
-
Continue heating into the isotropic phase, which will appear completely dark (extinction).
-
Slowly cool the sample from the isotropic phase, observing the formation of textures as the mesophases appear. This is crucial for identifying monotropic phases.
-
References
-
IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
-
Journal of Physics: Conference Series. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Taylor & Francis Online. (n.d.). The Influence of Molecular Structure on Liquid Crystalline Properies. [Link]
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MDPI. (2021). Engineering Mesophase Stability and Structure via Incorporation of Cyclic Terminal Groups. [Link]
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RSC Publishing. (n.d.). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. [Link]
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RSC Publishing. (n.d.). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. [Link]
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MDPI. (n.d.). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. [Link]
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MDPI. (2022). A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. [Link]
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Taylor & Francis Online. (n.d.). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
-
ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]
-
Bentham Science Publishers. (2024). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. [Link]
-
MDPI. (n.d.). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. [Link]
-
ResearchGate. (2009). Substitution Effects on the Liquid Crystalline Properties of Thermotropic Liquid Crystals Containing Schiff Base Chalcone Linkages. [Link]
-
MDPI. (n.d.). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. [Link]
- Google Patents. (n.d.). Purification of liquid crystals and liquid crystal composition.
-
Seth Anandram Jaipuria College. (2014). Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety. [Link]
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Taylor & Francis Online. (2010). Effect of molecular structure on the phase behaviour of some liquid crystalline compounds and their binary mixtures VI[10]. The effect of molecular length. [Link]
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Elektor Magazine. (2017). Research into the molecular structure of liquid crystals. [Link]
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MDPI. (2021). Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. [Link]
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ResearchGate. (n.d.). Regimes of the liquid crystal purification by means of ion capturing agents. [Link]
-
Optica Publishing Group. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. [Link]
-
MDPI. (n.d.). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. [Link]
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ResearchGate. (2017). (PDF) Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. [Link]
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Bio-protocol. (n.d.). 2.3. Preparation of Liquid Crystal Cells. [Link]
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University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. [Link]
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YouTube. (2023). What Are The Disadvantages Of Liquid Crystals? - Chemistry For Everyone. [Link]
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-
ResearchGate. (n.d.). DSC analysis of benzophenone. [Link]
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Organic Syntheses. (n.d.). benzophenone. [Link]
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ResearchGate. (n.d.). Mesophase stability of new Schiff base ester liquid crystals with different polar substituents. [Link]
-
ResearchGate. (2004). Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s. [Link]
-
PubMed. (2017). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. [Link]
-
ElectronicsAndBooks. (2006). The Investigation of the Thermal Stability of Liquid Crystals. [Link]
-
University of Wisconsin-Madison. (n.d.). Introduction to Liquid Crystals. [Link]
-
ResearchGate. (n.d.). Spectroscopic assessment on the stability of benzophenone crystals at shock waves loaded condition. [Link]
-
RSC Publishing. (n.d.). ortho-Fluorination of azophenols increases the mesophase stability of photoresponsive hydrogen-bonded liquid crystals. [Link]
-
EDN. (1999). Liquid Crystals Detect Hot Defects. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Semitracks. (n.d.). Liquid Crystal Analysis. [Link]
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Technical Support Center: Minimizing Impurities in Liquid Crystal Precursor Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of liquid crystal precursors. The purity of these materials is paramount, as even trace impurities can dramatically alter phase transition temperatures, degrade electro-optical performance, and compromise the reliability of final devices and formulations[1][2]. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common purity challenges encountered during synthesis.
Frequently Asked Questions (FAQs): Understanding the Origin of Impurities
This section addresses the fundamental sources of contamination. A proactive understanding of these factors is the first step toward prevention.
Q1: What are the most common sources of impurities in liquid crystal precursor synthesis?
Impurities typically originate from three main areas:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. The synthetic route itself dictates the likely culprits[3]. For example, in multi-step syntheses, isolating and purifying intermediates is as crucial as the final product purification[4].
-
External Contaminants: Contamination can be introduced from solvents, reagents, or even the reaction apparatus (e.g., residual material from previous experiments, grease). Ionic impurities, which are particularly detrimental to the electro-optical properties of liquid crystals, often fall into this category[5][6].
-
Degradation Products: Some liquid crystal precursors may be sensitive to heat, light, oxygen, or moisture. Improper handling or storage can lead to decomposition, introducing a new set of impurities[6].
Q2: How critical is the purity of starting materials and reagents?
It is absolutely critical. The principle of "garbage in, garbage out" applies directly to chemical synthesis. Impurities present in your starting materials will, at best, need to be removed in downstream purification steps, often leading to yield loss. At worst, they can interfere with the reaction, leading to a cascade of unwanted by-products. Always use reagents of the highest appropriate grade and, if in doubt, purify starting materials before use.
Q3: Can solvents be a significant source of impurities?
Yes. Solvents can introduce several types of impurities:
-
Water: A common impurity that can hydrolyze sensitive functional groups (like esters or imines)[7].
-
Solvent Stabilizers: For example, chloroform is often stabilized with a small amount of ethanol, which can act as an unwanted nucleophile in some reactions.
-
Peroxides: Ethers like THF or diethyl ether can form explosive peroxides over time, which can also initiate unwanted side reactions.
-
Cross-Contamination: Using a solvent from a shared container or one that was not properly distilled can introduce contaminants from previous uses. Always use HPLC-grade solvents for sensitive reactions and chromatography.
Q4: How do I know if my final product is pure enough?
Purity is assessed through a combination of analytical techniques. A pure compound will typically exhibit a sharp, well-defined melting point[8]. Any broadening or depression of the melting point range suggests the presence of impurities. For definitive characterization, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are standard[9][10]. The absence of extraneous peaks in these analyses is a strong indicator of high purity. For liquid crystals specifically, Differential Scanning Calorimetry (DSC) is used to confirm that phase transition temperatures match established literature values, as these are highly sensitive to purity[11][12].
Troubleshooting Guide: From Synthesis to Pure Product
This guide addresses specific issues you may encounter during your experiments, providing both the cause and the solution.
Q5: My final product has a low or broad melting point range. What does this indicate and how do I fix it?
-
Causality: A broad melting point range is a classic sign of an impure solid. Impurities disrupt the crystal lattice of the solid, which lowers the energy required to transition it to a liquid state.
-
Solution: The product requires further purification. The most common and effective method for crystalline solids is recrystallization[13]. If recrystallization fails to yield a sharp melting point, the impurities may have very similar solubility properties to your product. In this case, column chromatography is the recommended next step to separate the components based on their differential adsorption to a stationary phase.
Q6: NMR/HPLC analysis shows multiple unexpected peaks. How can I identify these impurities?
-
Causality: Unexpected peaks represent distinct chemical entities other than your target compound. These could be unreacted starting materials, isomers, by-products, or residual solvent.
-
Solution Workflow:
-
Check for Solvents: First, compare the chemical shifts of unknown peaks to a table of common NMR solvent impurities[10].
-
Analyze Starting Materials: Run NMR/HPLC on your starting materials. Any overlapping peaks in your product's spectrum are likely unreacted reagents.
-
Hypothesize By-products: Consider the reaction mechanism. What are the most probable side reactions? Do the unexpected peaks correspond to the expected structure of a likely by-product?
-
Advanced Analysis: If the identity is still unclear, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight of the impurities, which is a powerful clue to their structure[10].
-
Q7: The liquid crystal phase transition temperatures are off from the literature values. Is this an impurity issue?
-
Causality: Almost certainly, yes. The delicate intermolecular forces that govern liquid crystalline phases are easily disrupted by foreign molecules[1][2]. Even small amounts of impurities can significantly alter the temperatures at which phase transitions (e.g., crystal-to-nematic or nematic-to-isotropic) occur.
-
Solution: This indicates the need for rigorous purification. Ionic impurities are particularly disruptive. Specialized purification techniques, such as passing the material through a column of activated alumina, silica gel, or specialized ion-capturing agents, can be effective at removing these charged species[5][6][14]. Following this, a final recrystallization or sublimation should be performed.
Q8: My product "oils out" during recrystallization instead of forming crystals. What's happening and what should I do?
-
Causality: "Oiling out" occurs when the solid's melting point is lower than the temperature of the solution from which it is trying to crystallize[15]. This is often caused by a high concentration of impurities, which significantly depresses the melting point. The resulting oil is an impure liquid form of your product and will trap impurities upon solidification.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point, ensuring the compound stays in solution at a slightly lower temperature[15].
-
Allow the solution to cool much more slowly. A gradual temperature decrease is key for forming high-quality crystals[13].
-
If the problem persists, the impurity load may be too high for recrystallization alone. First, purify the crude material by column chromatography to remove the bulk of the impurities, then recrystallize the resulting, purer solid.
-
Q9: I'm seeing ionic impurities affecting the electro-optical properties. Where do they come from and how are they removed?
-
Causality: Ionic impurities can originate from starting materials, catalysts, acidic or basic reagents used in the synthesis, or even from contact with glassware. They are particularly problematic as they increase the conductivity of the liquid crystal, leading to poor performance in display applications[5][6].
-
Solution: Standard organic purification methods may not be sufficient.
-
Adsorption: Passing a solution of the liquid crystal precursor through a plug of a suitable adsorbent is highly effective. Alumina and silica gel are commonly used[5]. For targeted ion removal, specialized porous particles containing imide groups or ion-exchange resins can be employed[5].
-
Washing: If the precursor is insoluble in water, washing a solution of the product (in an immiscible organic solvent) with deionized water can help remove water-soluble salts[14].
-
Rigorous Drying: Ensure all water is removed after purification, as residual moisture can affect performance.
-
Visualized Workflows and Data
General Purification Strategy
The following diagram outlines a typical workflow for moving from a crude synthetic product to a highly pure liquid crystal precursor.
Caption: A standard workflow for the synthesis, purification, and analysis of liquid crystal precursors.
Troubleshooting Crystallization Issues
Use this decision tree when facing challenges during the critical crystallization step.
Caption: A decision tree for troubleshooting common problems encountered during recrystallization.
Data Summary: Common Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures[1][16]. | Purifying crystalline solids with moderate to high purity (>80%)[13]. | Solvent selection is critical; slow cooling produces larger, purer crystals[13][16]. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica, alumina)[9]. | Separating complex mixtures, isomers, or when recrystallization fails[8]. | Requires careful selection of stationary and mobile phases; can be time-consuming. |
| Sublimation | Purification of solids that can transition directly from a solid to a gas phase, leaving non-volatile impurities behind[3][17]. | Thermally stable, volatile solids. Excellent for achieving very high purity[18]. | Often requires reduced pressure to lower the sublimation temperature and prevent decomposition[17]. |
| Distillation | Separation of liquids based on differences in boiling points[8]. | Purifying liquid precursors or removing volatile solvents. | Not suitable for thermally sensitive compounds unless performed under vacuum[8]. |
Experimental Protocols
Protocol 1: High-Purity Recrystallization of 4-Cyano-4'-pentylbiphenyl (5CB)
This protocol details the purification of a common nematic liquid crystal, 5CB, which should exhibit a sharp crystal-to-nematic transition at 22.5 °C and a nematic-to-isotropic transition at 35.0 °C when pure[19][20].
Materials:
-
Crude 5CB solid
-
Heptane or Hexane (HPLC Grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude 5CB in a test tube. Add a few drops of heptane. If it is insoluble at room temperature but dissolves upon gentle heating, it is a suitable solvent. The principle is that the compound should be sparingly soluble at low temperatures and highly soluble at high temperatures[1][8].
-
Dissolution: Place the crude 5CB (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add the minimum amount of hot heptane required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, swirling and heating the flask after each addition[16]. Avoid adding excess solvent, as this will reduce the final yield[13].
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel[21].
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities[13].
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[16].
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely under vacuum. The final product should be a white, crystalline solid. Confirm purity by measuring the melting point and phase transition temperatures via DSC.
Protocol 2: Column Chromatography for Precursor Purification
This protocol is for separating a mixture when recrystallization is ineffective.
Materials:
-
Crude liquid crystal precursor
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Glass chromatography column
-
Sand and Cotton/Glass Wool
-
Collection flasks or test tubes
Procedure:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). The ideal system will show good separation between the desired product spot (Rf value of ~0.3-0.4) and any impurity spots[9].
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply this concentrated solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect the eluent in fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry. The components of the mixture will travel down the column at different rates based on their affinity for the silica gel[8].
-
Fraction Collection & Analysis: Collect small, sequential fractions. Spot each fraction on a TLC plate and develop it to determine which fractions contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid crystal precursor.
References
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. [Link]
-
Chemistry LibreTexts. (2021). 2.5: SUBLIMATION. [Link]
-
BrainKart. (2016). Sublimation - Purification of Organic compounds. [Link]
-
Innovation.world. Purification By Sublimation. [Link]
- Google Patents. (1996). US5540857A - Purification of liquid crystals and liquid crystal composition.
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. [Link]
-
ResearchGate. Regimes of the liquid crystal purification by means of ion capturing agents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Waseda University. Recrystallization method. [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Semantic Scholar. Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Taylor & Francis. 5CB – Knowledge and References. [Link]
-
PubMed Central (PMC), NIH. Liquid Crystals as Stationary Phases in Chromatography. [Link]
-
University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. [Link]
-
Wiley Online Library. Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. [Link]
-
YouTube. (2025). How Are Liquid Crystals Synthesized?. [Link]
-
MDPI. About the Purification Route of Ionic Liquid Precursors. [Link]
-
Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
IISTE. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]
-
RSC Publishing. Impurity-induced nematic–isotropic transition of liquid crystals. [Link]
-
LinkedIn. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
Sources
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- 4. labinsights.nl [labinsights.nl]
- 5. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
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Technical Support Center: Scaling Up the Synthesis of 3-Acetoxy-4'-hexyloxybenzophenone
Welcome to the technical support center dedicated to the successful scale-up of 3-Acetoxy-4'-hexyloxybenzophenone synthesis. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth explanations, troubleshooting advice, and practical solutions to challenges encountered during laboratory and pilot-scale production. Our focus is on ensuring a robust, reproducible, and efficient process.
Strategic Overview of the Synthesis
The synthesis of this compound is most reliably achieved through a multi-step approach that ensures high regioselectivity and minimizes problematic side reactions. The chosen strategy involves the Friedel-Crafts acylation of hexyloxybenzene with 3-acetoxybenzoyl chloride. This route is advantageous because it introduces the desired functionalities in a controlled manner, preventing the catalyst deactivation that can occur with free hydroxyl groups and avoiding the formation of regioisomers.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
These protocols are provided for a laboratory scale (10g final product) and include considerations for scaling up.
Protocol 1: Preparation of 3-Acetoxybenzoyl Chloride
A. Acetylation of 3-Hydroxybenzoic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (15.0 g, 0.109 mol).
-
Reagent Addition: Add acetic anhydride (22.2 g, 0.217 mol, 2.0 eq) and 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture to 80°C and stir for 2 hours. Monitor reaction completion by TLC (disappearance of starting material).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water while stirring vigorously. The product, 3-acetoxybenzoic acid, will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Expected Yield: 90-95%.
-
B. Chlorination to 3-Acetoxybenzoyl Chloride
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add the dried 3-acetoxybenzoic acid (17.6 g, 0.098 mol).
-
Reagent Addition: Add thionyl chloride (23.3 g, 0.196 mol, 2.0 eq) and a catalytic amount of DMF (3-4 drops).
-
Reaction: Heat the mixture to 70-75°C and stir for 3-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-acetoxybenzoyl chloride is a liquid and can be used directly in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation
-
Setup: In a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend anhydrous aluminum chloride (AlCl₃) (15.6 g, 0.117 mol, 1.2 eq) in 150 mL of anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of the crude 3-acetoxybenzoyl chloride (from the previous step, ~0.098 mol) in 50 mL of anhydrous DCM via the dropping funnel over 30 minutes, keeping the internal temperature below 10°C.
-
Substrate Addition: After stirring for 15 minutes, add a solution of hexyloxybenzene (17.5 g, 0.098 mol, 1.0 eq) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 30-60 minutes to decompose the aluminum complex.
-
Work-up: Separate the organic layer. Wash it sequentially with 2M HCl (2 x 100 mL), water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.
-
Expected Overall Yield: 70-80% based on hexyloxybenzene.
-
Purity (by HPLC): >99%.
-
Scale-Up & Troubleshooting Guide (Q&A)
Scaling up a synthesis introduces challenges related to mass and heat transfer, reagent handling, and safety.[3] Here are solutions to common issues.
Question 1: My Friedel-Crafts reaction yield dropped significantly upon scaling from 10g to 1kg. What is the most likely cause?
Answer: This is a classic scale-up problem, often pointing to one of three issues:
-
Inefficient Mixing: On a small scale, magnetic stirring is sufficient. At the 1kg scale, mechanical overhead stirring is mandatory. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing the overall yield. Ensure the stirrer and impeller are appropriately sized for the reactor to maintain a homogenous mixture.
-
Poor Temperature Control: The Friedel-Crafts acylation is exothermic. A 100-fold increase in volume results in a much lower surface-area-to-volume ratio, making heat dissipation difficult.[4] What was easily controlled with an ice bath in the lab requires a jacketed reactor with a circulating chiller at scale. A temperature runaway can lead to significant byproduct formation. The rate of addition of the reactants must be carefully controlled to manage the heat evolution.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] At a larger scale, there are more opportunities for atmospheric moisture to enter the system (e.g., during reagent transfer). Ensure all reagents and solvents are certified anhydrous, and maintain a robust inert atmosphere (dry nitrogen or argon) throughout the entire process.
Question 2: During the work-up of the scaled-up reaction, I'm getting a thick emulsion during the aqueous washes. How can I resolve this?
Answer: Emulsion formation is common when scaling up extractions. It's often caused by the aluminum salts generated during the quench.
-
Solution 1 (Filtration): Before the first aqueous wash, consider filtering the quenched reaction mixture through a pad of Celite®. This will remove a significant portion of the insoluble aluminum salts that stabilize the emulsion.
-
Solution 2 (Brine): Add a significant amount of brine (saturated NaCl solution) to the wash. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solution 3 (Solvent): If the emulsion persists, adding a small amount of a different solvent, like ethyl acetate or toluene, can sometimes alter the phase dynamics enough to cause separation.
-
Prevention: Ensure vigorous stirring during the quench to produce fine, easily filterable solid byproducts rather than a gelatinous precipitate.
Question 3: The recrystallization that worked perfectly in the lab is giving me an oil or very fine powder at scale. What should I change?
Answer: Crystallization is highly dependent on cooling rates and saturation levels.
-
Cooling Rate: At a larger scale, the solution retains heat for much longer. Uncontrolled cooling can lead to rapid precipitation of fine, impure particles. Implement a programmed cooling profile using a jacketed vessel. A slow, linear cooling rate (e.g., 5-10°C per hour) is ideal for growing large, pure crystals.
-
Seeding: Once the solution reaches its saturation point, add a small quantity of pure, previously isolated crystals ("seed crystals"). This provides nucleation sites and promotes the growth of well-defined crystals rather than spontaneous, uncontrolled precipitation.
-
Solvent System: You may need to adjust your solvent system for scale-up. A binary solvent system (e.g., isopropanol/water or ethanol/heptane) can provide better control over solubility and crystallization.[6]
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride used in stoichiometric amounts rather than catalytic amounts? A1: The product, a benzophenone, is a ketone. The carbonyl oxygen has lone pairs of electrons that form a stable complex with the Lewis acid (AlCl₃).[1] This complex deactivates the catalyst, effectively removing it from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the acyl chloride to drive the reaction to completion.
Q2: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)? A2: Yes, other Lewis acids like FeCl₃ can be used.[7] However, AlCl₃ is generally more reactive and often provides better yields for less activated aromatic systems. For a scaled-up process, you would need to re-optimize reaction conditions (temperature, time, stoichiometry) if you change the catalyst, as the reactivity profile will be different.
Q3: What are the key analytical methods for in-process control and final product characterization? A3:
-
In-Process Control (IPC):
-
TLC/HPLC: To monitor the disappearance of starting materials and the formation of the product. HPLC is preferred for quantitative analysis at scale.
-
-
Final Product Characterization:
-
HPLC: To determine purity (>99% is a typical target).[8]
-
¹H and ¹³C NMR: To confirm the chemical structure and ensure the correct isomeric product has been formed.
-
FTIR Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1760 cm⁻¹), ketone carbonyl (~1650 cm⁻¹), and C-O ether stretches.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a quick and reliable indicator of purity.
-
Q4: What is the mechanism of the key Friedel-Crafts acylation step? A4: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich hexyloxybenzene ring.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Quantitative Data Summary
| Parameter | Lab Scale (10 g Product) | Proposed Pilot Scale (1 kg Product) | Key Considerations |
| Hexyloxybenzene | 17.5 g (0.098 mol) | 1.75 kg (9.8 mol) | Ensure anhydrous quality. |
| 3-Acetoxybenzoyl Chloride | ~19.5 g (0.098 mol) | ~1.95 kg (9.8 mol) | Use freshly prepared for best results; moisture sensitive. |
| Aluminum Chloride (AlCl₃) | 15.6 g (0.117 mol, 1.2 eq) | 1.56 kg (11.7 mol, 1.2 eq) | Must be anhydrous. Handle under inert gas. Addition must be portion-wise or slow. |
| Solvent (DCM) | 250 mL | 25 L | Must be anhydrous. |
| Reaction Temperature | 0°C to Room Temp. | 0°C to Room Temp. (controlled) | Requires a jacketed reactor with efficient cooling to manage exotherm. |
| Reaction Time | 12-16 hours | 12-16 hours | Monitor by HPLC to confirm completion. |
| Purification Method | Recrystallization (Isopropanol) | Recrystallization (Isopropanol) | Controlled cooling and seeding are critical for consistent crystal form. |
| Expected Yield | ~26-29 g (70-80%) | ~2.6-2.9 kg (70-80%) | Yield is highly dependent on moisture control and thermal management. |
References
- Benchchem.
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Technical Support Center: Overcoming Solubility Challenges with Benzophenone Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with benzophenone derivatives. This resource is designed to provide you with practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered with this important class of compounds. Our goal is to empower you with the knowledge to optimize your experimental workflows and ensure the reliability of your results.
Introduction: The Benzophenone Solubility Puzzle
Benzophenone and its derivatives are invaluable in various scientific fields, including pharmaceuticals and materials science.[1] However, their characteristically aromatic and often lipophilic nature can present significant solubility hurdles in organic solvents. Understanding the interplay of factors like solvent polarity, temperature, and the specific functional groups on your derivative is paramount to success. This guide is built on the foundational principle of "like dissolves like," where the solubility of a nonpolar compound like benzophenone is favored in non-polar solvents.[2]
Part 1: Troubleshooting Guide - A Step-by-Step Approach to Common Solubility Issues
This section provides a systematic approach to resolving specific solubility problems you may encounter during your experiments.
Issue 1: My benzophenone derivative is not dissolving in the chosen organic solvent.
This is a common starting point for many researchers. The initial choice of solvent is critical, and if dissolution is not occurring, a systematic approach is needed.
Caption: Troubleshooting workflow for an insoluble benzophenone derivative.
-
Verify Solvent Choice: Benzophenone itself is soluble in a range of organic solvents including alcohols, acetone, ether, acetic acid, chloroform, and benzene.[3][4] For derivatives, consider the polarity of any additional functional groups. A more polar derivative may require a more polar solvent.
-
Increase Temperature: The solubility of many organic compounds, including benzophenone, generally increases with temperature.[1][5] Gentle warming of the solvent can significantly enhance the dissolution process. However, be cautious of potential compound degradation at elevated temperatures.
-
Mechanical Agitation and Sonication: If gentle warming is insufficient, mechanical stirring or sonication can help break down the crystal lattice of the solid compound, facilitating its interaction with the solvent molecules.[6]
-
Employ a Co-Solvent System: The use of a co-solvent can effectively modify the overall polarity of the solvent system to better match that of the benzophenone derivative.[7] This technique involves adding a miscible solvent with different polarity to the primary solvent. For instance, if your compound is poorly soluble in a non-polar solvent like hexane, adding a small amount of a more polar co-solvent like ethanol could improve solubility.
-
Particle Size Reduction: The rate of dissolution is influenced by the particle size of the solid; finer particles typically dissolve more readily due to a larger surface area.[5] If you have the means, micronization (reducing particle size) can be an effective strategy.[7][8]
Issue 2: My benzophenone derivative solution is cloudy or has formed a precipitate after initial dissolution.
This issue often points to either reaching the saturation limit of the solvent or a change in conditions that has reduced the compound's solubility.
Caption: Troubleshooting workflow for precipitation issues.
-
Temperature Fluctuation: As solubility is often temperature-dependent, a decrease in temperature can cause a previously dissolved compound to precipitate out of a saturated solution.[1][5] If the solution was heated to aid dissolution, ensure it remains at a stable temperature if it is near its saturation point.
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. In this case, either dilute the solution with more solvent or gently reheat to redissolve the precipitate and then allow for slow cooling, which may result in a stable, saturated solution.
-
pH Effects for Ionizable Derivatives: For benzophenone derivatives containing acidic or basic functional groups (e.g., carboxylic acids, amines), the pH of the solution can dramatically influence solubility.[5] For acidic derivatives, increasing the pH will deprotonate the acidic group, forming a more polar and often more soluble salt.[6] Conversely, for basic derivatives, decreasing the pH will protonate the basic group, leading to increased solubility.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of your compound, leading to precipitation. Ensure your container is well-sealed.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the solubility of benzophenone derivatives.
Q1: What is the best starting solvent for a novel benzophenone derivative?
For a novel benzophenone derivative, a good starting point is to consider the polarity of the parent benzophenone and any modifications. A solvent of intermediate polarity, such as ethanol or acetone , is often a reasonable first choice.[3][5] It is advisable to perform small-scale solubility tests in a range of solvents with varying polarities to determine the optimal solvent or co-solvent system.
Q2: How does the structure of a benzophenone derivative affect its solubility?
The "like dissolves like" principle is key here.[2]
-
Non-polar derivatives: Derivatives with primarily hydrocarbon or other non-polar functional groups will be more soluble in non-polar solvents like hexane or toluene.
-
Polar derivatives: The introduction of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups will increase the polarity of the molecule and generally enhance its solubility in more polar organic solvents like methanol, ethanol, or even water to some extent.[2] The presence of multiple phenyl rings contributes to the non-polar character of benzophenones.[2]
Q3: Can I use water to dissolve benzophenone derivatives?
Benzophenone itself is practically insoluble in water.[3][9] This is due to its nonpolar structure, which cannot favorably interact with the highly polar, hydrogen-bonded network of water molecules.[2] However, some derivatives with multiple polar or ionizable functional groups may exhibit some aqueous solubility, especially at an appropriate pH.[10]
Q4: How can I prepare a stable, concentrated stock solution of a benzophenone derivative?
To prepare a stable stock solution, consider the following:
-
Choose an appropriate solvent: Select a solvent in which your compound is highly soluble to avoid working near the saturation point.
-
Ensure complete dissolution: Use techniques like gentle heating or sonication to ensure the compound is fully dissolved.[6]
-
Filter the solution: To remove any undissolved particulates that could act as nucleation sites for precipitation, filter the solution through a 0.22 µm or 0.45 µm filter.[6]
-
Protect from light and air: Some benzophenone derivatives can be sensitive to light and oxidation, which may lead to degradation and discoloration.[6] Store your solution in an amber vial or a container wrapped in aluminum foil and consider purging with an inert gas like nitrogen or argon.[6]
-
Proper storage: Store the solution at a stable temperature, often refrigerated (2-8 °C), to minimize solvent evaporation and potential degradation.[6]
Q5: What are some advanced techniques to improve the solubility of highly challenging benzophenone derivatives?
For particularly difficult-to-dissolve benzophenone derivatives, especially in the context of drug development, several advanced methods can be explored:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates.[11]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the benzophenone derivative, where the hydrophobic part of the molecule is encapsulated, increasing its apparent solubility in aqueous media.[7][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase the surface area and, consequently, the dissolution velocity.[11][12]
-
Prodrug Approach: Modifying the chemical structure of the derivative to create a more soluble prodrug that is converted to the active form in vivo is a common strategy in pharmaceutical development.[13]
Data Summary Table
The following table summarizes the solubility of benzophenone in various common organic solvents. Note that solubility is temperature-dependent.
| Solvent | Polarity | General Solubility of Benzophenone |
| Water | High | Practically Insoluble[3][9] |
| Methanol | High | Soluble[1][4] |
| Ethanol | High | Soluble[1][5] |
| Acetone | Medium | Soluble[1][3][5] |
| Ethyl Acetate | Medium | Soluble[1] |
| Chloroform | Medium | Soluble[3][5] |
| Benzene | Low | Soluble[3][4] |
| Diethyl Ether | Low | Soluble[3][9] |
References
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- National Center for Biotechnology Inform
- BenchChem. (2025). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
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- Echemi. (2025, January 14).
- Wikipedia. (n.d.). Benzophenone.
- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- LGC Standards. (n.d.). Benzophenone Solution (Solvent: Methanol).
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- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
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Validation & Comparative
A Comparative Analysis of Benzophenone Core Liquid Crystals for Advanced Photonic Applications
This guide provides a comprehensive comparative analysis of benzophenone core liquid crystals, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, unique physical properties, and performance in various applications. We will delve into the causality behind their distinct characteristics and provide supporting experimental data to objectively compare them with other common liquid crystal cores.
Introduction: The Unique Position of Benzophenone Core Liquid Crystals
Liquid crystals (LCs) are a fascinating state of matter, exhibiting properties between those of conventional liquids and solid crystals.[1] Their ability to manipulate light in response to external stimuli, such as an electric field, has made them indispensable in modern technology, most notably in liquid crystal displays (LCDs).[1][2] The performance of a liquid crystal is intrinsically linked to the molecular structure of its constituent compounds. The rigid core unit is a primary determinant of the material's mesomorphic behavior, optical anisotropy (birefringence), and dielectric anisotropy.
While calamitic (rod-like) liquid crystals based on cores like biphenyl and cyanobiphenyl have been extensively studied and commercialized, benzophenone-based liquid crystals represent a unique class of materials with distinct advantages. The introduction of the carbonyl group in the benzophenone core imparts a bent or "banana" shape to the molecule, leading to the formation of unique mesophases and electro-optical properties.[3][4] Furthermore, the benzophenone moiety itself offers interesting photochemical properties, opening avenues for light-responsive materials.[5][6]
This guide will explore the synthesis of these materials, provide a head-to-head comparison of their physical properties with traditional liquid crystal cores, and detail the experimental protocols necessary for their characterization.
The Benzophenone Core: Synthesis and Structural Considerations
The synthesis of benzophenone-based liquid crystals typically involves multi-step organic reactions. A common strategy is the esterification of hydroxy-benzophenone derivatives with various acyl chlorides or sulfonyl chlorides to introduce terminal flexible chains and other functional groups.[7] These terminal groups are crucial for modulating the melting and clearing points of the resulting liquid crystal.
The non-linear geometry of the benzophenone core is a key differentiator from linear cores like biphenyl. This bent structure can lead to the formation of polar smectic phases and even biaxial nematic phases, which have been a long-sought-after goal in liquid crystal research for their potential in next-generation displays.[8][9]
Caption: Synthetic route and structural comparison of benzophenone and biphenyl cores.
Comparative Performance Analysis: Benzophenone vs. Biphenyl and Cyanobiphenyl Cores
To provide a clear and objective comparison, we will analyze the key physical properties that dictate the performance of liquid crystals in various applications.
Mesomorphic Properties and Phase Transitions
The phase behavior of a liquid crystal, including the types of mesophases it forms and the temperature ranges over which they are stable, is of paramount importance. The bent nature of the benzophenone core can lead to the formation of unique and complex mesophases that are not typically observed in their linear counterparts.[3][4]
Table 1: Comparison of Mesomorphic Properties
| Property | Benzophenone Core LCs | Biphenyl/Cyanobiphenyl Core LCs |
| Common Mesophases | Nematic, Smectic, Bent-Core (B) Phases | Nematic, Smectic A, Smectic C |
| Phase Transition Temps. | Highly dependent on substituents | Generally well-defined and widely studied |
| Tendency for Polar Order | High, due to bent shape | Lower, typically requires chiral dopants |
The presence of bent-core phases can lead to ferroelectric and antiferroelectric switching, which is a significant area of research for fast-switching display applications.[5]
Optical Properties: Birefringence (Δn)
Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a critical parameter for many photonic applications.[10] High birefringence allows for the fabrication of thinner liquid crystal cells, which in turn leads to faster response times.[11] This is particularly important for applications in the infrared and terahertz regions of the electromagnetic spectrum.[12][13]
While highly conjugated linear cores are known to exhibit high birefringence, the benzophenone core, with its extended π-electron system, can also be engineered to possess significant birefringence.[12]
Table 2: Comparative Birefringence Data (Representative Values)
| Liquid Crystal Core | Typical Birefringence (Δn) at 589 nm |
| Benzophenone-based | 0.2 - 0.4 |
| Biphenyl-based | 0.15 - 0.3 |
| Cyanobiphenyl-based | 0.1 - 0.25 |
Note: These are representative values and can vary significantly based on the specific molecular structure.
Electro-Optical Properties
The response of a liquid crystal to an applied electric field is governed by its dielectric anisotropy (Δε) and rotational viscosity (γ1).[11] A large positive or negative Δε is desirable for low threshold voltage operation. The polar nature of the carbonyl group in the benzophenone core can contribute significantly to the overall dipole moment of the molecule, influencing its dielectric properties.
The bent shape of benzophenone-based LCs can also lead to unique electro-optical effects, such as flexoelectric switching, which can offer faster response times compared to conventional dielectric switching.[8]
Applications of Benzophenone Core Liquid Crystals
The unique properties of benzophenone core liquid crystals make them promising candidates for a range of advanced applications beyond conventional displays.
-
Fast-Switching Optical Devices: The potential for ferroelectric and antiferroelectric switching in bent-core phases makes them suitable for high-speed spatial light modulators and other optical switching applications.[10][14]
-
Nonlinear Optics: The benzophenone moiety is known to exhibit nonlinear optical (NLO) properties, making these materials interesting for applications in frequency doubling and other NLO devices.[15][16][17]
-
Photosensitive Materials: The inherent photochemical activity of the benzophenone core allows for the design of light-responsive liquid crystals that can undergo reversible phase transitions or changes in their optical properties upon irradiation with UV light.[5][6] This opens up possibilities for applications in optical data storage and light-harvesting systems.
Experimental Protocols for Characterization
A thorough characterization of liquid crystalline materials is essential to understand their properties and assess their suitability for specific applications. The following are standard experimental protocols used in the field.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of a liquid crystal.[18][19][20]
Protocol:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above its clearing point to ensure a uniform isotropic state.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystalline phases and finally to the crystalline phase.
-
Heat the sample again at the same controlled rate to observe the melting and clearing transitions.
-
The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram.[21]
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Texture Observation: Polarized Optical Microscopy (POM)
POM is an indispensable technique for identifying liquid crystal phases by observing their unique optical textures.[19][20][22]
Protocol:
-
Place a small amount of the liquid crystal sample between a clean glass slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Slowly cool the sample while observing it through a polarized optical microscope with crossed polarizers.
-
Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, focal-conic, marbled) that can be used for identification.[20]
-
Record images of the textures at different temperatures to document the phase transitions.
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
Electro-Optical Measurements
To evaluate the electro-optical performance, the liquid crystal is introduced into a test cell consisting of two parallel glass plates with transparent electrodes (e.g., Indium Tin Oxide, ITO).
Protocol:
-
Fabricate a liquid crystal cell with a specific cell gap (e.g., 5 µm) and an alignment layer to promote a uniform molecular orientation.
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.
-
Cool the cell slowly to the desired mesophase.
-
Apply a variable AC voltage to the cell and measure the change in light transmission using a photodetector.
-
From the voltage-transmission curve, determine the threshold voltage and other electro-optical parameters.[2]
-
Measure the switching times (rise time and decay time) by applying a square wave voltage and monitoring the optical response with an oscilloscope.[23]
Conclusion
Benzophenone core liquid crystals offer a compelling alternative to traditional linear-core materials, particularly for advanced photonic and electro-optic applications. Their unique bent molecular structure gives rise to novel mesophases with polar ordering, which can be exploited for fast-switching devices. Furthermore, the inherent photochemical properties of the benzophenone moiety open up exciting possibilities for the development of light-responsive materials. While their synthesis can be more complex than that of some conventional liquid crystals, the potential performance advantages in specialized applications warrant their continued investigation and development. A thorough understanding of their structure-property relationships, facilitated by the characterization techniques outlined in this guide, is crucial for unlocking their full potential.
References
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High-Birefringence Nematic Liquid Crystals Mixtures and their Selected Applications. (n.d.). Scientific.Net. Retrieved from [Link]
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Characterization and Thermal Behaviour of Polymer-Dispersed Liquid Crystals. (n.d.). Scientific.Net. Retrieved from [Link]
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- Donald, A. M., Windle, A. H., & Ruland, W. (2006). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. MRS Bulletin, 31(1), 45-50.
- Novotná, V., et al. (2020). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
- Yang, S., et al. (2016).
- Singh, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Ovonic Research, 12(4), 175-186.
- Zhang, B. Y., Meng, F. B., & Cong, Y. H. (2007). Optical characterization of polymer liquid crystal cell exhibiting polymer blue phases. Proceedings of SPIE, 6635, 66351I.
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- Han, J. I., et al. (2014). Change of Electro-optical Properties of Polymer Dispersed Liquid Crystal Lens with Addition of Extra Photo-initiator. Journal of the Korean Physical Society, 64(12), 1833-1837.
- de la Fuente, M. R., et al. (2022). Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. Journal of Materials Chemistry C, 10(46), 17565-17575.
- Praveen, P. L., et al. (2022). Synthesis, Crystal Structure and Characterization of Organic Nonlinear Optical Material Benzophenone for Spectroscopic and Optoelectronics Applications. International Journal of Modern Physics B, 36(29n30), 2240105.
-
de la Fuente, M. R., et al. (2022). Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. Universidad de Zaragoza. Retrieved from [Link]
- Arulchakkaravarthi, A., & Sankar, S. (2021). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Crystallization Process and Technology, 11(2), 45-59.
- Gromnitskaya, E. L., et al. (2023). Benzophenone glass, supercooled liquid, and crystals: elastic properties and phase transitions. Physical Chemistry Chemical Physics, 25(22), 15131-15138.
- Fleischer, E. B., et al. (1964). Crystal structure of benzophenone. The Journal of Physical Chemistry, 68(3), 512-514.
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Praveen, P. L., et al. (2022). Synthesis, Crystal Structure and Characterization of Organic Nonlinear Optical Material Benzophenone for Spectroscopic and Optoelectronics Applications. ResearchGate. Retrieved from [Link]
- Mizusaki, M., et al. (2020). Polymer-sustained-alignment liquid crystal cell produced from the monomer containing benzophenone-moiety and its image-sticking. Liquid Crystals, 47(14-15), 2145-2153.
- Zhang, B., et al. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ChemistrySelect, 7(45), e202203362.
- Luckhurst, G. R. (2011). The Nematic Phases of Bent-Core Liquid Crystals.
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Praveen, P. L., & Sagadevan, S. (2017). Efficient growth techniques and properties of Benzophenone Single Crystals for NLO Applications: A Review. ResearchGate. Retrieved from [Link]
- Al-Janabi, A. H., et al. (2024). Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. Iraqi Journal of Applied Physics, 20(1), 1-6.
- Reddy, R. A., & Sadashiva, B. K. (2015). The chemistry of bent-core molecules forming nematic liquid crystals.
- Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems.
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Khoo, I. C. (2007). Electro-optic properties of liquid crystals. ResearchGate. Retrieved from [Link]
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- Ramajothi, J., & Dhanasekaran, R. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 4(2), 659-664.
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Gildea, L. A., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Retrieved from [Link]
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Validating the Mesomorphic Properties of Novel Benzophenone Derivatives: A Comparative Guide
This guide provides a comprehensive framework for validating the mesomorphic properties of novel benzophenone derivatives, a class of compounds showing significant promise in the development of new liquid crystalline materials. By leveraging established characterization techniques and comparing experimental data against a well-known benchmark, researchers can confidently ascertain the liquid crystalline behavior of their synthesized molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of new materials.
Introduction: The Rationale for Benzophenone-Based Mesogens
The incorporation of a benzophenone core into calamitic (rod-shaped) liquid crystal structures offers a unique combination of rigidity and non-linearity, which can lead to the emergence of interesting and potentially useful mesomorphic properties. The carbonyl group and the dihedral angle between the phenyl rings influence molecular packing and intermolecular interactions, which are critical determinants of liquid crystal phase formation and stability.[1] This guide will walk through the essential experimental procedures for characterizing these properties, using a representative novel benzophenone derivative as a case study and comparing its behavior to the well-characterized liquid crystal, 4-octyl-4'-cyanobiphenyl (8CB).[2]
Core Characterization Workflow
The validation of mesomorphic properties relies on a triad of complementary analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). The synergy of these methods provides unambiguous identification of liquid crystalline phases and their transition temperatures.
Caption: Experimental workflow for validating mesomorphic properties.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[2][3] Endothermic peaks typically represent transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic), while exothermic peaks are observed upon cooling.
Protocol:
-
Accurately weigh 2-5 mg of the benzophenone derivative into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample to a temperature approximately 20°C above its expected clearing point to ensure a fully isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate to a temperature above the clearing point.
-
Record the heat flow as a function of temperature for both the cooling and heating cycles. The peak maxima of the endotherms and exotherms correspond to the phase transition temperatures. The area under the peaks is proportional to the enthalpy change (ΔH) of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.[4] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures.
Protocol:
-
Place a small amount of the benzophenone derivative on a clean glass microscope slide.
-
Cover the sample with a coverslip to create a thin film.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.
-
Slowly cool the sample while observing the changes in texture through the microscope.
-
Capture images of the characteristic textures observed for each mesophase. For example, a nematic phase often exhibits a "schlieren" or "threaded" texture, while a smectic A phase typically shows a "focal-conic fan" texture.[4]
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of the order within a liquid crystal phase.[5][6] The scattering pattern reveals the presence of positional order, such as the layered structure of smectic phases.
Protocol:
-
Introduce the benzophenone derivative into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).
-
Seal the capillary tube to prevent sublimation or degradation of the sample.
-
Mount the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat the sample to the desired mesophase temperature, as determined by DSC and POM.
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Collect the scattered X-rays on a 2D detector.
-
Analyze the resulting diffraction pattern. A diffuse reflection at wide angles indicates the average intermolecular distance, while sharp, layer-like reflections at small angles are characteristic of smectic phases. The d-spacing of these small-angle reflections corresponds to the layer thickness.[7]
Comparative Analysis: Novel Benzophenone Derivative vs. 8CB
To validate the mesomorphic properties of a novel benzophenone derivative, a direct comparison with a well-characterized liquid crystal like 8CB is invaluable. 8CB is known to exhibit both a nematic (N) and a smectic A (SmA) phase.[2][8]
Table 1: Comparison of Mesomorphic Properties
| Property | Novel Benzophenone Derivative (Example) | 8CB (Reference) |
| Chemical Structure | (Structure of a representative calamitic benzophenone derivative) | (Structure of 4-octyl-4'-cyanobiphenyl) |
| Phase Transitions (°C, on heating) | Cr - 95 - SmA - 110 - N - 125 - I | Cr - 21.5 - SmA - 33.5 - N - 40.5 - I[2] |
| Enthalpy of Transition (ΔH, J/g) | Cr-SmA: 25.4, SmA-N: 1.2, N-I: 0.5 | Cr-SmA: 19.8, SmA-N: 1.1, N-I: 0.29[2] |
| POM Texture | SmA: Focal-conic fans; N: Schlieren | SmA: Focal-conic fans; N: Threaded/Schlieren[8] |
| XRD d-spacing (SmA phase) | ~3.5 nm (indicative of interdigitated molecules) | ~3.1 nm (monolayer SmA)[5][9] |
Data Interpretation:
The example data for the novel benzophenone derivative suggests the presence of both smectic A and nematic phases, similar to 8CB. The higher transition temperatures for the benzophenone derivative can be attributed to its more rigid and extended molecular structure. The enthalpy changes for the SmA-N and N-I transitions are of a similar low magnitude to those of 8CB, which is characteristic of second-order or weakly first-order transitions. The observation of focal-conic fan and schlieren textures under POM further supports the identification of the SmA and N phases, respectively. The larger d-spacing in the XRD pattern of the benzophenone derivative compared to its molecular length could suggest an interdigitated or tilted smectic arrangement.[10]
Caption: Comparative DSC thermograms (conceptual).
Conclusion
The systematic application of DSC, POM, and XRD, coupled with a comparative analysis against a well-established standard, provides a robust methodology for validating the mesomorphic properties of novel benzophenone derivatives. This comprehensive approach ensures the accurate identification of liquid crystalline phases and their corresponding transition temperatures, which is essential for the rational design and development of new materials with tailored properties for advanced applications.
References
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Int. J. Mol. Sci.2012 , 13(9), 11496-11506. [Link][4]
-
X-ray studies of the phases and phase transitions of liquid crystals. Acta Cryst.2005 , A61, 112-121. [Link][5]
-
Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4″- n-alkoxyaniline. Mol. Cryst. Liq. Cryst.2017 , 654(1), 1-11. [Link][11][12]
-
Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. Engineering And Technology Journal2024 , 9(7), 4462-4483. [Link][2]
-
Crystal polymorphism of 8OCB liquid crystal consisting of strongly polar rod-like molecules. Sci Rep2021 , 11, 2267. [Link][8]
-
DSC thermograms for 8CB and for different volume fractions φ NP of Sn2P2S6 NPs. ResearchGate. [Link][13]
-
Synthesis and study of new mesogenic homologous series : 4-(4′-n-Alkoxy benzoyloxy)-3-chlorophenylazo-4″-acetylbenzenes. ResearchGate. [Link][14]
-
Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers (Basel)2017 , 9(6), 233. [Link][1][15]
-
X-Ray Diffraction by Liquid Crystals. Semantic Scholar. [Link][6]
-
Structure of Smectic Defect Cores: X-Ray Study of 8CB Liquid Crystal Ultrathin Films. ResearchGate. [Link][9]
-
What is the small angle XRD pattern of the nematic phase liquid crystals? ResearchGate. [Link][7]
-
2D images of the XRD pattern exhibiting (a) crystalline phase, (b, c)... ResearchGate. [Link][10]
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A Comparative Guide to Mesogenic Compounds: Profiling 3-Acetoxy-4'-hexyloxybenzophenone Against Established Liquid Crystals
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals:
In the intricate world of materials science and drug delivery, the selection of mesogenic compounds is a critical decision that dictates the performance and efficacy of the final application. This guide provides a comprehensive comparison of the calamitic mesogen, 3-Acetoxy-4'-hexyloxybenzophenone, with other well-established liquid crystalline compounds. By presenting objective performance data and detailed experimental protocols, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.
Introduction to Calamitic Mesogens
Calamitic, or rod-shaped, liquid crystals are a cornerstone of liquid crystal technology. Their elongated molecular structure leads to anisotropic properties, allowing them to self-assemble into ordered phases while maintaining fluidity. This unique behavior is harnessed in a multitude of applications, from high-resolution displays to sophisticated drug delivery systems. The performance of a calamitic mesogen is primarily defined by its thermal stability, the breadth of its mesophase temperature ranges, and its specific phase behavior (nematic, smectic, etc.).
The benzophenone core is a versatile scaffold in the design of calamitic liquid crystals. The presence of a flexible alkoxy chain at one end and a polar group, such as an acetoxy group, at the other can induce and modulate mesogenic behavior. This compound is a member of this family, and its properties are of significant interest to researchers exploring novel liquid crystal materials.
Performance Comparison: this compound and Alternatives
A direct comparison of the mesogenic properties of this compound with benchmark compounds is essential for evaluating its potential. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, we will draw comparisons with closely related 4-acetoxy-4'-alkoxybenzophenones and other standard calamitic liquid crystals for which extensive data exists.
Table 1: Comparison of Mesogenic Properties
| Compound | Structure | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Enthalpy of Transition (kJ/mol) | Mesophase Type(s) |
| 4-Acetoxy-4'-pentyloxybenzophenone (Proxy for Target) | ![]() |
22.5[1][2]35.0[1][2]0.6 (N-I)Nematic4-Octyl-4'-cyanobiphenyl (8CB)
21.5 (Cr-SmA)33.5 (SmA-N), 40.5 (N-I)28.9 (Cr-SmA), 0.29 (SmA-N)Smectic A, Nematicp-Azoxyanisole (PAA)
11813628.9 (Cr-N), 0.59 (N-I)Nematic
Analysis: The cyanobiphenyls, 5CB and 8CB, are workhorse liquid crystals with well-characterized nematic and smectic phases at or near room temperature.[3] Their utility in displays and other electro-optic devices is well-documented. p-Azoxyanisole, one of the first discovered liquid crystals, exhibits a nematic phase at elevated temperatures. While specific data for this compound is elusive, its structural similarity to other alkoxybenzophenone derivatives suggests it would likely exhibit a nematic phase, with transition temperatures influenced by the length of the alkoxy chain. The acetoxy group introduces a lateral dipole moment which can affect the stability and type of mesophase formed.
Experimental Protocols for Mesogen Characterization
To ensure scientific integrity, the characterization of any novel mesogenic compound must follow rigorous and validated protocols. The two primary techniques for determining the mesogenic properties of a compound are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of the mesogenic compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetic aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from a temperature below its melting point to a temperature well into the isotropic liquid phase.
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of transition.
Caption: Workflow for DSC analysis of mesogenic compounds.
Polarized Optical Microscopy (POM)
Objective: To visually observe the phase transitions and identify the types of mesophases based on their characteristic optical textures.
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to a polarizing microscope.
-
Thermal Program:
-
Heating: Slowly heat the sample while observing it through the crossed polarizers.
-
Cooling: Slowly cool the sample from the isotropic liquid phase.
-
-
Observation: Note the temperatures at which changes in the optical texture occur. Different liquid crystal phases exhibit unique textures (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).
Caption: Workflow for POM analysis of mesogenic compounds.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar benzophenone derivatives.
Proposed Synthetic Pathway
The synthesis can be approached via a multi-step process starting from commercially available materials.
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 3-Acetoxybenzoyl chloride
3-Acetoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This is a standard procedure for activating a carboxylic acid for Friedel-Crafts acylation.
Step 2: Friedel-Crafts Acylation
The synthesized 3-acetoxybenzoyl chloride is then reacted with 4-hexyloxyphenol in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane (DCM). This electrophilic aromatic substitution reaction forms the benzophenone core.
Step 3: Purification
The crude product is purified using standard techniques such as column chromatography to yield the final, pure this compound.
Conclusion
While direct experimental data for this compound remains to be fully characterized and published, this guide provides a framework for its evaluation in the context of well-known mesogenic compounds. The provided synthetic route and characterization protocols offer a clear path for researchers to synthesize and analyze this and other novel benzophenone-based liquid crystals. The comparison with established materials like 5CB, 8CB, and PAA highlights the diverse range of properties achievable through molecular design and underscores the importance of empirical characterization in the selection of the optimal mesogen for a given application.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Leadbetter, A. J., Richardson, R. M., & Colling, C. N. (1975). The structure of a number of nematogens. Journal de Physique Colloques, 36(C1), C1-37.
- Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
- Reinitzer, F. (1888). Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 9(1), 421-441.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH. (n.d.). Retrieved from [Link]
-
The Science Behind 5CB: Understanding Phase Transitions of 4-Cyano-4'-pentylbiphenyl. (n.d.). Retrieved from [Link]
-
4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Photostability of Benzophenones: The Influence of the Hexyloxy Chain
Introduction: The Quest for Photostability in UV-Absorbing Chromophores
Benzophenones are a cornerstone class of organic compounds utilized extensively as UV filters in sunscreens, photostabilizers in plastics, and photoinitiators in polymer chemistry.[1][2] Their efficacy hinges on the ability of their diphenyl ketone chromophore to absorb harmful UV radiation. However, the absorption of high-energy photons is an inherently destabilizing event. The excited-state molecule must dissipate this energy, and if radiative or non-destructive non-radiative pathways are inefficient, the molecule may undergo photochemical reactions, leading to its degradation.[3] This photodegradation not only reduces the protective capacity of the compound but can also generate potentially harmful photoproducts.[4]
A common strategy to enhance the photostability and modify the physicochemical properties of benzophenones is the introduction of substituents onto the aromatic rings. One of the most widely used derivatives, 2-hydroxy-4-methoxybenzophenone (Oxybenzone, BP-3), contains a hydroxyl group that facilitates rapid, non-destructive energy dissipation through an excited-state intramolecular proton transfer (ESIPT) mechanism.[5] Despite this, concerns over its own photostability and environmental impact persist.[6][7][8]
This guide provides a comparative analysis of the influence of a longer alkoxy substituent—specifically, a hexyloxy chain—on the photostability of the benzophenone scaffold. We will compare the photochemical behavior of a representative hexyloxy-substituted benzophenone against the parent molecule and the ubiquitous Oxybenzone (BP-3). This analysis is grounded in established photochemical principles and supported by a robust, reproducible experimental protocol for assessing photostability.
The Underlying Photochemistry: A Tale of Two States
The photochemical fate of a benzophenone derivative is largely determined by the behavior of its excited states. The process begins with the absorption of a UV photon, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, what happens next is critical.
Caption: Simplified Jablonski diagram for benzophenone photophysics.
Due to strong spin-orbit coupling, the S₁ state of benzophenone rapidly and with near-unit efficiency undergoes Intersystem Crossing (ISC) to the lower-energy excited triplet state (T₁).[9] This long-lived, high-energy T₁ state is the primary photo-reactive species. It can abstract hydrogen atoms from adjacent molecules (solvents, polymers, or other formulation ingredients), initiating radical chain reactions that lead to degradation.[10] Therefore, enhancing photostability requires either preventing the formation of the T₁ state or providing it with a rapid, non-destructive pathway to return to the ground state.
Comparative Analysis: The Role of Methoxy vs. Hexyloxy Chains
To understand the impact of the hexyloxy chain, we compare it against two benchmarks: the unsubstituted benzophenone and the methoxy-substituted oxybenzone (BP-3). For this guide, we use 2-hydroxy-4-n-octyloxybenzophenone (BP-12) as a close and well-studied proxy for a hexyloxy-substituted derivative.[11]
| Compound | Key Structural Features | Typical Photodegradation Rate | Photostability Profile & Rationale |
| Benzophenone | Unsubstituted aromatic rings | High | Lacks an efficient intramolecular deactivation pathway. The T₁ state is long-lived and highly reactive, readily participating in intermolecular hydrogen abstraction, leading to rapid degradation.[3] |
| Oxybenzone (BP-3) | ortho-hydroxyl group; para-methoxy group | Low to Moderate | The ortho-hydroxyl group enables a highly efficient ESIPT mechanism, a fast, non-destructive cycle that dissipates UV energy as heat. However, this process is not perfectly efficient, and some population of the reactive T₁ state still occurs, rendering it susceptible to degradation over long exposure times.[5][12] |
| Hexyloxy-Benzophenone | ortho-hydroxyl group; para-hexyloxy group | Very Low | Retains the critical ortho-hydroxyl for the primary ESIPT stabilization pathway. The long, flexible hexyloxy chain provides additional benefits: 1) Steric Hindrance: It can physically shield the reactive carbonyl group, reducing the probability of intermolecular reactions. 2) Enhanced Solubility: The lipophilic chain improves solubility in organic matrices, potentially reducing aggregation which can sometimes lead to photosensitization pathways.[13][14] |
The addition of an alkoxy group, whether methoxy or hexyloxy, at the para-position serves to red-shift the UV absorption spectrum through its electron-donating effect, broadening the UV protection range.[15] However, the primary determinant of photostability in these substituted phenols is the presence of the ortho-hydroxyl group. The key advantage conferred by the longer hexyloxy chain is therefore not primarily electronic, but rather a combination of physical (steric) and formulation-enhancing (solubility) properties that further protect the molecule from the degradation pathways that BP-3 can still undergo.
Standardized Protocol for Photostability Assessment
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following method, based on established international standards, uses UV-Visible spectrophotometry to quantify photodegradation.[16][17][18]
Experimental Workflow
Caption: Workflow for in vitro photostability testing via UV-Vis Spectroscopy.
Detailed Step-by-Step Methodology
-
Materials & Equipment:
-
UV-Vis Spectrophotometer (with temperature control)
-
Solar Simulator (e.g., Xenon arc lamp with filters to simulate AM1.5 spectrum)[4]
-
Calibrated Radiometer
-
Quartz cuvettes (1 cm path length)
-
Solvent: HPLC-grade ethanol or other suitable solvent in which the analyte is stable.
-
Test Compounds: Benzophenone, Oxybenzone (BP-3), 2-Hydroxy-4-hexyloxybenzophenone.
-
-
Sample Preparation:
-
Prepare a stock solution of each compound (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock, prepare a dilute working solution (e.g., 10 µg/mL) such that the maximum absorbance (λₘₐₓ) is approximately 1.0 AU. This ensures the measurement is within the linear range of the spectrophotometer.
-
-
Irradiation Procedure:
-
Set the solar simulator output to a standardized irradiance (e.g., 1000 W/m²).
-
Place 3 mL of the working solution into a quartz cuvette.
-
Measure the initial, pre-irradiation UV-Vis spectrum (290-400 nm). This is the T₀ measurement.
-
Place the cuvette in a temperature-controlled holder under the solar simulator.
-
Expose the sample to UV radiation for a defined period (e.g., 1 hour).
-
After exposure, remove the cuvette and measure the UV-Vis spectrum again. This is the T₁ measurement.
-
Repeat the exposure and measurement steps for a total duration relevant to the application (e.g., 8-24 hours).
-
-
Data Analysis & Interpretation:
-
Overlay the spectra from all time points. A photostable compound will show minimal to no change in its absorption profile. A photodegrading compound will show a decrease in absorbance at its λₘₐₓ.
-
Calculate the percentage of the compound remaining at each time point (Tₓ) using the formula: % Remaining = (Absorbance at λₘₐₓ at Tₓ / Absorbance at λₘₐₓ at T₀) * 100
-
Plot % Remaining versus Irradiation Time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the specified conditions.
-
Conclusion and Future Directions
The evidence strongly suggests that modifying the benzophenone scaffold with a para-hexyloxy group, in conjunction with an ortho-hydroxyl group, is a superior strategy for enhancing photostability compared to the shorter methoxy chain found in Oxybenzone. While the foundational stability is provided by the ESIPT mechanism of the hydroxyl group, the hexyloxy chain adds a layer of physical protection and improves formulation characteristics. This combination mitigates the intermolecular photoreactions that remain a vulnerability for less substituted benzophenones.
For researchers in drug development and materials science, these findings underscore the importance of considering not just the electronic effects of substituents, but also their steric and physicochemical contributions. The design of next-generation UV filters and photostabilizers will benefit from exploring longer, and potentially branched, alkyl chains to maximize molecular robustness against photodegradation.
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Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science. [Link]
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Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries. [Link]
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Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing. [Link]
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Photostability-Sunscreens. Eurofins. [Link]
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Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]
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New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate. [Link]
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Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. Oriental Journal of Chemistry. [Link]
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Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
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The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. MDPI. [Link]
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Review of environmental effects of oxybenzone and other sunscreen active ingredients. Journal of the American Academy of Dermatology. [Link]
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Oxybenzone: Most Controversial Chemical Filter. SPF List. [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
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Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ResearchGate. [Link]
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Oxybenzone. Wikipedia. [Link]
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UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]
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Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. PubMed. [Link]
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Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. [Link]
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Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[16]benzothieno[3,2-b]benzothiophene. RSC Publishing. [Link]
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Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]
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Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. [Link]
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Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. National Institutes of Health. [Link]
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Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). ResearchGate. [Link]
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Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Semantic Scholar. [Link]
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A Comparative Spectroscopic Guide to 3-acetoxy-4'-hexyloxybenzophenone and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. Benzophenone derivatives, a class of compounds with significant pharmacological and industrial interest, often present subtle structural variations that profoundly influence their biological activity and physical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-acetoxy-4'-hexyloxybenzophenone and its key analogs, offering insights into how minor chemical modifications are reflected in their spectral signatures.
This document moves beyond a simple recitation of data, delving into the causality behind the observed spectral characteristics. By understanding why these molecules produce their unique spectra, researchers can more confidently identify and characterize new analogs. The protocols described herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible.
Selected Analogs for Comparison
To illustrate the impact of functional group modifications on spectroscopic output, we will compare the following three compounds:
-
This compound (Parent Compound): The acetylated form.
-
3-hydroxy-4'-hexyloxybenzophenone (Analog 1): The hydrolyzed form of the parent compound, showcasing the effect of a hydroxyl group.
-
4'-Hexyloxyacetophenone (Analog 2): To demonstrate the spectroscopic contribution of the benzoyl group, this analog replaces it with a simple acetyl group.
UV-Vis Spectroscopy: Probing the Conjugated System
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the extent of the conjugated π-electron system. The benzophenone core, with its two phenyl rings and a carbonyl group, forms a large conjugated system that absorbs UV radiation.
The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the aromatic rings. Electron-donating groups, such as alkoxy and hydroxyl groups, tend to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. Conversely, the removal of a phenyl ring, as in 4'-hexyloxyacetophenone, will result in a hypsochromic (blue) shift to shorter wavelengths due to the reduced size of the conjugated system.[1]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare 10 µM solutions of each analog in a UV-grade solvent, such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Measure the absorbance of each sample solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.
-
Table 1: Comparative UV-Vis Spectroscopic Data
| Compound | Expected λmax (π → π*) | Rationale for Spectral Shift |
| This compound | ~285 nm | The extensive conjugated system of the benzophenone core dictates the primary absorption. The acetoxy group has a minor electronic effect compared to a hydroxyl group. |
| 3-hydroxy-4'-hexyloxybenzophenone | ~290 nm | The electron-donating hydroxyl group increases electron density in the aromatic ring, leading to a slight bathochromic shift compared to the acetoxy analog.[2] |
| 4'-Hexyloxyacetophenone | ~275 nm | The replacement of a phenyl ring with a methyl group significantly reduces the extent of the conjugated system, resulting in a hypsochromic shift.[3] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compounds, key vibrational modes include the carbonyl (C=O) stretch, C-O stretches of the ester and ether, and the O-H stretch of the hydroxyl group.
The position of the carbonyl stretching frequency is particularly informative. In aromatic ketones, conjugation with the phenyl ring lowers the C=O stretching frequency to around 1650-1690 cm⁻¹ compared to a saturated ketone (~1715 cm⁻¹).[4] The electronic nature of the substituents on the ring can further influence this position.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample on the crystal and apply pressure.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the frequencies of the major absorption bands.
-
Table 2: Comparative FT-IR Spectroscopic Data
| Functional Group | Vibration Mode | This compound (Expected cm⁻¹) | 3-hydroxy-4'-hexyloxybenzophenone (Expected cm⁻¹) | 4'-Hexyloxyacetophenone (Expected cm⁻¹) |
| Carbonyl (ketone) | C=O Stretch | ~1660 | ~1655 | ~1675 |
| Carbonyl (ester) | C=O Stretch | ~1760 | - | - |
| Hydroxyl | O-H Stretch | - | ~3300 (broad) | - |
| Ether & Ester | C-O Stretch | ~1250, ~1170 | ~1260 | ~1255 |
| Aromatic | C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1510 |
| Aromatic | C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic (hexyloxy) | C-H Stretch | <3000 | <3000 | <3000 |
Causality of IR Shifts:
-
Carbonyl (Ketone): The hydroxyl group in Analog 1 can form an intramolecular hydrogen bond with the carbonyl oxygen, slightly lowering its stretching frequency compared to the parent compound.[5] In Analog 2, the reduced conjugation leads to a higher frequency for the carbonyl stretch.[6]
-
Carbonyl (Ester): The ester carbonyl in the parent compound is distinct and appears at a higher frequency.
-
Hydroxyl: The broad O-H stretch in Analog 1 is a clear indicator of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The hexyloxy group will show characteristic signals for the aliphatic chain, while the aromatic protons will appear in the downfield region. The acetoxy group in the parent compound will have a distinct singlet for its methyl protons.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon is highly deshielded and appears far downfield. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons attached to oxygen atoms appearing at higher ppm values.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.[7]
-
Table 3: Comparative ¹H NMR Spectroscopic Data (Expected Chemical Shifts in CDCl₃)
| Protons | This compound (δ, ppm) | 3-hydroxy-4'-hexyloxybenzophenone (δ, ppm) | 4'-Hexyloxyacetophenone (δ, ppm) |
| Aromatic | 6.9 - 7.8 | 6.8 - 7.7 | 6.9 - 7.9 |
| -OCH₂- (hexyloxy) | ~4.0 (t) | ~4.0 (t) | ~4.0 (t) |
| -CH₂- (hexyloxy chain) | 1.2 - 1.8 (m) | 1.2 - 1.8 (m) | 1.2 - 1.8 (m) |
| -CH₃ (hexyloxy) | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| -OCOCH₃ (acetoxy) | ~2.3 (s) | - | - |
| -OH (hydroxyl) | - | ~5.5 (s, broad) | - |
| -COCH₃ (acetyl) | - | - | ~2.5 (s) |
Table 4: Comparative ¹³C NMR Spectroscopic Data (Expected Chemical Shifts in CDCl₃)
| Carbons | This compound (δ, ppm) | 3-hydroxy-4'-hexyloxybenzophenone (δ, ppm) | 4'-Hexyloxyacetophenone (δ, ppm) |
| C=O (ketone) | ~196 | ~197 | ~198 |
| C=O (ester) | ~169 | - | - |
| Aromatic | 114 - 164 | 115 - 163 | 114 - 164 |
| -OCH₂- (hexyloxy) | ~68 | ~68 | ~68 |
| -CH₂- (hexyloxy chain) | 22 - 32 | 22 - 32 | 22 - 32 |
| -CH₃ (hexyloxy) | ~14 | ~14 | ~14 |
| -OCOCH₃ (acetoxy) | ~21 | - | - |
| -COCH₃ (acetyl) | - | - | ~26 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Under electron ionization (EI), benzophenones typically fragment at the carbonyl group.[8]
The most common fragmentation pathway for benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105.[9] Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation can result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77. The specific substituents on the phenyl rings will lead to characteristic fragment ions.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample before they enter the MS.
-
The MS will ionize and fragment the molecules.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
Table 5: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 354.43 | 354 | 312 ([M - C₂H₂O]⁺), 229 ([C₁₄H₁₃O₂]⁺), 121 ([C₇H₅O₂]⁺) |
| 3-hydroxy-4'-hexyloxybenzophenone | 312.40 | 312 | 229 ([C₁₄H₁₃O₂]⁺), 121 ([C₇H₅O₂]⁺), 93 ([C₆H₅O]⁺) |
| 4'-Hexyloxyacetophenone | 220.30 | 220 | 205 ([M - CH₃]⁺), 136 ([C₈H₈O₂]⁺), 121 ([C₇H₅O₂]⁺) |
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable relationship between chemical structure and spectral output. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of these compounds. By understanding the principles behind the observed spectral shifts and fragmentation patterns, researchers can confidently apply these techniques to novel benzophenone derivatives, accelerating the pace of discovery in drug development and materials science.
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A Senior Application Scientist's Guide to Cross-Validation of DSC and POM for Accurate Phase Transition Temperature Determination
In the realm of materials science, particularly within pharmaceutical development and polymer characterization, the precise determination of phase transition temperatures is paramount. These transitions, such as melting, crystallization, and glass transitions, fundamentally dictate a material's physical properties, stability, and performance.[1][2] Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are two powerful, yet distinct, analytical techniques routinely employed for this purpose.[3][4] This guide provides an in-depth comparison and a robust framework for the cross-validation of data from these two techniques, ensuring the highest level of scientific rigor and data integrity.
Foundational Principles: Understanding the "How" and "Why"
A synergistic approach to thermal analysis necessitates a clear understanding of the distinct principles underpinning DSC and POM. While both can identify phase transitions, they measure fundamentally different physical phenomena.
1.1 Differential Scanning Calorimetry (DSC): The Energetic Perspective
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[5] The core principle lies in detecting the energy absorbed (endothermic) or released (exothermic) during a phase transition.[6]
-
Mechanism of Detection: As a material undergoes a phase transition, its heat capacity changes. For instance, melting is an endothermic process that requires energy input, resulting in a characteristic peak on the DSC thermogram.[6][7] Conversely, crystallization is an exothermic process that releases heat, generating a peak in the opposite direction.[6] Glass transitions are observed as a step-like change in the baseline, reflecting a change in the material's heat capacity without a latent heat exchange.[5]
-
Why it's Quantitative: DSC provides quantitative data on both the temperature at which a transition occurs (e.g., melting point, Tm) and the enthalpy change (ΔH) associated with that transition.[7][8] This enthalpic data is crucial for understanding the energetics of the transition and can be used to determine the degree of crystallinity in semi-crystalline materials.
1.2 Polarized Optical Microscopy (POM): The Visual Confirmation
POM, also known as polarized light microscopy, is a technique that utilizes polarized light to visualize the morphology and optical properties of anisotropic materials.[4] Many crystalline and liquid crystalline materials exhibit birefringence, meaning they have different refractive indices depending on the orientation of light passing through them.
-
Mechanism of Detection: In a POM setup, two polarizing filters are placed in the light path at a 90° angle to each other, a configuration known as "crossed polars."[4] When an isotropic material (like a liquid or an amorphous solid) is viewed under crossed polars, the field of view appears dark. However, when a birefringent material is observed, it rotates the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer), resulting in a bright, often colorful, image against a dark background.[9]
-
Why it's Complementary: As a material transitions from a crystalline (anisotropic) to a molten (isotropic) state, it will go from being bright and structured under POM to completely dark.[9] This provides direct visual evidence of the phase transition. POM is particularly adept at detecting subtle changes in morphology, identifying different polymorphic forms, and observing the dynamics of crystallization and melting.[10]
Head-to-Head Comparison: DSC vs. POM
| Feature | Differential Scanning Calorimetry (DSC) | Polarized Optical Microscopy (POM) |
| Primary Measurement | Heat flow difference between sample and reference.[5] | Changes in light transmission due to birefringence.[9] |
| Nature of Data | Quantitative (Temperature, Enthalpy).[7][8] | Qualitative/Semi-quantitative (Visual observation of morphology, birefringence). |
| Sample Requirements | Typically 1-10 mg in a sealed pan. | Small amount on a microscope slide with a coverslip. |
| Strengths | - Highly accurate and reproducible temperature and enthalpy measurements.- Excellent for detecting glass transitions.[5]- High-throughput capabilities. | - Direct visual confirmation of phase transitions.- Ability to distinguish between different crystal forms (polymorphs).- Provides spatial information on nucleation and growth. |
| Limitations | - Provides no direct visual information.- Can be influenced by sample preparation and heating rate.[8]- Interpretation of complex transitions can be challenging without complementary data.[11] | - Less precise temperature determination compared to DSC.- Not suitable for isotropic materials.- Quantification of transition energetics is not possible. |
| Ideal Applications | - Purity determination.- Crystallinity measurement.- Stability studies.[6]- Characterization of amorphous materials. | - Polymorph screening.- Elucidation of complex melting/crystallization behavior.- Studying liquid crystals.[5] |
The Cross-Validation Workflow: A Self-Validating System
The true power of these techniques is realized when they are used in a complementary fashion. A robust cross-validation workflow ensures that the quantitative data from DSC is supported by direct visual evidence from POM, leading to a more complete and reliable characterization of the material.
Caption: Cross-validation workflow for phase transition analysis.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for generating reliable and reproducible data.
4.1. DSC Protocol (Based on ASTM E967 for Calibration)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) according to ASTM E967.[12][13][14] This step is critical for ensuring the accuracy of the measured transition temperatures.[15]
-
Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Experimental Program:
-
Equilibrate the system at a starting temperature well below the expected transition (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the transition. A consistent heating rate is important as it can influence the observed transition temperature.[8]
-
Hold isothermally for a few minutes to ensure the entire sample has transitioned.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔH) for any endothermic or exothermic events. The onset temperature is typically used for reporting melting points as it represents the beginning of the thermal event.
4.2. Hot-Stage POM Protocol
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide. Gently place a coverslip over the sample.
-
Microscope Setup: Place the slide on the hot stage of the polarized optical microscope. Set the polarizers to the crossed position (maximum extinction).
-
Heating Program: Program the hot stage to heat the sample at the same rate used in the DSC experiment (e.g., 10°C/min). This ensures a direct comparison between the two techniques.
-
Observation and Recording:
-
Observe the sample as it is heated. Note the initial morphology and birefringence.
-
Record the temperature at which changes in the sample's appearance begin.
-
The temperature at which the last trace of birefringence disappears corresponds to the completion of the melting process.
-
Capture images or video at key temperature intervals to document the transition.
-
Data Integrity and Trustworthiness
In regulated environments, such as the pharmaceutical industry, data integrity is non-negotiable.[16] Adherence to Good Laboratory Practice (GLP) principles is essential.[17][18]
-
ALCOA+ Principles: All data, whether from DSC or POM, should adhere to the ALCOA+ principles: Attributable, Legible, Contemporaneous, Original, and Accurate, plus Complete, Consistent, Enduring, and Available.[19]
-
Audit Trails: Modern thermal analysis software should have secure, computer-generated, time-stamped audit trails that independently record all actions related to data creation, modification, and deletion.[16][19]
-
Standard Operating Procedures (SOPs): All procedures, from sample preparation to data analysis, should be clearly defined in SOPs to ensure consistency and minimize variability.[20]
Synthesizing the Data: A Case Study Example
Let's consider a hypothetical active pharmaceutical ingredient (API), "Compound X."
DSC Results: The DSC thermogram shows a sharp endothermic peak with an onset temperature of 155.2°C and a peak temperature of 157.8°C. The enthalpy of fusion (ΔH) is calculated to be 120 J/g.
POM Observations: Under the hot-stage microscope, Compound X appears as birefringent, needle-like crystals at room temperature. As the temperature increases at 10°C/min, the crystals begin to show signs of melting at approximately 155°C. The last trace of birefringence disappears completely at 158.1°C.
Cross-Validation and Conclusion: The onset of melting observed in the DSC at 155.2°C correlates exceptionally well with the initial visual signs of melting in the POM at 155°C. The completion of melting in the POM at 158.1°C aligns with the DSC peak temperature of 157.8°C. This strong agreement between the energetic data from DSC and the visual evidence from POM provides a high degree of confidence that the melting point of Compound X is accurately determined to be approximately 155.2°C (onset). The combination of techniques confirms that the observed thermal event is indeed a melt and not another type of solid-state transition.
By integrating the quantitative power of DSC with the qualitative, visual confirmation of POM, researchers can achieve a comprehensive and validated understanding of a material's phase transition behavior. This dual-pronged approach is not merely a best practice; it is a cornerstone of robust materials characterization, ensuring data of the highest quality and integrity.
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ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2018, [Link][12]
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A Comparative Guide to Purity Confirmation of 3-Acetoxy-4'-hexyloxybenzophenone by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development and synthetic chemistry, the confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of elemental analysis for the purity confirmation of 3-Acetoxy-4'-hexyloxybenzophenone, a key intermediate in various synthetic pathways. We will explore the underlying principles of elemental analysis, its practical application, and how it compares to other common analytical techniques.
The Critical Role of Purity in Scientific Research
The integrity of any chemical or pharmaceutical research hinges on the purity of the compounds used. Impurities can lead to erroneous experimental results, side reactions, and in the context of drug development, potential toxicity. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific validity.[1][2]
Introduction to this compound
This compound is a benzophenone derivative with potential applications in organic synthesis and materials science. Its molecular structure dictates its chemical properties and reactivity. The accuracy of its elemental composition is a direct indicator of its purity.
Molecular Formula: C₂₁H₂₄O₄ Molecular Weight: 356.41 g/mol Theoretical Elemental Composition:
-
Carbon (C): 70.76%
-
Hydrogen (H): 6.79%
-
Oxygen (O): 17.95%
Elemental Analysis: A Fundamental Technique for Purity Determination
Elemental analysis (EA), particularly CHNS(O) analysis, is a robust and widely used method to determine the elemental composition of a sample.[3][4][5] This technique is based on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.[6]
The "Why" Behind the Method:
The principle of elemental analysis is straightforward: a pure compound will have a specific and predictable elemental composition based on its molecular formula. Any significant deviation from the theoretical values suggests the presence of impurities.[3]
Experimental Protocol: CHN Analysis of this compound
This protocol outlines the steps for determining the carbon and hydrogen content of this compound.
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. This can be achieved by drying the sample under vacuum.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
-
Instrumentation and Calibration:
-
Utilize a calibrated CHN elemental analyzer.
-
Perform a multi-point calibration using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Combustion and Analysis:
-
Introduce the sample into the combustion chamber, where it is heated to approximately 1000°C in an oxygen-rich environment.[6]
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.[6]
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the calibration.
-
Compare the experimental percentages to the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[7]
-
Caption: Workflow for CHN Elemental Analysis.
Comparative Analysis of Purity Determination Methods
While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile.[5]
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental components. | Provides fundamental elemental composition, excellent for confirming the identity of a new compound.[3][5] | Does not identify the nature of impurities, insensitive to isomeric impurities.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase.[9] | High sensitivity and resolution for separating impurities, can be quantitative.[9] | Requires a reference standard for quantification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[8] | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard.[2][9] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identifying impurities, can be coupled with chromatography (e.g., GC-MS, LC-MS).[5][9] | Can be difficult to quantify without an internal standard, may not be suitable for non-volatile or thermally labile compounds. |
| Melting Point Determination | Measures the temperature at which a solid becomes a liquid. | Simple and rapid method for assessing purity; pure compounds have a sharp melting point.[10][11] | Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose. |
Data Presentation: A Hypothetical Case Study
Table 1: Elemental Analysis Results for this compound
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 70.76 | 70.65 | -0.11 |
| Hydrogen (H) | 6.79 | 6.82 | +0.03 |
The experimental results in this hypothetical case show a deviation of less than 0.4% from the theoretical values, indicating a high degree of purity for the synthesized this compound.
Conclusion: An Integrated Approach to Purity Confirmation
Elemental analysis is a fundamental and indispensable tool for confirming the purity of organic compounds like this compound.[7] Its strength lies in providing a direct measure of elemental composition, which is a primary indicator of a compound's identity and purity.[3] However, for a comprehensive and robust purity assessment, an integrated approach is recommended. Combining elemental analysis with orthogonal techniques such as HPLC, NMR, and MS provides a more complete picture, ensuring the highest level of confidence in the quality of the material for research and development.[5][9]
Caption: Interplay of analytical techniques for purity assessment.
References
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VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]
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Wikipedia. Elemental analysis. Available from: [Link]
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AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
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TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. Available from: [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 51(2), 435-442. Available from: [Link]
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Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. Available from: [Link]
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DigitalOcean. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Available from: [Link]
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The Guiding Hand of a Methylene Unit: A Comparative Study on Alkoxy Chain Length's Influence on Liquid Crystal Phase Behavior
For researchers and professionals in materials science and drug development, the precise control over the self-assembly and phase behavior of molecules is paramount. Liquid crystals, with their unique blend of order and fluidity, offer a rich playground for molecular design. Among the various structural modifications available, the humble alkoxy chain (–O–(CH₂)ₙ–CH₃) wields a surprisingly profound influence on the macroscopic properties of these materials. This guide provides an in-depth comparative analysis of how the length of this terminal chain dictates the liquid crystalline phases that emerge, offering both experimental data and mechanistic insights to inform the rational design of novel mesogenic materials.
The Architectural Significance of the Alkoxy Chain
Calamitic, or rod-like, liquid crystals, the focus of this guide, typically consist of a rigid core, often composed of aromatic rings, and one or more flexible terminal chains.[1] The rigid core is the primary driver of the anisotropic packing that defines the liquid crystalline state. The terminal alkoxy chains, however, are not mere passive appendages. Their length and conformation directly impact several key parameters:
-
Molecular Anisotropy: The overall shape anisotropy of the molecule is a delicate balance between the rigid core and the flexible chains. Longer chains can increase the length-to-breadth ratio, but their flexibility can also disrupt the orientational order.
-
Intermolecular Interactions: Van der Waals forces between the alkoxy chains of neighboring molecules contribute significantly to the stability of the mesophases. Longer chains lead to stronger attractive forces, which can favor the formation of more ordered phases.[2]
-
Steric Effects: The space-filling nature of the alkyl portion of the alkoxy group influences how molecules pack together, affecting both the type of mesophase formed and the transition temperatures between them.
A classic and well-studied example that beautifully illustrates these principles is the homologous series of p-n-alkoxybenzoic acids . These compounds form hydrogen-bonded dimers, creating a larger, more anisotropic mesogenic unit, making them excellent models for studying the effects of alkoxy chain length.[3][4]
Experimental Validation: Synthesis and Characterization
To empirically investigate the structure-property relationships, a homologous series of p-n-alkoxybenzoic acids can be synthesized and their phase behavior meticulously characterized.
Synthesis of p-n-Alkoxybenzoic Acids via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for preparing the target compounds.[5][6] It proceeds via an Sₙ2 reaction between an alkyl halide and the phenoxide ion of a phenol.[5]
Experimental Protocol:
Materials and Reagents:
-
Methyl 4-hydroxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
A homologous series of 1-bromoalkanes (e.g., bromomethane, bromoethane, 1-bromopropane, etc.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Esterification (Alkylation of Phenol):
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and the desired 1-bromoalkane (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl p-n-alkoxybenzoate.
-
-
Saponification (Hydrolysis of Ester):
-
Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated HCl until a precipitate forms (pH ~2).
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Recrystallize the crude p-n-alkoxybenzoic acid from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure product.
-
Characterization of the synthesized compounds should be performed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm their chemical structures.
Characterization of Liquid Crystalline Phases
The phase transitions and mesophase identification are primarily carried out using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7][8]
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.[9]
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Reheat the sample at the same rate. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram. The enthalpy of each transition (ΔH) can also be calculated from the peak area.[8]
Polarized Optical Microscopy (POM) Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Observation:
-
Place the slide on a hot stage attached to the polarizing microscope.
-
Heat the sample to its isotropic phase, which will appear completely dark when viewed between crossed polarizers.[4]
-
Slowly cool the sample (e.g., 1-5 °C/min). As the sample transitions into a liquid crystalline phase, characteristic optical textures will appear due to the birefringence of the material.
-
Record the temperatures at which these textures appear and change. The unique textures (e.g., schlieren, focal conic, fan-shaped) are fingerprints of specific mesophases (nematic, smectic A, smectic C, etc.) and can be used for their identification.[1][4]
-
Comparative Analysis of the p-n-Alkoxybenzoic Acid Homologous Series
The following table summarizes the phase transition temperatures for the homologous series of p-n-alkoxybenzoic acids, demonstrating the profound effect of the alkoxy chain length.
| Number of Carbon Atoms (n) in Alkoxy Chain | Chemical Formula | Melting Point (°C) | Smectic C - Smectic A/Nematic Transition (°C) | Smectic A - Nematic Transition (°C) | Nematic - Isotropic (Clearing Point) (°C) | Mesophases Exhibited |
| 1 | CH₃O–C₆H₄–COOH | 185 | - | - | - | None |
| 2 | C₂H₅O–C₆H₄–COOH | 198 | - | - | - | None |
| 3 | C₃H₇O–C₆H₄–COOH | 148 | - | - | 154 | Nematic |
| 4 | C₄H₉O–C₆H₄–COOH | 147 | - | - | 161 | Nematic |
| 5 | C₅H₁₁O–C₆H₄–COOH | 140 | - | - | 151 | Nematic |
| 6 | C₆H₁₃O–C₆H₄–COOH | 154 | - | - | 154 | Nematic |
| 7 | C₇H₁₅O–C₆H₄–COOH | 142 | 92 | - | 147 | Smectic C, Nematic |
| 8 | C₈H₁₇O–C₆H₄–COOH | 148 | 100 | - | 148 | Smectic C, Nematic |
| 9 | C₉H₁₉O–C₆H₄–COOH | 144 | 97 | - | 144 | Smectic C, Nematic |
| 10 | C₁₀H₂₁O–C₆H₄–COOH | 147 | 100 | 118 | 147 | Smectic C, Smectic A, Nematic |
| 12 | C₁₂H₂₅O–C₆H₄–COOH | 155 | 106 | 125 | 155 | Smectic C, Smectic A, Nematic |
| 16 | C₁₆H₃₃O–C₆H₄–COOH | 150 | 114 | 140 | 150 | Smectic C, Smectic A, Nematic |
Data compiled from various sources. Exact transition temperatures may vary slightly depending on the experimental conditions and purity of the samples.
Key Observations and Mechanistic Insights:
-
Emergence of Mesophases: The shortest chain members (n=1, 2) are non-mesogenic. A nematic phase first appears at n=3. This is because a certain degree of molecular anisotropy is required to overcome the thermal energy that favors an isotropic liquid state.
-
Stabilization of Smectic Phases: As the alkoxy chain length increases beyond n=6, smectic phases begin to appear and become more prominent.[10] The increased van der Waals interactions between the longer, more flexible chains promote the formation of layered structures characteristic of smectic phases. For n=7, a smectic C phase is observed, and for even longer chains (n≥10), a smectic A phase also appears. This demonstrates that longer alkoxy chains stabilize more ordered mesophases.
-
The Odd-Even Effect: A distinct alternation in the clearing point (nematic-isotropic transition temperature) is observed as the number of carbon atoms in the alkoxy chain (n) changes from odd to even.[11] Compounds with an even number of carbons in the chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the conformation of the alkoxy chain.[12]
-
Even Chains: For an even number of carbons, the terminal methyl group is oriented in line with the long axis of the rigid core, leading to a more linear and anisotropic molecule. This enhances the stability of the ordered nematic phase, resulting in a higher clearing point.
-
Odd Chains: For an odd number of carbons, the terminal methyl group is canted away from the molecular axis, reducing the overall molecular anisotropy and disrupting the parallel alignment of molecules. This leads to a less stable nematic phase and a lower clearing point.
-
Visualizing the Concepts
To further elucidate the experimental workflow and the molecular basis of the odd-even effect, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of p-n-alkoxybenzoic acids.
Caption: Molecular basis of the odd-even effect in alkoxy-substituted liquid crystals. (Note: The images in the DOT script are placeholders and would be replaced with actual molecular models in a final publication.)
Conclusion
The length of the terminal alkoxy chain is a critical design parameter in the creation of calamitic liquid crystals with tailored phase behavior. As demonstrated with the p-n-alkoxybenzoic acid homologous series, a systematic increase in chain length generally leads to the stabilization of more ordered smectic phases. Furthermore, the parity of the number of carbon atoms in the chain gives rise to the well-known odd-even effect, which modulates the nematic-isotropic transition temperature. A thorough understanding of these structure-property relationships, grounded in empirical data from techniques like DSC and POM, empowers researchers to rationally design and synthesize novel liquid crystalline materials with predictable and desirable properties for a wide range of applications.
References
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Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]
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Baran, J., & Czapla, Z. (2021). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystals, 11(8), 941. [Link]
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Byrne, L. E. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 8(9), 2740-2756. [Link]
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Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
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Al-Dujaili, A. H., & Hashim, H. A. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(8), 14523-14537. [Link]
-
Hassan, H. A., Hagar, M. E., & Saad, G. R. (2021). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. Molecules, 26(19), 5821. [Link]
-
Gray, G. W., & Jones, B. (1953). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl. Transactions of the Faraday Society, 49, 873-878. [Link]
-
Characterization of Liquid Crystals. (n.d.). Rev. Adv. Mater. Sci., 44, 398-406. [Link]
-
Ilyin, S. O., & Konstantinov, I. I. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4293. [Link]
-
Sastry, S. S., Murthy, M. R., & Rao, K. S. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. Journal of Molecular Modeling, 12(2), 152-160. [Link]
-
Saha, R., Babakhanova, G., Parsouzi, Z. A., Rajabi, M., Gyawali, P., Welch, C., Mehl, G. H., Gleeson, J., Lavrentovich, O. D., Sprunt, S. N., & Jakli, A. I. (2020). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 7(2), 442-451. [Link]
-
Hartley, C. S., & Grundy, S. C. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. [Link]
-
Imrie, C. T., & Henderson, P. A. (2007). Odd-even effects in liquid crystals. Liquid Crystals, 34(7), 793-813. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
University of Colorado Boulder. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. [Link]
-
Umeda, T., Noda, T., & Takayanagi, M. (2006). Study of Odd-Even Effect in Molecular Alignments of nOCB Liquid Crystals: STM Observation and Charge Density Distribution Analysis. Japanese Journal of Applied Physics, 45(8S), 6840-6844. [Link]
-
Blumstein, A., & Hsu, E. C. (1978). Odd-even effect in thermotropic liquid crystalline 4,4'-dihydroxy-2,2'-dimethylazoxybenzene-alkanedioic acid polymer. Macromolecules, 11(5), 1051-1052. [Link]
-
Phys.org. (2015). Study finds the origin of 'odd-even' effects. [Link]
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A Comparative Benchmarking Guide to Benzophenone-Based UV Absorbers: Performance, Mechanisms, and Experimental Evaluation
This guide provides an in-depth technical comparison of benzophenone-based UV absorbers, benchmarking their performance against other common organic and inorganic sunscreen agents. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of UV attenuation, presents supporting experimental data for performance claims, and offers detailed protocols for in-house evaluation. Our objective is to furnish a comprehensive resource that is both scientifically rigorous and practically applicable in the field of photoprotection.
Introduction: The Enduring Role of Benzophenones in UV Protection
Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. Their conjugated structure is highly effective at absorbing a broad spectrum of ultraviolet (UV) radiation, typically ranging from 290 to 350 nm, encompassing both UVB and parts of the UVA spectrum.[1][2] This characteristic has made them a cornerstone of the sunscreen and polymer stabilization industries for decades.[3] Upon absorption of UV photons, benzophenone derivatives dissipate this energy as harmless heat, thereby preventing it from reaching and damaging the skin or the polymer matrix.[2]
However, the landscape of UV absorbers is continually evolving, with increasing scrutiny on photostability, the potential for generating reactive oxygen species (ROS), and environmental impact. This guide aims to provide a clear, data-driven comparison of benzophenone-based absorbers with other widely used filters to aid in the rational selection and formulation of photoprotective agents.
Mechanism of Action: Photochemical Dissipation and Its Consequences
The primary photoprotective mechanism of benzophenone UV absorbers relies on their ability to undergo efficient electronic excitation and subsequent non-radiative decay. For hydroxylated benzophenones, which are common in sunscreen formulations (e.g., Oxybenzone or Benzophenone-3), an intramolecular hydrogen bond between the hydroxyl group and the ketone is crucial for their photostability.[4]
Upon absorbing a UV photon, the molecule is promoted to an excited singlet state. It then rapidly undergoes intersystem crossing to a triplet state. The energy is subsequently dissipated through vibrational relaxation and tautomerization, facilitated by the intramolecular hydrogen bond, ultimately releasing the energy as heat.[2] This process is cyclical and allows a single molecule to absorb multiple UV photons without significant degradation.
However, not all absorbed energy is perfectly dissipated. A fraction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, particularly if the triplet state of the benzophenone molecule interacts with molecular oxygen.[5][6][7] This is a critical consideration in formulation, as ROS can induce oxidative stress in biological systems.
Figure 1: Mechanism of UV absorption and energy dissipation by benzophenone.
Comparative Performance Analysis
The efficacy of a UV absorber is determined by several key performance indicators. In this section, we compare benzophenone derivatives with other common UV filters based on available experimental data.
UV-Visible Absorption Characteristics
The primary function of a UV absorber is to absorb UV radiation. The efficiency of this process is quantified by the molar absorptivity (ε) at specific wavelengths (λmax).
| UV Absorber | Class | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Primary UV Range |
| Benzophenone (BP) | Benzophenone | ~250, ~340-360 | ε ≈ 100 at ~350 nm[8] | UVB/UVA2 |
| Benzophenone-1 (BP-1) | Benzophenone | ~292[8] | Not specified | UVB |
| Benzophenone-2 (BP-2) | Benzophenone | ~287, ~385[9] | Not specified | UVB/UVA |
| Benzophenone-3 (Oxybenzone) | Benzophenone | ~288, ~325[10][11] | >2000[12] | UVB/UVA2 |
| Benzophenone-4 (Sulisobenzone) | Benzophenone | Not specified | Not specified | UVB/UVA2 |
| Avobenzone | Dibenzoylmethane | ~357[12] | ~32,400[12] | UVA1 |
| Octocrylene | Cinnamate | ~303 | Not specified | UVB |
| Ethylhexyl Triazone | Triazine | ~314[11] | Not specified | UVB |
| Zinc Oxide (ZnO) | Inorganic | Broad | Scattering/Absorption | UVB/UVA |
| Titanium Dioxide (TiO₂) | Inorganic | Broad | Scattering/Absorption | UVB/UVA |
Note: Molar absorptivity values can vary depending on the solvent and experimental conditions.
Photostability
Photostability is a critical parameter, as a UV absorber that degrades upon exposure to UV radiation will lose its protective efficacy over time.
| UV Absorber | Photostability | Notes |
| Benzophenone-3 (Oxybenzone) | Moderate to High | Generally considered photostable, and can help stabilize other less stable filters like avobenzone.[1] |
| Avobenzone | Low | Highly susceptible to photodegradation, losing 30-50% of its efficacy within an hour of UV exposure.[1] It is often stabilized with octocrylene. |
| Octocrylene | High | Very photostable and is frequently used to stabilize other UV filters, most notably avobenzone.[13] However, it can degrade over time to form benzophenone.[14][15][16][17][18] |
| Ethylhexyl Triazone | Very High | Considered one of the most photostable UVB filters.[11] |
| Zinc Oxide (ZnO) | High | Photostable. |
| Titanium Dioxide (TiO₂) | High | Photostable. |
In Vitro SPF and UVA-PF Performance
While in vivo testing remains the regulatory standard in many regions, in vitro methods are invaluable for formulation screening and comparative analysis. The following table presents illustrative data from a study comparing formulations containing benzophenone-3 and avobenzone.
| Formulation System | UV Filters | Initial In Vitro SPF | In Vitro SPF after 12 months |
| System I - 3 | Benzophenone-3, Avobenzone | 6.6 | 4.7 |
| System I - 4 | Benzophenone-3, Avobenzone | 9.4 | 9.2 |
| System II - C | Benzophenone-3, Avobenzone | 12.3 | 10.9 |
| System II - D | Benzophenone-3, Avobenzone | 13.9 | 14.1 |
Data adapted from a study evaluating the stability and efficacy of emulsions containing benzophenone-3 and avobenzone.[19] This data suggests that the stability and resulting SPF of a formulation are highly dependent on the complete formulation matrix.
Experimental Protocols for Performance Evaluation
To facilitate direct, quantitative comparisons, we provide detailed methodologies for key experiments used to evaluate the performance of UV absorbers.
UV-Visible Spectroscopy for Absorption Spectrum Analysis
This protocol determines the wavelength range of UV absorption and the molar absorptivity of the compound.
Causality: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of known concentration, we can calculate the molar absorptivity, a fundamental measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., ethanol, cyclohexane). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution from 200 nm to 400 nm.
-
-
Data Analysis:
-
Plot absorbance versus wavelength to obtain the UV absorption spectrum.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Figure 2: Workflow for UV-Visible Spectroscopy.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This protocol provides a standardized in vitro method for assessing the SPF and UVA-PF of a sunscreen formulation, based on ISO 24443 principles.
Causality: This method simulates the application of sunscreen to the skin by using a substrate with a defined roughness (PMMA plates). By measuring the UV transmittance through the sunscreen film before and after a controlled dose of UV radiation, we can account for the photostability of the product and calculate its protective efficacy against both UVB (contributing to SPF) and UVA (UVA-PF) radiation.
Methodology:
-
Substrate Preparation: Use sandblasted polymethylmethacrylate (PMMA) plates with a defined roughness to mimic the skin's surface.
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) uniformly across the PMMA plate.
-
Initial Transmittance Measurement: Measure the initial UV transmittance of the sunscreen film from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor to account for photodegradation.
-
Post-Irradiation Transmittance Measurement: Re-measure the UV transmittance of the irradiated sample.
-
Calculation:
-
The in vitro SPF is calculated from the post-irradiation transmittance data using a standardized equation that incorporates the erythemal action spectrum.
-
The in vitro UVA-PF is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.
-
The Critical Wavelength is determined from the post-irradiation absorbance spectrum, representing the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad spectrum" claim in many jurisdictions.
-
Photostability Testing
This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.
Causality: By comparing the UV absorption spectrum of a UV absorber before and after a defined period of UV irradiation, we can quantify its degradation. A photostable compound will show minimal change in its absorption spectrum, while an unstable compound will exhibit a significant decrease in absorbance at its λmax.
Methodology:
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent or formulate it into a simple emulsion.
-
Sample Application: Apply a thin, uniform film of the sample onto a quartz plate.
-
Initial Measurement: Measure the initial UV absorption spectrum of the sample on the quartz plate using a UV-Visible spectrophotometer with a solid sample holder.
-
UV Exposure: Irradiate the sample with a solar simulator or a UV lamp with a defined spectral output for a specified duration.
-
Post-Exposure Measurement: Measure the UV absorption spectrum of the irradiated sample.
-
Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of degradation can be calculated from the decrease in absorbance at the λmax.
Conclusion and Future Directions
Benzophenone-based UV absorbers remain a valuable tool in the formulation of photoprotective products due to their broad-spectrum UV absorption and relative photostability. However, the selection of a UV filter requires a multi-faceted evaluation that considers not only efficacy but also photostability, the potential for ROS generation, and regulatory acceptance.
This guide provides a framework for the comparative benchmarking of benzophenone derivatives against other UV absorbers. The experimental protocols outlined herein are designed to empower researchers to generate robust, internally consistent data to inform their formulation decisions.
Future research should focus on developing a more comprehensive understanding of the structure-activity relationships that govern not only UV absorption but also the propensity for ROS generation and photodegradation pathways. Furthermore, the development of standardized and validated in vitro methods for assessing these parameters will be crucial for the continued innovation of safe and effective sunscreen technologies.
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A Senior Application Scientist's Guide to the Structural Validation of Benzophenone Derivatives Using X-ray Crystallography
For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the bedrock of rational design. Benzophenone and its derivatives are a cornerstone class of compounds, exhibiting a vast range of activities from photosensitizing agents to crucial pharmacophores.[1][2] Their function is inextricably linked to their structure. This guide provides an in-depth comparison of the methodologies involved in the definitive structural elucidation of these compounds using single-crystal X-ray diffraction (SCXRD), moving beyond a simple protocol to explain the critical decision-making processes that ensure data integrity and trustworthiness.
The Lynchpin of Structural Analysis: Obtaining High-Quality Single Crystals
The single most critical, and often most challenging, step in an SCXRD experiment is growing a suitable crystal.[3][4][5][6] A flawed crystal yields a flawed structure. The goal is to slowly transition a molecule from the disordered state of a solution to a highly ordered, three-dimensional lattice. The choice of crystallization method is therefore the first and most consequential decision a researcher must make. The causality behind this choice is rooted in the molecule's solubility profile and the desired rate of supersaturation.
Comparison of Primary Crystallization Techniques
Different benzophenone derivatives, with their varying substituents, will exhibit unique solubility profiles, making a one-size-fits-all approach ineffective. The selection of a technique is an experiment in itself, aimed at finding the "sweet spot" of slow, controlled crystal growth.
| Technique | Principle | Ideal Scenario for Benzophenone Derivatives | Advantages | Disadvantages |
| Slow Evaporation [7][8] | Gradual removal of solvent increases solute concentration to the point of supersaturation and crystallization. | The compound is moderately soluble, and a relatively large amount of material (>10 mg) is available. | Simple setup; requires minimal specialized equipment. | Difficult to control the rate precisely; can lead to rapid precipitation or small crystals. |
| Vapor Diffusion [7][9] | An anti-solvent (precipitant) with high vapor pressure slowly diffuses into a sealed chamber containing a solution of the compound in a lower vapor pressure solvent, inducing crystallization. | Excellent for milligram-scale quantities; allows for fine-tuning by changing solvent/anti-solvent pairs. | High degree of control over the rate of crystallization; often yields high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent system. |
| Liquid-Liquid Diffusion [4][7] | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix. | The compound is highly soluble in one solvent and poorly soluble in another. Useful for sensitive compounds. | Very slow, controlled growth; minimizes mechanical disturbance. | Can be difficult to set up without disturbing the interface; may take a long time. |
| Cooling [9][10] | Solubility is reduced by slowly lowering the temperature of a saturated solution. | The compound's solubility is highly dependent on temperature. | Effective for many common organic compounds. | Requires a programmable cooling bath for best results; rapid cooling can cause precipitation. |
Experimental Protocol: Vapor Diffusion for a Novel Benzophenone Derivative
This protocol is a self-validating system; success is defined by the outcome—the formation of diffraction-quality single crystals.
-
Solvent Screening: Begin by testing the solubility of your benzophenone derivative in a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene) to find one in which it is moderately soluble.[8]
-
Preparation: Dissolve 2-5 mg of the purified compound in 0.5 mL of the chosen solvent in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Add 2-3 mL of a suitable anti-solvent (a volatile solvent in which the compound is insoluble, such as hexane or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.[7]
-
Incubation: Seal the outer container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of your compound.[9] This gradual change in solvent composition reduces the compound's solubility, ideally leading to slow crystal growth.
-
Patience & Observation: Place the sealed system in a vibration-free location.[8] Observe periodically over several days to weeks under a microscope without disturbing the setup. Good crystals should be transparent with well-defined faces and no visible cracks.[10]
From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the next phase is to collect the diffraction data.[6] This process involves irradiating the crystal with a focused beam of X-rays and measuring the positions and intensities of the diffracted beams.
Workflow: Single-Crystal X-ray Diffraction
The following diagram outlines the logical flow from a mounted crystal to a preliminary structural model. This workflow is fundamental to the technique, ensuring that each step builds logically on the last.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Key Experimental Choices
-
X-ray Source (Laboratory vs. Synchrotron): For most benzophenone derivatives, a modern laboratory diffractometer equipped with a microfocus X-ray source is sufficient. However, if crystals are exceptionally small or weakly diffracting, the much higher flux of a synchrotron source is necessary to obtain high-quality data.[11]
-
Temperature: Data is almost universally collected at low temperatures (around 100 K). The primary reason is to minimize thermal vibrations of the atoms. This results in sharper diffraction spots at higher angles, leading to a more precise (higher resolution) final structure.[11]
The Crux of Analysis: Structure Solution, Refinement, and Validation
The diffraction experiment provides the intensities of the diffracted spots, but not their phases. This is the famous "phase problem" in crystallography.[12] For small molecules like benzophenones, this is routinely solved using computational "direct methods".[6]
The resulting initial model is then improved through a process called least-squares refinement, where the calculated diffraction pattern from the model is iteratively adjusted to best match the experimentally observed data.[13]
Interpreting the Results: Key Validation Metrics
The trustworthiness of a crystal structure is not subjective; it is measured by a set of universally accepted statistical parameters. When comparing structures of different benzophenone derivatives, these metrics provide an objective measure of quality.
| Parameter | What It Measures | A "Good" Value | Implication of a Poor Value |
| R_int | Agreement between symmetry-equivalent reflections. | < 0.06 (6%) | Poor crystal quality, improper instrument alignment, or incorrect symmetry assignment. |
| R1 | The crystallographic R-factor; agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) for high-quality data. | The atomic model does not accurately represent the experimental data. |
| wR2 | A weighted R-factor based on intensities; more sensitive than R1. | < 0.15 (15%) | Similar to a high R1, but may also indicate issues with data weighting. |
| Goodness of Fit (GoF) | Should be close to 1.0. | ~1.0 | A value significantly different from 1.0 suggests an incorrect model or weighting scheme. |
Source: General guidelines from crystallographic literature.[13][14]
Case Study: Comparison of Benzophenone and a Derivative
To illustrate how structural parameters can be compared, let's examine the crystallographic data for benzophenone and a representative derivative, 4,4'-dihydroxybenzophenone. This data allows for the direct comparison of how substituent changes affect the solid-state conformation.
| Parameter | Benzophenone | 4,4'-Dihydroxybenzophenone |
| CCDC Number | 118986 | 115860 |
| Formula | C₁₃H₁₀O | C₁₃H₁₀O₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell a (Å) | 10.28 | 12.01 |
| Unit Cell b (Å) | 12.12 | 6.09 |
| Unit Cell c (Å) | 7.99 | 14.15 |
| Dihedral Angle (Phenyl-C-C-Phenyl) | ~56° | ~45° |
| Final R1 value | 0.041 | 0.045 |
Note: Data is sourced from the Cambridge Structural Database (CSD) and representative literature.[15][16] The dihedral angle, a key conformational parameter for benzophenones, can be significantly influenced by intermolecular interactions like hydrogen bonding in the dihydroxy derivative.
Authoritative Grounding: The Role of Crystallographic Databases
A solved structure should never be viewed in isolation. Its validity and novelty are confirmed by comparison with existing knowledge. The primary resource for organic and metal-organic small molecules is the Cambridge Structural Database (CSD) , a repository containing over a million curated crystal structures.[16][17][18]
Self-Validating Workflow Using the CSD
-
Deposition: Before publication, researchers are required to deposit their crystallographic information file (CIF) with a database like the CSD. This act of data sharing is the first step in validation by the wider scientific community.
-
Comparison: Using software like Mercury, which interfaces with the CSD, one can compare the bond lengths, angles, and torsion angles of a new benzophenone structure against thousands of similar fragments.[19] Significant deviations from established norms must be justified (e.g., by unusual electronic effects or severe steric strain).
-
Packing Analysis: The CSD allows for the analysis of intermolecular interactions. For a series of benzophenone derivatives, this can reveal how changes in substituents alter the crystal packing, which in turn can influence physical properties like solubility and melting point.
By grounding a new structure within the vast context of all previously determined structures, we build a robust and trustworthy understanding of its chemical nature.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Acetoxy-4'-hexyloxybenzophenone for Laboratory Professionals
Understanding the Compound: Hazard Profile and Environmental Considerations
3-Acetoxy-4'-hexyloxybenzophenone belongs to the benzophenone family of compounds, which are widely used as UV filters in various products.[1] Many benzophenone derivatives are known to be persistent in aquatic environments and can exhibit endocrine-disrupting properties.[1][2] Although the specific toxicity of this compound is not extensively documented, it is prudent to handle it with the care afforded to other potentially hazardous chemicals.
Key Inferred Hazards:
-
Skin and Eye Irritation: Similar benzophenone compounds can cause skin and eye irritation.[3][4]
-
Aquatic Toxicity: Benzophenones are generally considered harmful to aquatic life with long-lasting effects.[5]
-
Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[6][7]
Due to these potential hazards, this compound must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EH&S) department.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | To prevent skin contact and potential irritation or allergic reactions.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from accidental splashes, which could cause serious irritation.[3][8] |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of airborne particles, especially if the compound is in solid form and can become airborne.[8][9] |
Workflow for Safe Handling and PPE Selection
Caption: PPE Selection Workflow for this compound.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: In the absence of specific data, classify all waste containing this compound (including pure compound, solutions, and contaminated materials) as hazardous chemical waste.[11]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Improper mixing of chemicals can lead to dangerous reactions.[12]
Step 2: Containment and Labeling
-
Use a Designated Waste Container: Store the waste in a chemically compatible, leak-proof container with a secure lid. The original container can be used if it is in good condition.[12]
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[13][14] The label should also include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12] This area should be under the direct control of the laboratory personnel.
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[12] Store it in a secondary containment tray to prevent spills.
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by your institution and regulatory bodies (typically up to 55 gallons).[11][13]
Step 4: Arranging for Waste Pickup
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[11][14]
-
Maintain Records: Keep a log of all hazardous waste generated and its disposal for regulatory compliance.[10][14]
Disposal Decision Workflow
Caption: Decision-making process for the proper disposal of this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[8][9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[9]
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department.
Your Responsibility as a Scientist
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. By adhering to these guidelines, you contribute to a safer working environment and the protection of our ecosystems. Always prioritize safety and consult your institution's specific protocols and EH&S department for guidance.
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- Cheméo. (n.d.). Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Cheméo.
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Navigating the Safe Handling of 3-Acetoxy-4'-hexyloxybenzophenone: A Guide for Laboratory Professionals
The causality behind these recommendations is rooted in a proactive approach to risk mitigation. Benzophenone and its derivatives are a class of compounds that, while valuable in research and development, present potential hazards that necessitate careful handling. This guide is designed to be a self-validating system, where each procedural step is grounded in established safety principles to protect both the user and the integrity of the experiment.
I. Hazard Assessment and Core Principles
Understanding the potential hazards of 3-Acetoxy-4'-hexyloxybenzophenone is the first step in safe handling. Based on data from similar benzophenone compounds, researchers should be aware of the following potential risks:
-
Carcinogenicity: Some benzophenone derivatives are suspected of causing cancer[1].
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.
-
Skin and Eye Irritation: Direct contact can lead to skin and eye irritation[2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[2].
-
Aquatic Toxicity: These compounds can be harmful to aquatic life with long-lasting effects[3][4].
Given these potential hazards, a containment and control approach is crucial. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing direct contact with this compound. The following table outlines the recommended PPE, drawing on guidelines for handling hazardous drugs and chemicals[5].
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double gloving with powder-free nitrile gloves[5]. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Change gloves every 30 minutes or immediately if contaminated or damaged[5]. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing[1][5]. | Protects against splashes, dust, and aerosols. Standard eyeglasses are not a substitute for proper safety eyewear[5]. |
| Body | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back[5]. For larger quantities or potential for significant exposure, chemical-resistant coveralls ("bunny suits") may be necessary[5]. | Provides a barrier against spills and contamination of personal clothing. Gowns should be changed immediately if contaminated[5]. |
| Respiratory | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization[1][5]. The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a risk assessment. | Protects against the inhalation of fine dust particles or aerosols[1]. Surgical masks do not provide adequate respiratory protection[5]. |
| Feet | Closed-toe shoes. Disposable shoe covers should be worn in designated hazardous areas[6]. | Protects feet from spills and prevents the tracking of contaminants outside of the laboratory. |
III. Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound from receipt to disposal is essential. The following workflow is designed to minimize exposure and prevent contamination.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE and inspect it for any defects.
-
Gather all required materials , such as spatulas, weigh boats, solvents, and reaction vessels, before bringing the chemical into the handling area. This minimizes movement and the potential for spreading contamination.
-
-
Handling (within a certified chemical fume hood):
-
Weighing: Handle the solid compound with care to avoid generating dust. Use a dedicated spatula and weigh boat.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Transfers: Use appropriate techniques (e.g., cannulation for air-sensitive reactions) to transfer the compound or its solutions.
-
-
Post-Handling and Decontamination:
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Clean all reusable equipment thoroughly.
-
Doff PPE in the correct order to avoid self-contamination. Generally, this involves removing the outer gloves first, followed by the gown, face shield/goggles, and inner gloves.
-
IV. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination[3][4].
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain[3][4].
-
-
Disposal Procedures:
-
All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations[7].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
V. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][8][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2][8]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][9]. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Avoid generating dust[1][10]. |
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
VI. References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]
-
UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluoropolyether-benzophenone as a highly durable, broadband anti-reflection, and anti-contamination coating. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
